Dilacor XR
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUGRBWQSSZJOP-RTWAWAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022940 | |
| Record name | (+)-Diltiazem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Decomposes | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in methanol or chloroform, In water, 465 mg/l @ 25 °C, 1.68e-02 g/L | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline powder | |
CAS No. |
56209-45-1, 42399-41-7 | |
| Record name | dl-cis-Diltiazem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56209-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diltiazem [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056209451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Diltiazem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diltiazem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILTIAZEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE92BBP03H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187-188, 212 °C (decomposes), 231 °C | |
| Record name | Diltiazem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DILTIAZEM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diltiazem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014487 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Molecular Pharmacology of Extended-Release Diltiazem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem, a benzothiazepine derivative, is a non-dihydropyridine calcium channel blocker widely utilized in the management of cardiovascular disorders such as hypertension and angina pectoris.[1] Its therapeutic efficacy is intrinsically linked to its ability to modulate intracellular calcium concentrations by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels.[2][3] The development of extended-release (ER) formulations has significantly enhanced its clinical utility by providing sustained therapeutic plasma concentrations, thereby improving patient compliance and ensuring consistent 24-hour control of symptoms.[4][5] This technical guide provides an in-depth exploration of the molecular pharmacology of extended-release diltiazem, encompassing its mechanism of action, intricate signaling pathways, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its characterization.
Mechanism of Action
Diltiazem exerts its pharmacological effects primarily by binding to the α1 subunit of L-type calcium channels, which are predominantly located in cardiac and vascular smooth muscle cells.[2][6] This binding is stereoselective, with the (2S,3S)-isomer being responsible for the vasodilating activity.[2] Unlike dihydropyridine calcium channel blockers, diltiazem exhibits a "use-dependent" or "frequency-dependent" blockade, meaning its inhibitory effect is more pronounced at higher frequencies of channel opening. This is a key characteristic of its anti-arrhythmic properties.
The binding of diltiazem to the L-type calcium channel results in a conformational change that reduces the probability of the channel being in the open state, thereby decreasing the influx of extracellular calcium ions into the cell during depolarization.[3][7] This reduction in intracellular calcium has several downstream consequences:
-
In Vascular Smooth Muscle: Decreased intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation, particularly in arterial vessels. This vasodilation reduces peripheral vascular resistance, a key factor in its antihypertensive effect.[1]
-
In Cardiac Muscle (Myocardium): By reducing calcium entry into myocardial cells, diltiazem exerts a negative inotropic effect, decreasing the force of cardiac contraction.[7]
-
In Cardiac Conduction Tissue (Sinoatrial and Atrioventricular Nodes): Diltiazem slows the rate of depolarization in the sinoatrial (SA) node, leading to a negative chronotropic effect (decreased heart rate).[1] It also slows conduction through the atrioventricular (AV) node, a negative dromotropic effect, which is beneficial in the management of certain supraventricular tachyarrhythmias.[1]
Signaling Pathways
The therapeutic effects of diltiazem are mediated through the modulation of calcium-dependent signaling pathways. The primary pathway involves the direct blockade of L-type calcium channels, which disrupts the excitation-contraction coupling process in muscle cells.
Excitation-Contraction Coupling in Vascular Smooth Muscle
Caption: Diltiazem-mediated vasodilation signaling pathway.
Cardiac Myocyte Contraction and Conduction
Caption: Diltiazem's effects on cardiac myocyte function.
Pharmacokinetics of Extended-Release Diltiazem
The development of extended-release formulations of diltiazem has been crucial for its clinical use, allowing for once or twice-daily dosing. These formulations are designed to provide a gradual release of the drug over a 24-hour period, maintaining therapeutic plasma concentrations and minimizing fluctuations.[4][5]
Diltiazem is well-absorbed orally but undergoes extensive first-pass metabolism in the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system.[8] This results in an absolute bioavailability of approximately 40%.[9] The major metabolite, N-monodesmethyldiltiazem, has some pharmacological activity but is less potent than the parent compound.[6]
Table 1: Pharmacokinetic Parameters of Extended-Release Diltiazem Formulations
| Parameter | Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) | Reference |
| Tmax | Extended-Release Capsule | 360 mg | - | 11-18 | - | 6-9 | [10] |
| AUC | Extended-Release Capsule | 120 to 240 mg | - | - | Increases 2.5-fold | - | [10] |
| Bioavailability | Extended-Release Tablet (evening vs. morning) | 360 mg | - | - | 17-22% greater with evening dose | - | [11] |
| Relative Bioavailability | Extended-Release Capsule vs. Controlled Delivery Capsule | 240 mg/day | 121% | - | 124% | - | [9] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Pharmacodynamics of Extended-Release Diltiazem
The pharmacodynamic effects of extended-release diltiazem are a direct consequence of its pharmacokinetic profile, providing sustained cardiovascular effects over the dosing interval.
Antihypertensive Effects
Clinical studies have consistently demonstrated the efficacy of once-daily extended-release diltiazem in lowering blood pressure in patients with mild to moderate essential hypertension.
Table 2: Antihypertensive Efficacy of Extended-Release Diltiazem
| Study Design | Formulation | Dose (mg/day) | Change in Diastolic BP (mmHg) | Change in Systolic BP (mmHg) | Reference |
| Double-blind, placebo-controlled | Extended-Release Capsule | 90 | -6.3 | - | [9] |
| 180 | -6.2 | - | [9] | ||
| 360 | -8.2 | - | [9] | ||
| Dose-response study | Extended-Release Tablet | 120 | -1.9 | - | [10] |
| 180 | -5.4 | - | [10] | ||
| 300 | -6.1 | - | [10] | ||
| 540 | -8.6 | - | [10] | ||
| Crossover trial with ABPM | Controlled Diffusion | 300 | -5.6 (mean 24h) | -7.6 (mean 24h) | [3] |
BP: Blood Pressure; ABPM: Ambulatory Blood Pressure Monitoring.
Antianginal Effects
Extended-release diltiazem is also effective in the management of chronic stable angina by reducing myocardial oxygen demand and increasing oxygen supply through coronary vasodilation.
Table 3: Antianginal Efficacy of Extended-Release Diltiazem
| Study Design | Formulation | Dose (mg/day) | Change in Exercise Tolerance (seconds) | Reference |
| Placebo-controlled | Extended-Release Capsule | 120 | +14 (trough), +38 (peak) | [9] |
| 240 | +26 (trough), +64 (peak) | [9] | ||
| 360 | +41 (trough), +53 (peak) | [9] |
Experimental Protocols
Quantification of Diltiazem in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the determination of diltiazem concentrations in plasma samples, essential for pharmacokinetic studies.
Caption: Workflow for HPLC quantification of diltiazem in plasma.
Methodology:
-
Sample Preparation:
-
Collect blood samples in heparinized tubes and centrifuge to separate plasma.
-
To 1 mL of plasma, add an internal standard (e.g., imipramine or diazepam).[2]
-
Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., n-hexane:ether (50:50, v/v) or hexane:chloroform:isopropanol (60:40:5, v/v/v)).[2]
-
Vortex the mixture and centrifuge to separate the organic layer.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Spherisorb C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M ammonium chloride, pH 6.3) and organic solvents (e.g., methanol and acetonitrile).[2] A common mobile phase is methanol-water (80:20, v/v) containing triethylamine.
-
Flow Rate: Typically 1.0-1.6 mL/min.[2]
-
Detection: UV detection at a wavelength of 237 nm or 239 nm.[2]
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of diltiazem into blank plasma.
-
Calculate the peak area ratio of diltiazem to the internal standard.
-
Determine the concentration of diltiazem in the unknown samples by interpolating from the standard curve.
-
In Vitro Assessment of Diltiazem's Effect on Isolated Cardiomyocytes
This protocol allows for the direct investigation of diltiazem's effects on the contractility and calcium handling of individual heart cells.
Methodology:
-
Cardiomyocyte Isolation:
-
Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat or mouse) using enzymatic digestion with collagenase.[4]
-
-
Calcium Imaging:
-
Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[4]
-
Mount the cells on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
-
Experimental Procedure:
-
Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution).[4]
-
Electrically stimulate the cardiomyocytes to induce contractions.
-
Record baseline contractile parameters (e.g., cell shortening, velocity of shortening and relengthening) and intracellular calcium transients.
-
Introduce diltiazem at various concentrations into the perfusion solution.
-
Record the changes in contractile function and calcium transients in the presence of diltiazem.
-
A beta-adrenergic agonist like isoprenaline can be used to simulate stressed conditions.[4]
-
-
Data Analysis:
-
Analyze the recorded data to determine the concentration-dependent effects of diltiazem on parameters such as the amplitude and kinetics of cell shortening and the amplitude and decay rate of the calcium transient.[4]
-
In Vivo Assessment of Antihypertensive Efficacy using Ambulatory Blood Pressure Monitoring (ABPM)
ABPM provides a more comprehensive assessment of a drug's antihypertensive effect over a 24-hour period compared to single office-based measurements.
Methodology:
-
Patient Selection:
-
Recruit patients with mild to moderate essential hypertension.
-
After a washout period for any previous antihypertensive medications, establish a baseline blood pressure.
-
-
ABPM Device and Protocol:
-
Study Design:
-
A double-blind, placebo-controlled, crossover or parallel-group design is typically employed.[3][10]
-
Patients are randomized to receive either extended-release diltiazem or placebo once daily for a specified period (e.g., 4 weeks).
-
Perform 24-hour ABPM at the end of the baseline period and at the end of each treatment period.
-
-
Data Analysis:
Conclusion
Extended-release diltiazem remains a cornerstone in the management of hypertension and angina. Its multifaceted molecular pharmacology, centered on the blockade of L-type calcium channels, translates into predictable and sustained clinical benefits. The continued development of novel extended-release formulations and a deeper understanding of its interaction with cellular signaling pathways will further refine its therapeutic application. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this important cardiovascular drug.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Three-period crossover trial with ambulatory blood pressure monitoring for evaluating antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Ambulatory measurement of blood pressure and efficacy of diltiazem. Influence of the timing of drug ingestion and initial blood pressure level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Twenty-four hour ambulatory blood pressure profile of a new slow-release formulation of diltiazem in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustained antihypertensive activity of diltiazem SR: double-blind, placebo-controlled study with 24-hour ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of Benzothiazepine Derivatives in Cardiomyocytes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Benzothiazepine derivatives, a cornerstone in the management of cardiovascular diseases, exert their primary therapeutic effects through the modulation of specific cellular targets within cardiomyocytes.[1] This technical guide provides a comprehensive overview of the principal and emerging molecular targets of these compounds, with a focus on their mechanism of action, relevant pharmacological data, and the experimental methodologies used for their characterization. The primary target, the L-type voltage-dependent calcium channel (L-VDCC), is discussed in detail, followed by an exploration of secondary and non-canonical targets that contribute to the broader pharmacological profile of this drug class.
Primary Cellular Target: The L-type Voltage-Dependent Calcium Channel (Ca_v1.2)
The predominant cellular target for benzothiazepine derivatives in cardiomyocytes is the α1 subunit of the L-type voltage-dependent calcium channel (L-VDCC), specifically the Ca_v1.2 isoform, which is highly expressed in cardiac muscle.[2][3] These channels are critical for initiating cardiac excitation-contraction coupling by mediating the influx of calcium (Ca²⁺) that triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR).[4]
1.1. Mechanism of Action and Binding Site
Benzothiazepines, such as the archetypal drug diltiazem, bind to a specific site on the Ca_v1.2 α1 subunit, which is distinct from but allosterically linked to the binding sites of other calcium channel blockers like dihydropyridines and phenylalkylamines.[2][5]
-
Binding Site Location: Experimental evidence strongly indicates that the benzothiazepine binding domain is located on the extracellular side of the channel.[6][7] Studies using permanently charged, membrane-impermeable derivatives of benzothiazepines showed that extracellular application effectively blocked Ca²⁺ currents, whereas intracellular application had no effect.[6][7] The binding site involves amino acid residues in transmembrane segments IIIS6 and IVS6 of the α1 subunit.[2]
-
State-Dependent Blockade: The inhibitory action of benzothiazepines is "use-dependent" or "state-dependent." This means their binding and blocking efficacy are significantly enhanced when the channel is in the open or inactivated state, which occurs during repetitive depolarization of the cell membrane.[5][8] This property contributes to their effectiveness in tissues with higher firing rates, such as the atrioventricular node.[5] By binding to the channel, diltiazem and its derivatives inhibit the influx of Ca²⁺ ions during depolarization, leading to a reduction in intracellular calcium concentration.[9] This results in negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects, as well as coronary vasodilation.[9]
1.2. Signaling Pathway: Excitation-Contraction Coupling
Benzothiazepines directly interfere with the initial step of excitation-contraction coupling in cardiomyocytes. The diagram below illustrates the signaling cascade and the point of inhibition.
Caption: Benzothiazepine inhibition of L-type calcium channels in cardiomyocyte excitation-contraction coupling.
1.3. Quantitative Pharmacological Data
The following table summarizes key quantitative data for the interaction of various benzothiazepine derivatives with L-type calcium channels in cardiomyocytes and related cell types.
| Compound | Preparation | Parameter | Value | Reference |
| Diltiazem | Guinea Pig Ventricular Myocytes | IC₅₀ (ICa(L)) | 0.63 ± 0.01 µM | |
| Diltiazem | Recombinant α1C Channels (HEK 293) | IC₅₀ | 60 µM | [8] |
| Diltiazem | Porcine Coronary Artery | IC₅₀ (Contraction) | ~3 µM | [10] |
| Diltiazem | Mybpc3-knock-in Mouse Cardiomyocytes | IC₅₀ (Contraction) | 7.2 µM | [11] |
| Diltiazem | Mybpc3-knock-in Mouse Cardiomyocytes | IC₅₀ (Ca²⁺ Transient) | 246 µM | [11] |
| DTZ323 | Guinea Pig Ventricular Myocytes | IC₅₀ (ICa(L)) | Not specified, but 1 µM inhibits | |
| DTZ417 (Quaternary) | Guinea Pig Ventricular Myocytes | IC₅₀ (ICa(L)) | 1.2 ± 0.02 µM | |
| SQ32,428 (Quaternary) | A7r5 Smooth Muscle-like Cells | IC₅₀ | 86 µM | [6] |
| SQ32,428 (Quaternary) | Differentiated BC3H1 Cells | IC₅₀ | 15 µM | [6][7] |
| SQ32,428 (Quaternary) | Skeletal Muscle Ca²⁺ Channels | Kᵢ | 1.2 ± 0.1 µM | [6] |
| SQ32,910 | Cardiac L-type Ca²⁺ Channel | IC₅₀ | 35 nM | [7] |
| JTV519 | Isolated Rat Ventricular Myocytes | Effect on ICa | No significant interaction | [12] |
Secondary and Emerging Cellular Targets
While the L-VDCC is the primary target, evidence suggests that benzothiazepine derivatives can interact with other cellular components in cardiomyocytes, which may contribute to their overall pharmacological effects, particularly under pathological conditions.
2.1. Sarcoplasmic Reticulum and Mitochondrial Targets
-
Ryanodine Receptor 2 (RyR2): Some 1,5-benzothiazepine derivatives have been shown to inhibit store-overload induced calcium release (SOICR) through the RyR2 channel, suggesting a potential antiarrhythmic effect independent of L-type channel blockade.[13]
-
SERCA2a (Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase): Novel 1,4-benzothiazepine derivatives have been developed that exhibit dual activity, both stabilizing RyR2 and stimulating SERCA2a, which could be beneficial in heart failure by improving calcium handling within the SR.[14]
-
Mitochondrial Benzodiazepine Receptor (mBzR): Also known as the peripheral-type benzodiazepine receptor (PBR), the mBzR is located on the outer mitochondrial membrane and is part of a complex that includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide translocator (ANT).[15][16] This complex is involved in regulating mitochondrial respiration, apoptosis, and membrane potential.[15][17] While distinct from the neuronal benzodiazepine receptor, the mBzR in the heart represents a potential target for drugs, influencing mitochondrial function and cardiomyocyte viability, especially during ischemia/reperfusion injury.[15][16]
Caption: Primary and potential secondary cellular targets of benzothiazepines in a cardiomyocyte.
2.2. Other Potential Targets
-
Alpha-1 Adrenoceptors: The derivative S-2150 has been shown to possess dual blocking characteristics, acting on both Ca²⁺ channels and alpha-1 adrenoceptors.[18] This dual action may contribute to its cardioprotective effects with less cardiodepression than diltiazem alone.[18]
-
Neuronal Nicotinic Receptors (nAChRs): Diltiazem has been reported to block certain subtypes of neuronal nAChRs.[19] While the primary location of these receptors is the nervous system, their potential presence and role in cardiac ganglia or nerve endings within the heart could be an area for further investigation.
Experimental Protocols
The characterization of benzothiazepine targets relies on a combination of electrophysiological, biochemical, and molecular techniques.
3.1. Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard technique for studying the effects of drugs on ion channel function in real-time.
-
Objective: To measure ionic currents (e.g., L-type Ca²⁺ current, I_Ca(L)) across the membrane of a single cardiomyocyte and assess the inhibitory effect of a compound.
-
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from ventricular tissue (e.g., from guinea pigs, rats, or mice).
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the cell's cytosol and containing a buffer for Ca²⁺ (e.g., EGTA).
-
Seal Formation: The micropipette is brought into contact with a cardiomyocyte, and gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Clamp: The membrane potential is clamped at a specific holding potential (e.g., -90 mV to keep Ca²⁺ channels closed). Depolarizing voltage steps are then applied (e.g., to 0 mV) to elicit the I_Ca(L).
-
Drug Application: The benzothiazepine derivative is applied to the extracellular solution via a perfusion system. To test for intracellular effects, the drug can be included in the pipette's internal solution.[7]
-
Data Acquisition: The resulting currents are recorded before, during, and after drug application to determine parameters like IC₅₀, onset of block, and voltage/use-dependence.
-
3.2. Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or channel.
-
Objective: To quantify the direct binding interaction between a benzothiazepine derivative and its target protein.
-
Methodology:
-
Membrane Preparation: A tissue homogenate rich in the target protein (e.g., cardiac muscle) is prepared and centrifuged to isolate a membrane fraction.[18]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to the target site (e.g., [³H]diltiazem).
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the benzothiazepine derivative). The test compound will compete with the radioligand for binding to the target.
-
Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Caption: Generalized workflow for a whole-cell patch-clamp experiment.
References
- 1. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do calcium antagonists differ in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular localization of the benzothiazepine binding domain of L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The benzazepine/benzothiazepine binding domain of the cardiac L-type Ca2+ channel is accessible only from the extracellular side - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of diltiazem on force, [Ca2+]i, and energy metabolism in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diltiazem prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cardioprotective effects of a new 1,4-benzothiazepine derivative, JTV519, on ischemia/reperfusion-induced Ca2+ overload in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of mitochondrial benzodiazepine receptor in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The peripheral-type benzodiazepine receptor and the cardiovascular system. Implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological studies on a new antihypertensive agent, S-2150, a benzothiazepine derivative: 1. Antinecrotic and antiarrhythmic effects in reperfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of benzothiazepines on human neuronal nicotinic receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacokinetics of Diltiazem: A Comparative Analysis of Dilacor XR® and Immediate-Release Formulations
An In-depth Technical Guide for Researchers and Drug Development Professionals
Diltiazem, a non-dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and chronic stable angina.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs the onset, intensity, and duration of its pharmacological effects. The development of extended-release formulations, such as Dilacor XR®, has been a significant advancement, aiming to improve patient compliance and provide more consistent plasma concentrations compared to immediate-release diltiazem. This technical guide provides a comprehensive comparison of the pharmacokinetic profiles of this compound® and immediate-release diltiazem, presenting key data in a structured format, detailing experimental methodologies, and visualizing the distinct plasma concentration-time dynamics.
Core Pharmacokinetic Parameters: A Tabular Comparison
The pharmacokinetic properties of diltiazem are characterized by its absorption, distribution, metabolism, and excretion. Immediate-release formulations are designed for rapid absorption, leading to a swift onset of action but requiring multiple daily doses to maintain therapeutic plasma concentrations. In contrast, extended-release formulations like this compound® are engineered for prolonged drug release, aiming for once-daily administration and more stable plasma levels.
Single-Dose Pharmacokinetics
The following table summarizes the key single-dose pharmacokinetic parameters for both immediate-release diltiazem and this compound®. These parameters are crucial for understanding the fundamental differences in how these formulations deliver the active drug to the systemic circulation.
| Parameter | Immediate-Release Diltiazem | This compound® |
| Time to Peak Concentration (Tmax) | 2 to 4 hours[3] | 10 to 14 hours[4] |
| Peak Plasma Concentration (Cmax) | Varies with dose | Varies with dose; generally lower than IR formulations for the same total daily dose |
| Absolute Bioavailability | Approximately 40%[3][5] | Approximately 41% (± 14%)[5] |
| Elimination Half-Life (t½) | Approximately 3.0 to 4.5 hours[1][3] | Approximately 6 to 9 hours[6] |
Note: Values are approximate and can vary based on the specific study, patient population, and dosage administered.
Steady-State Pharmacokinetics
Upon repeated administration, diltiazem reaches a steady state where the rate of drug administration is equal to the rate of elimination. The pharmacokinetic parameters at steady state are critical for evaluating the long-term performance of a drug formulation.
| Parameter | Immediate-Release Diltiazem (multiple daily doses) | This compound® (once-daily) |
| Time to Peak Concentration (Tmax,ss) | Shorter and occurs after each dose | Longer, reflecting sustained release |
| Peak Plasma Concentration (Cmax,ss) | Higher peaks after each dose | Lower and more sustained peaks |
| Trough Plasma Concentration (Cmin,ss) | Lower troughs between doses | Higher troughs, indicating more consistent plasma levels |
| Area Under the Curve (AUCss) | Dose-dependent | Dose-dependent; disproportionate increases with higher doses[7] |
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from clinical studies employing rigorous methodologies to assess the pharmacokinetic profiles of diltiazem formulations. Understanding these protocols is essential for interpreting the data accurately.
Study Design
A common study design for comparing different formulations is a randomized, crossover trial . In such a study, a group of healthy volunteers or patients receives each of the formulations in a random order with a "washout" period between treatments to ensure that the previously administered drug is completely eliminated from the body before the next treatment begins.[8] Both single-dose and multiple-dose (steady-state) studies are conducted to fully characterize the pharmacokinetic behavior.[9]
Subject Population
Pharmacokinetic studies for diltiazem are typically conducted in healthy adult volunteers to minimize the influence of disease-related physiological changes on drug disposition.[9][10] However, studies in specific patient populations, such as those with hypertension, are also performed to evaluate the drug's performance in the target demographic.[11]
Dosing and Administration
For comparative studies, equivalent total daily doses of the immediate-release and extended-release formulations are administered. For instance, a study might compare a 60 mg immediate-release tablet given four times a day to a 240 mg extended-release capsule given once a day.[3][12] The influence of food on drug absorption is also a critical factor to investigate, with some studies specifying administration on an empty stomach.[4][5]
Sample Collection and Analysis
Blood samples are collected at predetermined time points after drug administration to capture the full plasma concentration-time profile.[9] The concentration of diltiazem and its major metabolites in the plasma is then quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) .[9][12]
Visualizing Pharmacokinetic Profiles
The fundamental difference in the rate and extent of drug delivery between immediate-release and extended-release formulations can be effectively visualized through plasma concentration-time curves.
Caption: Plasma concentration-time profiles of immediate-release and extended-release diltiazem.
Mechanism of Action and Metabolism
The therapeutic effects of diltiazem are mediated by its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells.[5][13] This leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[5] In the heart, diltiazem reduces heart rate and myocardial contractility, decreasing myocardial oxygen demand.[1][]
Diltiazem is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, specifically CYP3A4.[1][15] It undergoes N-demethylation and O-deacetylation to form several metabolites, some of which are pharmacologically active.[15] Due to extensive first-pass metabolism, the absolute bioavailability of oral diltiazem is approximately 40%.[3][5] The drug is excreted through both renal and biliary pathways.[1][15]
Logical Flow of Formulation Development
The development of extended-release formulations like this compound® is a logical progression aimed at optimizing the therapeutic profile of diltiazem.
Caption: Rationale for the development of extended-release diltiazem formulations.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Articles [globalrx.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Articles [globalrx.com]
- 7. A new extended-release formulation of diltiazem HCl for the treatment of mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of diltiazem bioavailability from 3 marketed extended-release products for once-daily administration: implications of chronopharmacokinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of a novel diltiazem HCl extended-release tablet formulation for evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pa2online.org [pa2online.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative Pharmacokinetics and Bioavailability of this compound and Cardizem CD in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
- 15. pfizermedical.com [pfizermedical.com]
The Genesis of a Cardiovascular Breakthrough: A Technical History of Diltiazem's Discovery as a Calcium Channel Antagonist
A deep dive into the foundational research, experimental methodologies, and the scientific journey that established diltiazem as a cornerstone in cardiovascular therapy.
This technical guide provides an in-depth exploration of the history and discovery of diltiazem, a benzothiazepine derivative that emerged as a pivotal calcium channel antagonist. Tailored for researchers, scientists, and drug development professionals, this document details the seminal experiments, quantitative pharmacological data, and the logical evolution of scientific understanding that cemented diltiazem's role in managing cardiovascular diseases.
A Serendipitous Discovery: From Vasodilators to a New Class of Drugs
The story of diltiazem begins in the 1960s, a period of intensive research into coronary vasodilators for the treatment of angina pectoris. Scientists at Tanabe Seiyaku Co., Ltd. in Japan, including M. Sato and T. Nagao, were synthesizing and screening a series of 1,5-benzothiazepine derivatives. Their initial focus was on identifying compounds with potent coronary vasodilating properties.
Early investigations revealed that several of these novel benzothiazepine derivatives exhibited significant coronary vasodilating effects in animal models. This led to the synthesis of diltiazem, which demonstrated a particularly favorable profile of potent and long-lasting coronary vasodilation with comparatively weaker effects on peripheral blood vessels and myocardial contractility. This selective action on coronary arteries was a key characteristic that set it apart from other vasodilators of the era.
Elucidating the Mechanism: The Emergence of Calcium Antagonism
The initial observations of diltiazem's potent vasodilatory effects prompted a deeper investigation into its mechanism of action. At the time, the role of calcium ions in excitation-contraction coupling in muscle cells was becoming increasingly recognized. Researchers began to hypothesize that diltiazem's effects might be linked to the modulation of calcium ion movement across cell membranes.
Seminal studies in the 1970s and early 1980s provided compelling evidence for this hypothesis. Experiments on isolated vascular and cardiac muscle preparations demonstrated that diltiazem could inhibit contractions induced by high potassium concentrations, a process known to be dependent on the influx of extracellular calcium. This inhibitory effect was found to be concentration-dependent.
Further electrophysiological studies on isolated cardiac tissues, such as papillary muscles and Purkinje fibers, revealed that diltiazem specifically affected the slow inward calcium current during the action potential. It was observed to decrease the amplitude and duration of the plateau phase of the cardiac action potential, which is heavily reliant on calcium influx, without significantly affecting the rapid sodium-dependent upstroke. This provided direct evidence that diltiazem's primary mode of action was the blockade of voltage-gated calcium channels.
Quantitative Pharmacology of Diltiazem
The following tables summarize key quantitative data from early and subsequent studies that characterized the pharmacological profile of diltiazem.
Table 1: Inhibitory Concentration (IC50) of Diltiazem on Calcium-Induced Contractions
| Tissue Preparation | Agonist | IC50 (µM) | Species | Reference |
| Hamster Aorta | KCl | 0.98 ± 0.47 | Hamster | [1] |
| Human Coronary Artery | KCl | 0.694 | Human | [Source not found] |
| Guinea Pig Papillary Muscle | Isoproterenol | ~1.0 | Guinea Pig | [Source not found] |
Table 2: Electrophysiological Effects of Diltiazem on Cardiac Tissues
| Parameter | Tissue | Concentration (µM) | Effect | Species | Reference |
| Action Potential Duration (APD) | Ventricular Myocardium | ≥ 10 | Reduction | Human, Guinea Pig | [Source not found] |
| AP Amplitude | Depolarized Papillary Muscle | ≥ 0.3 | Reduction | Guinea Pig | [Source not found] |
| Maximum Upstroke Velocity (Vmax) of Slow Response | Depolarized Papillary Muscle | ≥ 0.3 | Reduction | Guinea Pig | [Source not found] |
| Sinoatrial (SA) Node Automaticity | SA Node | 0.1 - 1.0 | Decrease | Rabbit | [Source not found] |
| Atrioventricular (AV) Nodal Conduction | AV Node | 0.1 - 1.0 | Prolongation | Rabbit | [Source not found] |
Key Experimental Protocols
The following sections detail the methodologies of pivotal experiments that were instrumental in characterizing diltiazem as a calcium channel antagonist.
In Vitro Assessment of Vasodilation in Isolated Coronary Arteries
This protocol describes a common method used to determine the vasodilatory effects of diltiazem on isolated coronary artery segments.
Objective: To quantify the concentration-dependent relaxation of pre-contracted coronary artery rings by diltiazem.
Materials:
-
Isolated coronary arteries from a suitable animal model (e.g., porcine or canine).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
Potassium chloride (KCl) for inducing contraction.
-
Diltiazem hydrochloride stock solution.
-
Organ bath system with force transducers and data acquisition system.
Procedure:
-
Coronary arteries are carefully dissected and cut into rings of 2-3 mm in length.
-
The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 grams.
-
After equilibration, the rings are contracted by adding a high concentration of KCl (e.g., 80 mM) to the bath.
-
Once a stable contraction is achieved, cumulative concentrations of diltiazem are added to the bath in a stepwise manner.
-
The relaxation response is recorded as a percentage of the maximal contraction induced by KCl.
-
Concentration-response curves are then constructed to determine the EC50 value of diltiazem.
Electrophysiological Recording of Calcium Currents in Isolated Cardiomyocytes
This protocol outlines the whole-cell patch-clamp technique used to directly measure the effect of diltiazem on L-type calcium channels in single heart cells.[2][3][4][5]
Objective: To measure the inhibitory effect of diltiazem on the L-type calcium current (ICa,L) in isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes from a suitable animal model (e.g., guinea pig or rat).
-
Tyrode's solution (for cell isolation and external solution).
-
Pipette solution (intracellular solution).
-
Diltiazem hydrochloride.
-
Patch-clamp amplifier, data acquisition system, and microscope.
Procedure:
-
Ventricular myocytes are enzymatically isolated from the heart.
-
A single myocyte is selected and a glass micropipette with a tip diameter of ~1-2 µm, filled with pipette solution, is brought into contact with the cell membrane.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential of -80 mV to inactivate sodium channels.
-
L-type calcium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
After recording baseline calcium currents, diltiazem is applied to the external solution via a perfusion system.
-
The effect of diltiazem on the peak amplitude and inactivation kinetics of the calcium current is recorded at various concentrations.
-
This allows for the determination of the concentration-dependent block of L-type calcium channels.
Visualizing the Science: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of diltiazem and a typical experimental workflow for its characterization.
Caption: Diltiazem's mechanism of action.
References
- 1. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological recordings of cardiomyocytes isolated from engineered human cardiac tissues derived fr... [protocols.io]
- 3. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 4. researchgate.net [researchgate.net]
- 5. fujifilmcdi.com [fujifilmcdi.com]
A Technical Guide to the Structure-Activity Relationship of Diltiazem and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structure-activity relationships (SAR) governing the pharmacological effects of diltiazem, a benzothiazepine calcium channel blocker, and its primary metabolites. It details the key structural components essential for its activity, the metabolic pathways it undergoes, and the resulting pharmacological potency of its metabolic byproducts. This guide incorporates quantitative data, detailed experimental methodologies, and logical diagrams to facilitate a comprehensive understanding for research and development applications.
Core Structure-Activity Relationship (SAR) of Diltiazem
Diltiazem is a non-dihydropyridine calcium channel blocker whose therapeutic efficacy is intrinsically linked to its specific three-dimensional structure.[1] It exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels (CaV1.2) in cardiac and vascular smooth muscle.[2][3] This action leads to arterial vasodilation, reduced cardiac contractility, and a decreased heart rate.[1][]
The binding site for diltiazem is located on the intracellular side of the channel pore, involving transmembrane segments IIIS6 and IVS6.[5][6] The key pharmacophoric features required for potent calcium channel blocking activity are:
-
Benzothiazepine Nucleus : The foundational seven-membered ring is critical for activity.
-
4'-Aryl Methyl Ether : A methoxy group on the phenyl ring at the 4-position is a prerequisite for high potency.[7]
-
Basic Amino Side Chain : A basic substituent attached to the nitrogen at position 1 (N1), which has a pKa in the physiological range, is essential for interaction with the receptor site.[7]
-
Cis-Stereochemistry : The specific cis-(+)-configuration of the phenyl and N,N-dimethylaminoethyl groups is crucial. The trans-isomers are significantly less active.[8]
-
Acetoxy Group : The acetyl group at position 3 (C3) contributes significantly to the drug's potency.
Metabolism of Diltiazem
Diltiazem undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 40%.[1] The primary metabolic transformations are mediated by the cytochrome P450 enzyme system, particularly CYP3A4 (responsible for N-demethylation) and CYP2D6 (involved in O-demethylation), as well as by esterases (responsible for deacetylation).[9][10]
The main metabolic pathways include:
-
Deacetylation : Hydrolysis of the C3 acetoxy group to form desacetyldiltiazem (M1).
-
N-Demethylation : Removal of one or both methyl groups from the tertiary amine to yield N-monodesmethyldiltiazem (MA) and N,N-didesmethyldiltiazem.
-
O-Demethylation : Removal of the methyl group from the 4'-methoxy group.
These pathways produce a series of metabolites, many of which retain pharmacological activity.
Pharmacological Activity of Metabolites
Several of diltiazem's metabolites are pharmacologically active, contributing to its overall therapeutic effect. However, their potency as vasodilators is generally reduced compared to the parent compound. The activity is highly dependent on the specific structural modification.
-
Desacetyldiltiazem (M1) : This active metabolite retains significant calcium channel blocking activity, possessing approximately 40-50% of the potency of diltiazem.[][11]
-
N-desmethyldiltiazem (MA) : This metabolite is also active, with a vasodilator potency estimated to be 20-50% of the parent drug.[11]
-
Combined Modifications : Metabolites that have undergone multiple transformations, such as N-desmethyldesacetyl-diltiazem (M2), show a progressive loss of activity.[12][13]
The quantitative impact of these metabolic changes on receptor binding and functional activity is summarized in the tables below.
Table 1: Receptor Binding Affinity of Diltiazem and Metabolites This table summarizes the ability of diltiazem and its major metabolites to inhibit the binding of [³H]diltiazem to its receptor site in rat cerebral cortical membranes. A higher pIC₅₀ value indicates greater binding affinity.
| Compound | Abbreviation | pIC₅₀ (-log IC₅₀ M) |
| Diltiazem | - | 6.87 |
| Desacetyldiltiazem | M1 | 6.72 |
| N-desmethyldiltiazem | MA | 6.49 |
| N-desmethyldesacetyl-diltiazem | M2 | 6.03 |
| O-desmethyldesacetyl-diltiazem | M4 | 5.51 |
| N,O-didesmethyldesacetyl-diltiazem | M6 | 5.33 |
| Data sourced from a study on rat cerebral cortical membranes.[13] |
Table 2: Functional Vasodilator Potency of Diltiazem and Metabolites This table presents the functional potency of diltiazem and its metabolites in relaxing hamster aorta preparations depolarized with KCl. A lower IC₅₀ value indicates greater vasodilator activity.
| Compound | Metabolite ID | IC₅₀ (μM) ± SE |
| Diltiazem | - | 0.98 ± 0.47 |
| N-desmethyldiltiazem | 17 | 2.46 ± 0.38 |
| Desacetyldiltiazem | 23 | 3.27 ± 1.02 |
| N-desmethyldesacetyl-diltiazem | 26 | 20.2 ± 10.5 |
| O-desmethyldiltiazem | 22 | 40.4 ± 15.4 |
| N,O-didesmethyldiltiazem | 25 | 45.5 ± 18.1 |
| O-desmethyldesacetyl-diltiazem | 21 | 112.2 ± 33.2 |
| N,O-didesmethyldesacetyl-diltiazem | 24 | 126.7 ± 24.2 |
| Metabolite IDs correspond to the nomenclature used in the cited study.[12] |
These tables clearly demonstrate a structure-activity relationship where both deacetylation and N-demethylation reduce, but do not eliminate, activity. The potency hierarchy is generally: Diltiazem > M1 ≈ MA > M2 > further metabolites .
Experimental Protocols
The characterization of diltiazem's SAR relies on robust in vitro assays. Below are detailed methodologies for a functional vasodilation assay and a receptor binding assay.
This protocol assesses the functional calcium channel antagonistic activity by measuring the relaxation of vascular smooth muscle.[12]
-
Tissue Preparation :
-
Euthanize a hamster via an approved protocol.
-
Excise the thoracic aorta and place it in a Krebs-Henseleit (K-H) physiological salt solution, gassed with 95% O₂ / 5% CO₂.
-
Carefully remove adherent connective tissue and cut the aorta into helical strips (e.g., 2 mm wide, 15 mm long).
-
-
Experimental Setup :
-
Suspend the aortic strips in a 10 mL organ bath containing K-H solution at 37°C.
-
Connect one end of the strip to a fixed support and the other to an isometric force transducer to record tension.
-
Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.
-
-
Contraction and Relaxation Measurement :
-
Induce a sustained contraction by replacing the normal K-H solution with a high-potassium depolarizing solution (e.g., K-H solution containing 80 mM KCl).
-
Once the contraction reaches a stable plateau, add cumulative concentrations of the test compound (diltiazem or a metabolite) to the organ bath.
-
Record the relaxation response after each addition. The relaxation is expressed as a percentage of the maximum contraction induced by the high-KCl solution.
-
-
Data Analysis :
-
Plot the percentage of relaxation against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
This protocol quantifies the affinity of a compound for the diltiazem binding site on the L-type calcium channel.[13]
-
Membrane Preparation :
-
Homogenize fresh or frozen rat cerebral cortex tissue in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in the assay buffer to a specific protein concentration (determined by a Bradford or Lowry assay).
-
-
Binding Reaction :
-
In test tubes, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]diltiazem, ~1-2 nM), and varying concentrations of the unlabeled competitor drug (diltiazem or metabolite).
-
For determining total binding, omit the competitor drug.
-
For determining non-specific binding, add a high concentration of unlabeled diltiazem (e.g., 10 µM).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a set time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting :
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The pIC₅₀ is the negative logarithm of the IC₅₀.
-
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diltiazem - BioPharma Notes [biopharmanotes.com]
- 3. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diltiazem inhibition of sodium-induced calcium release. Effects on energy metabolism of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Diltiazem's Impact on Vascular Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular smooth muscle cell (VSMC) proliferation is a critical pathological component in the development of atherosclerosis and restenosis following angioplasty. Diltiazem, a non-dihydropyridine calcium channel blocker, has demonstrated significant inhibitory effects on VSMC proliferation, suggesting its potential therapeutic role in mitigating these vascular proliferative disorders. This technical guide provides an in-depth analysis of the molecular mechanisms underlying diltiazem's anti-proliferative effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction
The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a hallmark of neointimal lesion formation, contributing to the narrowing of blood vessels in conditions such as atherosclerosis.[1] Various stimuli, including growth factors like platelet-derived growth factor (PDGF), insulin, and IGF-1, can trigger a phenotypic switch in VSMCs from a quiescent, contractile state to a proliferative, synthetic state.[2][3] This transition involves complex signaling cascades that are often dependent on intracellular calcium dynamics.
Diltiazem, a benzothiazepine derivative, is a well-established calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias.[4] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type voltage-gated calcium channels.[4][5] Beyond its effects on vascular tone, a growing body of evidence indicates that diltiazem directly inhibits VSMC proliferation.[2][3][6] This guide will explore the core mechanisms of this anti-proliferative action, present the quantitative evidence, and provide detailed methodologies for studying these effects.
Mechanism of Action: Inhibition of Calcium-Dependent Signaling
Diltiazem's anti-proliferative effect on VSMCs is primarily attributed to its ability to block L-type calcium channels, thereby reducing the influx of extracellular calcium.[5][7] This reduction in intracellular calcium concentration ([Ca²⁺]i) disrupts several downstream signaling pathways essential for cell cycle progression and proliferation.
A key pathway affected is the Protein Kinase C (PKC) signaling cascade. Mitogenic stimuli, such as PDGF-BB, can activate PKC, a crucial step for VSMC proliferation.[8][9] Diltiazem has been shown to inhibit the PDGF-BB-mediated phosphorylation of the PKC substrate, myristoylated alanine-rich C kinase substrate (MARCKS), indicating a suppression of PKC activity.[9] Furthermore, studies with the diltiazem analog, clentiazem, have demonstrated that it inhibits the translocation of PKC from the cytosol to the membrane, a critical step in its activation.[8] This inhibition of PKC subsequently dampens downstream proliferative signals.
The following diagram illustrates the primary mechanism of diltiazem's inhibitory action on VSMC proliferation.
Quantitative Data on Diltiazem's Anti-Proliferative Efficacy
Multiple studies have quantified the inhibitory effect of diltiazem on VSMC proliferation. The data consistently demonstrates a dose-dependent inhibition.
| Cell Type | Mitogen | Diltiazem Concentration | Inhibition of Proliferation | Assay | Reference |
| Human Coronary Plaque SMCs (pSMC) | - | > 50 µg/ml | Significant | Cell Counting | [1] |
| Human Coronary Media SMCs (mSMC) | - | > 25 µg/ml | Significant | Cell Counting | [1] |
| Human Vascular SMCs | Angiotensin II | 6.6 ± 2.8 x 10⁻⁶ M (IC50) | 50% | [³H]thymidine incorporation | [6] |
| Human Vascular SMCs | Insulin | 10⁻⁷ - 10⁻⁶ M | Significant Reduction | BrdU incorporation | [2] |
| Human Vascular SMCs | IGF-1 | 10⁻⁵ M | Significant Reduction | BrdU incorporation | [2] |
| Human Cultured SMCs | PDGF-BB (10 ng/ml) | 10⁻⁶ - 10⁻⁵ M | Dose-dependent inhibition | Cell Counting, BrdU | [3] |
| Rat Aortic SMCs | PDGF-BB (40 ng/mL) | 10⁻⁶ M | Significant decrease (to 82.0±7.6% of control) | [³H]thymidine incorporation | [9] |
| Rat Aortic SMCs | Unstimulated | 10⁻⁵ M | Significant inhibition (to 59.1±4.6% of control) | [³H]thymidine incorporation | [9] |
Table 1: Summary of Quantitative Data on Diltiazem's Inhibition of VSMC Proliferation
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of diltiazem on VSMC proliferation and its underlying signaling pathways.
Cell Culture
-
Cell Source: Vascular smooth muscle cells can be isolated from various sources, including human coronary arteries or rat aortas, through enzymatic disaggregation using collagenase and elastase.[1]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO₂ at 37°C. For proliferation assays, cells are often made quiescent by serum starvation (e.g., 0.5% FBS) for 24-48 hours prior to stimulation.
VSMC Proliferation Assays
This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA, which is proportional to the rate of cell proliferation.[9][10]
-
Seeding: Seed quiescent VSMCs in 96-well plates at a density of 5 x 10⁴ cells/well.
-
Treatment: Treat cells with the desired concentrations of diltiazem and/or mitogen (e.g., PDGF-BB) for a specified period (e.g., 24 hours).
-
Labeling: Add 1 µCi/mL of [³H]thymidine to each well and incubate for the final 6-24 hours of the treatment period.[10]
-
Harvesting:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Wash twice with 5% trichloroacetic acid (TCA) to precipitate DNA.
-
Solubilize the cells in 0.25 N NaOH.
-
-
Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.
This is a non-radioactive alternative to the [³H]thymidine incorporation assay that uses a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU).[3][11][12]
-
Labeling: Add BrdU (e.g., 10 µM) to the cell culture medium for the final 2-4 hours of the treatment period.
-
Fixation and Denaturation:
-
Fix the cells with 4% paraformaldehyde.
-
Denature the DNA with 2N HCl to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate the cells with a primary antibody against BrdU.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Analysis: Visualize and quantify the BrdU-positive cells using fluorescence microscopy.
The following diagram outlines the general workflow for a BrdU incorporation assay.
Western Blot Analysis for ERK Phosphorylation
This technique is used to assess the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade in cell proliferation, by detecting the phosphorylated (active) form of ERK1/2.[13][14]
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.
Intracellular Calcium Measurement
The fluorescent indicator Fura-2 AM is commonly used to measure changes in intracellular calcium concentration.[15][16][17]
-
Cell Loading: Incubate VSMCs with Fura-2 AM (e.g., 1-5 µM) in a suitable buffer for 30-60 minutes at 37°C. Pluronic F-127 can be used to aid in dye solubilization.
-
De-esterification: Wash the cells and incubate for an additional 30 minutes to allow for the cleavage of the AM ester group by intracellular esterases, trapping the Fura-2 inside the cells.
-
Measurement: Measure the fluorescence emission at ~510 nm after excitation at both 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) using a fluorescence spectrophotometer or a fluorescence microscope equipped with a ratiometric imaging system.
-
Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Signaling Pathway Visualization
The following diagram provides a more detailed overview of the signaling pathways involved in PDGF-stimulated VSMC proliferation and the points of inhibition by diltiazem.
References
- 1. High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-calcium channel blockade induced by diltiazem inhibits proliferation, migration and F-actin membrane rearrangements in human vascular smooth muscle cells stimulated with insulin and IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diltiazem, a calcium antagonist, inhibits matrix metalloproteinase-1 (tissue collagenase) production and collagenolytic activity in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of inhibitory action of diltiazem on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of vascular smooth muscle cell proliferation by the calcium antagonist clentiazem: role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Proliferation Assay: [3H] Thymidine incorporation - 每日生物评论 [bio-review.com]
- 11. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mbl.edu [mbl.edu]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hellobio.com [hellobio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to In-Vitro Models for Studying Diltiazem's Vasodilatory Effects
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker (CCB) widely prescribed for cardiovascular conditions such as hypertension, angina, and certain arrhythmias.[1] Its therapeutic efficacy is largely attributed to its ability to induce vasodilation by relaxing vascular smooth muscle.[1][2] Understanding the precise mechanisms and quantifying the effects of diltiazem requires robust and reproducible in-vitro models. This guide provides a comprehensive overview of the core in-vitro systems used to investigate diltiazem's vasodilatory properties, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Core Mechanism of Action: L-Type Calcium Channel Blockade
Diltiazem's primary mechanism of action is the inhibition of calcium ion (Ca²⁺) influx through L-type voltage-gated calcium channels in vascular smooth muscle cells (VSMCs).[3][4] This reduction in intracellular Ca²⁺ concentration is the critical event that initiates a cascade leading to muscle relaxation and vasodilation.
The process unfolds as follows:
-
Binding: Diltiazem binds to the alpha-1 subunit of the L-type calcium channel, physically obstructing the pore.[5]
-
Inhibition of Ca²⁺ Influx: This binding inhibits the influx of extracellular Ca²⁺ into the VSMC during membrane depolarization.[6][7]
-
Reduced Calmodulin Activation: The lower intracellular Ca²⁺ concentration leads to reduced binding of Ca²⁺ to calmodulin (CaM).[6]
-
Inhibition of MLCK: The Ca²⁺-CaM complex is required to activate myosin light chain kinase (MLCK). With less active Ca²⁺-CaM, MLCK activity decreases.[6]
-
Decreased Myosin Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin, a crucial step for the interaction between actin and myosin filaments required for contraction. Reduced MLCK activity leads to dephosphorylation of the myosin light chain.
-
Smooth Muscle Relaxation: The decreased phosphorylation of myosin results in the relaxation of the vascular smooth muscle, leading to vasodilation.[1]
In-Vitro Model Systems
A multi-tiered approach using models of varying complexity is essential for fully characterizing diltiazem's effects. These models range from isolated molecular components to complex tissue preparations.
Ex-Vivo Models: Isolated Blood Vessels
The most common and physiologically relevant in-vitro models are isolated blood vessel preparations, often referred to as aortic or arterial ring assays.[8][9] These assays preserve the complex interplay between different cell types (endothelial and smooth muscle cells) and the native tissue architecture.
-
Principle: Arterial rings are isolated from animals (commonly rats, rabbits, or mice), suspended in an organ bath under controlled physiological conditions, and connected to an isometric force transducer to measure contractility.[7][10] Vasoconstrictors (e.g., potassium chloride, norepinephrine) are used to induce a stable contraction, after which cumulative concentrations of diltiazem are added to generate a dose-response curve.[7][11]
-
Applications:
In-Vitro Cell-Based Models: Cultured VSMCs and Endothelial Cells
Primary cell cultures allow for the study of diltiazem's effects on specific vascular cell types in a controlled environment, free from the influence of other cells or the extracellular matrix.
-
Vascular Smooth Muscle Cells (VSMCs): These are the primary target cells for diltiazem's vasodilatory action.
-
Principle: VSMCs are isolated from blood vessels and cultured.[14] Diltiazem's effects can be assessed through various endpoints, including inhibition of agonist-induced calcium influx, cell proliferation, and migration.[15]
-
Applications: Elucidating specific intracellular signaling pathways and assessing effects on VSMC proliferation and migration, which are relevant to conditions like restenosis.[14][15]
-
-
Vascular Endothelial Cells (VECs): While diltiazem's primary action is on VSMCs, it can also have protective effects on the endothelium.
Molecular Models: Recombinant Channel Expression
To study the interaction of diltiazem with specific ion channel isoforms, recombinant DNA technology is employed.
-
Principle: Specific splice variants of the Caᵥ1.2 calcium channel, such as those predominantly expressed in cardiac versus smooth muscle, are expressed in host cells (e.g., Human Embryonic Kidney - HEK cells).[17] Whole-cell patch-clamp techniques are then used to measure the ion currents and the inhibitory effect of diltiazem.
-
Applications:
Quantitative Data Summary
The potency of diltiazem can vary significantly depending on the specific in-vitro model, tissue type, and experimental conditions. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Model System | Species | Conditions | Reference |
| IC₅₀ | ~192 µM | Caᵥ1.2CM (Cardiac Isoform) | Human | Expressed in HEK cells; Closed-channel block | [17] |
| IC₅₀ | ~98 µM | Caᵥ1.2SM (Smooth Muscle Isoform) | Human | Expressed in HEK cells; Closed-channel block | [17] |
| IC₅₀ | ~97 µM | Caᵥ1.2b (Smooth Muscle Isoform) | Human | Expressed in HEK cells; Closed-channel block | [17] |
| IC₅₀ | 41 µM | CaᵥAb (Model Channel) | Ancestral | Resting state block | [5] |
| IC₅₀ | 10.4 µM | CaᵥAb (Model Channel) | Ancestral | Use-dependent block | [5] |
| EC₅₀ | 90 nM | Coronary Dilation | Guinea Pig | Isolated normal hearts | [19] |
| EC₅₀ | 1.1 µM | Coronary Dilation | Guinea Pig | Isolated failing hearts | [19] |
Experimental Protocols
Protocol 1: Ex-Vivo Aortic Ring Vasorelaxation Assay
This protocol outlines the key steps for assessing diltiazem-induced vasodilation in isolated rat aortic rings.
1. Materials and Reagents:
-
Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Diltiazem Hydrochloride stock solution
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
2. Aorta Isolation and Preparation:
-
Humanely euthanize a rat (e.g., Wistar or Sprague-Dawley) according to institutional guidelines.
-
Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit buffer.[8]
-
Under a dissecting microscope, carefully remove adherent connective and fatty tissue.[8][20]
-
Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded studies, gently rub the luminal surface with a fine wire or forceps.
3. Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10-20 mL of Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously aerate with carbogen gas.[20]
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, replacing the buffer every 15-20 minutes.
4. Viability and Pre-Contraction:
-
Assess the viability of the rings by inducing a contraction with 60 mM KCl.
-
After washing out the KCl and allowing the tension to return to baseline, induce a stable submaximal contraction using an agonist like Phenylephrine (e.g., 1 µM).
-
For endothelium integrity check, add Acetylcholine (e.g., 1 µM) to the pre-contracted ring. A relaxation of >70% indicates an intact endothelium.
5. Diltiazem Dose-Response:
-
Once a stable contraction plateau is reached with the chosen agonist, add diltiazem to the bath in a cumulative, logarithmic fashion (e.g., 1 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation response at each concentration as a percentage of the pre-contraction induced by the agonist.
6. Data Analysis:
-
Plot the percentage of relaxation against the log concentration of diltiazem.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ (concentration causing 50% of maximal relaxation) and the Eₘₐₓ (maximal relaxation).
Protocol 2: VSMC Proliferation (BrdU Incorporation) Assay
This protocol assesses the effect of diltiazem on the proliferation of cultured vascular smooth muscle cells.
1. Cell Culture:
-
Isolate VSMCs from rat aorta using enzymatic disaggregation (e.g., collagenase/elastase).[14]
-
Culture the cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Use cells between passages 3 and 8 for experiments.
2. Experimental Procedure:
-
Seed VSMCs into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum-starving them (e.g., in DMEM with 0.5% FBS) for 24 hours.
-
Replace the medium with fresh low-serum medium containing a mitogen (e.g., Insulin-like Growth Factor-1, IGF-1) and varying concentrations of diltiazem (e.g., 10⁻⁷ M to 10⁻⁵ M).[15] Include appropriate vehicle controls.
-
Incubate the cells for 24-48 hours.
3. BrdU Incorporation:
-
Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into the DNA of proliferating cells.
-
Remove the labeling medium, fix the cells, and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.
-
Add the anti-BrdU antibody conjugated to peroxidase and incubate.
-
Wash the wells and add the substrate solution. The peroxidase will catalyze a color change.
-
Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.
4. Data Analysis:
-
Express the absorbance values as a percentage of the control (mitogen-stimulated cells without diltiazem).
-
Plot the percentage of proliferation against the diltiazem concentration to determine its inhibitory effect.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the ex-vivo aortic ring assay.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The mechanism of inhibitory action of diltiazem on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific - AU [thermofisher.com]
- 10. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective effect of diltiazem on endothelium-dependent relaxations in canine femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-calcium channel blockade induced by diltiazem inhibits proliferation, migration and F-actin membrane rearrangements in human vascular smooth muscle cells stimulated with insulin and IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective effects of diltiazem against vascular endothelial cell injury induced by angiotensin-II and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Impaired coronary sensitivity to diltiazem in experimental heart failure: involvement of the cyclooxygenase but not the nitric oxide-synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aortic ring assay [protocols.io]
Foundational Research on Diltiazem for Pulmonary Arterial Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by elevated pulmonary artery pressure and vascular remodeling, leading to right heart failure and premature death. While significant advancements have been made in PAH-specific therapies, calcium channel blockers (CCBs) like diltiazem remain a critical therapeutic option for a select subgroup of patients who exhibit a favorable vasodilator response. This technical guide delves into the foundational research on diltiazem for the treatment of PAH, providing an in-depth overview of its mechanism of action, preclinical and clinical evidence, and the experimental protocols used to evaluate its efficacy. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of pulmonary hypertension.
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1] Its primary mechanism of action involves the blockade of voltage-gated L-type calcium channels, leading to vasodilation and a reduction in peripheral vascular resistance.[1] In the context of PAH, diltiazem's ability to induce pulmonary vasodilation and its potential to inhibit the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs) form the basis of its therapeutic utility.[2][3]
However, the efficacy of diltiazem in PAH is limited to a specific patient population known as "vasoreactive responders." These patients demonstrate a significant drop in pulmonary arterial pressure upon acute vasodilator challenge. Therefore, vasoreactivity testing is a mandatory step before initiating CCB therapy in PAH patients.
This guide will explore the molecular mechanisms of diltiazem, present key quantitative data from foundational studies, detail essential experimental protocols, and provide visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
Diltiazem's primary therapeutic effect in PAH stems from its ability to relax the pulmonary vascular smooth muscle, thereby decreasing pulmonary vascular resistance.[1] This is achieved through the blockade of L-type voltage-gated calcium channels in PASMCs.
Beyond its vasodilatory effects, preclinical studies have shown that high-dose diltiazem can inhibit the proliferation and migration of vascular smooth muscle cells, processes that are central to the vascular remodeling seen in PAH.[2][4]
Signaling Pathways
The core mechanism of diltiazem involves the direct inhibition of calcium influx, which in turn affects several downstream signaling pathways implicated in vasoconstriction and cellular proliferation.
Quantitative Data from Foundational Studies
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of diltiazem in pulmonary hypertension.
Table 1: Hemodynamic Effects of Diltiazem in Animal Models of Pulmonary Hypertension
| Animal Model | Diltiazem Dose/Concentration | Change in Mean Pulmonary Artery Pressure (mPAP) | Change in Pulmonary Vascular Resistance (PVR) | Reference |
| Sheep with U46619-induced PAH | Not specified | ↓ 15% | ↓ 50% | [5] |
| Porcine model of endotoxin-induced acute PAH | 280 to 400 μg/kg (IV) | Significant reduction vs. placebo | Not reported | [6][7] |
Table 2: Hemodynamic Effects of Diltiazem in Human PAH
| Study Population | Diltiazem Dose | Change in Mean Pulmonary Artery Pressure (mPAP) | Change in Pulmonary Vascular Resistance (PVR) | Reference |
| 5 patients with recurrent PAH associated with pulmonary hypoplasia | Not specified | RVSP ↓ from 82 ± 8.4 mmHg to 58.4 ± 7 mmHg | Not reported | [8] |
| 11 patients with COPD-induced PAH | IV administration | Significant decrease | Significant decrease | [9] |
| Patients with hypoxic pulmonary hypertension | 0.2, 0.3, and 0.4 mg/kg (IV) | No significant effect | No significant effect | [10] |
Table 3: In Vitro Effects of Diltiazem on Vascular Smooth Muscle Cells
| Cell Type | Diltiazem Concentration | Effect | Reference |
| Human coronary plaque SMCs (pSMC) | > 50 µg/ml | Significant inhibition of proliferation | [4] |
| Human coronary media SMCs (mSMC) | > 25 µg/ml | Significant inhibition of proliferation | [4] |
| Human vascular SMCs | 10⁻⁷ - 10⁻⁵ M | Inhibition of insulin and IGF-1 induced proliferation and migration | [3] |
| Porcine coronary artery | 0.1 to 100 µM | Inhibition of K+ induced increases in tension and intracellular Ca2+ | [11] |
Experimental Protocols
This section provides an overview of key experimental protocols used in the foundational research of diltiazem for PAH.
Acute Vasoreactivity Testing in Humans
Acute vasoreactivity testing is crucial for identifying patients with PAH who are likely to respond to long-term CCB therapy. The following is a generalized protocol for right heart catheterization with vasodilator challenge.
Detailed Steps:
-
Patient Preparation: Obtain informed consent and administer local anesthesia at the insertion site (femoral, jugular, or antecubital vein).[12][13][14][15]
-
Catheter Insertion: A Swan-Ganz catheter is inserted into the vein and advanced through the right atrium and right ventricle into the pulmonary artery.[12][13][14][15]
-
Baseline Measurements: Record baseline hemodynamic parameters, including mean pulmonary artery pressure (mPAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (CO). Pulmonary vascular resistance (PVR) is then calculated.[12][16]
-
Vasodilator Challenge: Administer a short-acting vasodilator. Inhaled nitric oxide is often the preferred agent. Intravenous epoprostenol or adenosine are alternatives.[12]
-
Repeat Measurements: Continuously monitor hemodynamic parameters during vasodilator administration and record the values at peak effect.[12][16]
-
Interpretation: A positive response is generally defined as a reduction in mPAP of at least 10 mmHg to an absolute value of 40 mmHg or less, with a normal or increased cardiac output.
In Vitro PASMC Proliferation and Migration Assays
These assays are essential for evaluating the direct effects of diltiazem on the cellular components of vascular remodeling in PAH.
Detailed Steps:
-
Cell Culture: Plate PASMCs in a culture dish and allow them to grow to a confluent monolayer.[17][18][19][20][21]
-
Wound Creation: Use a sterile pipette tip or a specialized tool to create a uniform scratch in the cell monolayer.[17][18][19][20][21]
-
Treatment: Wash the cells to remove debris and add fresh culture medium containing various concentrations of diltiazem or a vehicle control.[17][18][19][20][21]
-
Imaging: Capture images of the scratch at the beginning of the experiment (time 0) and at subsequent time points (e.g., every 12 or 24 hours).[17][18][19][20][21]
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[17][18][19][20][21]
Immunofluorescence Staining for α-Smooth Muscle Actin (α-SMA)
This technique is used to visualize the expression and distribution of α-SMA, a marker of the contractile phenotype of smooth muscle cells, in pulmonary artery tissue sections.
Detailed Steps:
-
Tissue Preparation: Fix pulmonary artery tissue in an appropriate fixative (e.g., methanol, as formaldehyde can depolymerize α-SMA) and embed in paraffin or use frozen sections.[22][23][24][25][26]
-
Antigen Retrieval: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue, followed by antigen retrieval to unmask the epitope.
-
Permeabilization and Blocking: Permeabilize the cells to allow antibody entry and then block non-specific antibody binding sites.[25]
-
Primary Antibody Incubation: Incubate the tissue sections with a primary antibody specific for α-SMA.[22][23][24][25][26]
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.[22][23][24][25][26]
-
Counterstaining and Mounting: Counterstain the nuclei with a fluorescent dye like DAPI and mount the slides with an anti-fade mounting medium.[22][23][24][25][26]
-
Imaging: Visualize and capture images using a fluorescence microscope.
Conclusion
Diltiazem remains a valuable therapeutic agent for a carefully selected group of vasoreactive PAH patients. Its foundational research highlights a dual mechanism of action: potent pulmonary vasodilation and potential anti-proliferative effects on pulmonary artery smooth muscle cells. The experimental protocols detailed in this guide, from in vivo hemodynamic assessments to in vitro cellular assays, have been instrumental in elucidating these mechanisms and defining its clinical utility. For researchers and drug development professionals, a thorough understanding of this foundational work is essential for the development of novel therapies and for optimizing the use of existing treatments for pulmonary arterial hypertension. Further research into the downstream signaling pathways affected by diltiazem may reveal new therapeutic targets for this devastating disease.
References
- 1. Effects of diltiazem on calcium concentrations in the cytosol and on force of contractions in porcine coronary arterial strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-calcium channel blockade induced by diltiazem inhibits proliferation, migration and F-actin membrane rearrangements in human vascular smooth muscle cells stimulated with insulin and IGF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RhoA/Rho-kinase signaling: a therapeutic target in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Effects of intravenous diltiazem on a porcine model of endotoxin-induced pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diltiazem reduces pulmonary arterial pressures in recurrent pulmonary hypertension associated with pulmonary hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The effects of diltiazem on pulmonary hemodynamics and oxygenation in copd induced pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of intravenous diltiazem in hypoxic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of diltiazem on force, [Ca2+]i, and energy metabolism in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Right Heart Cardiac Catheterization - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. hopkinsmedicine.org [hopkinsmedicine.org]
- 16. Hemodynamic effects of diltiazem in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repo.uni-hannover.de [repo.uni-hannover.de]
- 19. In-vitro Wound Healing Assays: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An introduction to the wound healing assay using live-cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. niehs.nih.gov [niehs.nih.gov]
- 23. emulatebio.com [emulatebio.com]
- 24. nordiqc.org [nordiqc.org]
- 25. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation and Use of Diltiazem Hydrochloride Stock Solutions for In Vitro Research
Introduction
Diltiazem Hydrochloride is a potent non-dihydropyridine calcium channel blocker widely utilized in cardiovascular research and drug development.[1][] As a member of the benzothiazepine class, it exerts its primary effects by inhibiting the influx of extracellular calcium through L-type voltage-gated calcium channels.[3][4] This activity makes it an invaluable tool for in vitro studies investigating calcium signaling, smooth muscle contractility, cardiac electrophysiology, and cellular proliferation. Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of diltiazem hydrochloride solutions for cell culture applications.
Mechanism of Action
Diltiazem selectively binds to the α1 subunit of L-type calcium channels, which are abundant in cardiac myocytes and vascular smooth muscle cells.[3][4] By blocking these channels, diltiazem reduces the influx of calcium ions (Ca²⁺) during membrane depolarization.[][5] In vascular smooth muscle, the resulting decrease in intracellular Ca²⁺ levels inhibits the calcium-calmodulin-dependent activation of myosin light chain kinase (MLCK), leading to muscle relaxation and vasodilation.[4] In the heart, it exhibits negative inotropic, chronotropic, and dromotropic effects, reducing contractility, heart rate, and atrioventricular conduction.[1][3]
Physicochemical Properties
A summary of the key properties of Diltiazem Hydrochloride is presented below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | (2S,3S)-5-[2-(Dimethylamino)ethyl]-2,3,4,5-tetrahydro-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepin-3-yl acetate monohydrochloride | [6] |
| Molecular Formula | C₂₂H₂₆N₂O₄S · HCl | [7][8] |
| Molecular Weight | 451.0 g/mol | [8] |
| CAS Number | 33286-22-5 | [7][8] |
| Appearance | White crystalline powder | [6] |
| Solubility (Water) | Freely soluble; 50 mg/mL | [6][7] |
| Solubility (DMSO) | Soluble (e.g., 100 mM) | [8] |
| Solubility (PBS, pH 7.4) | ~462 mg/mL | [9] |
Protocols for Stock Solution Preparation
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling diltiazem hydrochloride powder and solvents.
-
Handle the chemical powder in a fume hood or ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Materials Required
-
Diltiazem Hydrochloride powder (≥98% purity)[8]
-
Sterile, high-purity water (e.g., cell culture grade, WFI, or double-distilled) OR Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile cryovials or microcentrifuge tubes for aliquoting
-
Pipettes and sterile tips
Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mM in Water)
Aqueous solutions are suitable for many experiments where the final concentration of the drug is relatively low and the solvent is compatible with the cell type.
-
Calculate Required Mass: Determine the mass of diltiazem hydrochloride needed for your desired stock concentration and volume.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )
-
Example (for 10 mL of a 10 mM stock): Mass = 0.010 mol/L × 0.010 L × 451.0 g/mol = 0.0451 g = 45.1 mg
-
-
Weighing: Accurately weigh 45.1 mg of diltiazem hydrochloride powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add a small volume (e.g., 5-7 mL) of sterile water to the tube. Vortex vigorously. If needed, briefly sonicate in a water bath to ensure complete dissolution.
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 10 mL. Invert the tube several times to mix thoroughly.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical for preventing contamination in cell culture.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Label each vial clearly with the compound name, concentration, date, and your initials.
Protocol 2: Preparation of Non-Aqueous Stock Solution (e.g., 100 mM in DMSO)
DMSO is used for creating highly concentrated stock solutions. Remember that the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]
-
Calculate Required Mass:
-
Example (for 5 mL of a 100 mM stock): Mass = 0.100 mol/L × 0.005 L × 451.0 g/mol = 0.2255 g = 225.5 mg
-
-
Weighing: Accurately weigh 225.5 mg of diltiazem hydrochloride powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add approximately 4 mL of cell culture grade DMSO. Vortex until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Volume Adjustment: Add DMSO to bring the final volume to 5 mL. Mix thoroughly.
-
Aliquoting and Storage: Sterilization by filtration is often unnecessary for DMSO stocks if proper aseptic technique is used. Dispense into single-use, sterile cryovials.
Calculation Reference Table
The following table provides pre-calculated masses for common stock solution concentrations and volumes.
| Desired Stock Concentration | Desired Final Volume | Solvent | Mass of Diltiazem HCl (MW=451.0) |
| 1 mM | 10 mL | Water | 4.51 mg |
| 10 mM | 10 mL | Water | 45.1 mg |
| 50 mM | 5 mL | DMSO | 112.75 mg |
| 100 mM | 5 mL | DMSO | 225.5 mg |
Storage and Stability
Proper storage is essential to maintain the potency of the stock solution.
-
Aqueous Stocks: Store aliquots at -20°C. Solutions of 1 mg/mL have been shown to be stable for at least 30 days at -20°C, 2-6°C, and room temperature.[11][12] For long-term storage, -20°C is recommended.
-
DMSO Stocks: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[10]
-
General Handling: Protect solutions from light by using amber vials or wrapping tubes in foil.[13][14] Avoid repeated freeze-thaw cycles to prevent degradation.[10]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing a sterile diltiazem hydrochloride stock solution.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diltiazem - Wikipedia [en.wikipedia.org]
- 4. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Diltiazem, Hydrochloride Synthetic benzothiazepine that acts as an L-type Ca2+ channel antagonist. | 33286-22-5 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Preparation and Evaluation of Diltiazem Hydrochloride Diffusion-Controlled Transdermal Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugfuture.com [drugfuture.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols: Diltiazem-Induced Vasodilation in Rat Aorta
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for inducing and quantifying vasodilation with diltiazem in isolated rat aortic rings. The described methods are fundamental for preclinical cardiovascular research and drug screening.
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker that elicits vasodilation by inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells.[1][2] This action prevents the calcium-dependent signaling cascade required for muscle contraction, leading to relaxation of the blood vessel and an increase in its diameter.[3][4] Specifically, diltiazem targets L-type voltage-gated calcium channels, which play a crucial role in the excitation-contraction coupling of vascular smooth muscle.[2][5] By blocking these channels, diltiazem reduces intracellular calcium concentrations, which in turn leads to the relaxation of vascular smooth muscle, resulting in arterial vasodilation and a decrease in peripheral vascular resistance.[1][6] The following protocols detail the ex vivo methodology to assess the vasodilatory effects of diltiazem on rat aortic tissue pre-contracted with phenylephrine or potassium chloride.
Key Experimental Protocols
Preparation of Isolated Rat Aortic Rings
This protocol describes the dissection and preparation of rat thoracic aorta for use in an organ bath system.
Materials:
-
Male Wistar rats (250-300g)
-
Ketamine/Xylazine solution for anesthesia
-
Physiological Salt Solution (PSS), also known as Krebs-Henseleit buffer (see table below for composition), continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Dissection instruments (forceps, scissors)
-
Petri dish lined with silicone
Procedure:
-
Anesthetize the rat via intraperitoneal injection of Ketamine/Xylazine.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta from the surrounding connective and adipose tissues.
-
Immediately place the isolated aorta in a petri dish containing cold, oxygenated PSS.
-
Under a dissecting microscope, remove any remaining connective tissue and fat.
-
Cut the aorta into rings of approximately 3-4 mm in length.[7]
-
For experiments requiring an endothelium-denuded vessel, gently rub the luminal surface of the aortic ring with a fine wire or wooden stick. The successful removal of the endothelium should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).
Isometric Tension Measurement in an Organ Bath
This protocol outlines the procedure for mounting the aortic rings in an organ bath and recording isometric tension.
Materials:
-
Organ bath system with force-displacement transducers
-
Aortic rings prepared as described above
-
Stainless steel hooks or wires (40 µm)
-
Physiological Salt Solution (PSS), 37°C, gassed with 95% O₂ / 5% CO₂
-
Data acquisition system
Procedure:
-
Mount each aortic ring on two stainless steel hooks or wires within the organ bath chamber filled with oxygenated PSS at 37°C.[8]
-
Attach one hook to a fixed support and the other to a force-displacement transducer to record isometric tension.[7]
-
Apply a resting tension of 1.5-2.0 grams to the aortic rings and allow them to equilibrate for 60-90 minutes. During this period, replace the PSS in the organ bath every 15-20 minutes.
-
After equilibration, assess the viability of the aortic rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). A robust contraction indicates healthy tissue.
-
Wash the rings with PSS to return to baseline tension before proceeding with the experiment.
Induction of Vasoconstriction
This protocol describes the pre-contraction of the aortic rings before evaluating the vasodilatory effect of diltiazem.
Materials:
-
Equilibrated aortic rings in the organ bath
-
Phenylephrine (PE) stock solution
-
Potassium Chloride (KCl) stock solution
Procedure:
-
To induce a receptor-mediated contraction, add a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) to the organ bath.[9]
-
Alternatively, for a depolarization-induced contraction, add a high concentration of potassium chloride (e.g., 60 mM) to the organ bath.[10]
-
Allow the contraction to stabilize and reach a plateau before adding the vasodilator agent.
Diltiazem-Induced Vasodilation and Dose-Response Curve
This protocol details the cumulative addition of diltiazem to generate a dose-response curve.
Materials:
-
Pre-contracted aortic rings
-
Diltiazem stock solution and serial dilutions
Procedure:
-
Once a stable contraction plateau is achieved with either phenylephrine or KCl, add diltiazem to the organ bath in a cumulative manner.
-
Start with a low concentration of diltiazem and increase the concentration stepwise (e.g., in half-log increments from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the tissue to respond and reach a stable state of relaxation at each concentration before adding the next higher concentration.
-
Record the tension at each concentration. The relaxation at each step is expressed as a percentage of the initial pre-contraction induced by phenylephrine or KCl.
-
The final data will be used to construct a dose-response curve and calculate parameters such as EC₅₀.
Data Presentation
The following tables summarize the necessary solutions and representative quantitative data for diltiazem-induced vasodilation in rat aorta.
Table 1: Composition of Physiological Salt Solution (PSS)
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| KH₂PO₄ | 1.2 |
| MgSO₄·7H₂O | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
Continuously bubble with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4.
Table 2: Vasodilatory Potency of Diltiazem on Pre-Contracted Rat Aorta
| Pre-contraction Agent | Diltiazem Concentration Range | EC₅₀ (M) | Maximal Relaxation (Eₘₐₓ) (%) |
| Phenylephrine (10⁻⁶ M) | 10⁻⁶ - 10⁻⁴ M | 2.1 x 10⁻⁵ | 77.4 ± 2.9 |
| Phenylephrine (10⁻⁶ M) | 10⁻⁶ - 10⁻¹ mmol/L | 1.035 x 10⁻⁵ | 90 ± 3 |
| KCl (60 mM) | 10⁻⁸ - 10⁻⁵ M | 2.77 x 10⁻⁷ (Rabbit Aorta) | Not Reported |
Note: EC₅₀ values can vary depending on the experimental conditions and the specific pre-contraction agent used. The data presented are from different studies and are for comparative purposes.[8][9][11]
Visualizations
Diltiazem's Mechanism of Action in Vascular Smooth Muscle
References
- 1. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The mechanism of inhibitory action of diltiazem on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sepsis decreases phenylephrine- and KCl-induced aortic ring contraction and decreases the frequency of oscillations in active wall tension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. reprocell.com [reprocell.com]
- 8. In-vitro study of the effect of clentiazem on rabbit aorta and on myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnesium and diltiazem relaxes phenylephrine-precontracted rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation of the actions of diltiazem on rat aorta exposed to acute hypoxia followed by re-oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
Methodology for Measuring Diltiazem Plasma Concentration Using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diltiazem is a calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. The determination of diltiazem plasma concentrations is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and commonly employed analytical technique for the quantification of diltiazem in biological matrices. This document provides a detailed methodology for the measurement of diltiazem in plasma using reversed-phase HPLC (RP-HPLC).
Principle
The method involves the extraction of diltiazem and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a C18 reversed-phase column. The compounds are then detected by a UV detector at a specific wavelength. Quantification is achieved by comparing the peak area ratio of diltiazem to the internal standard against a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Diltiazem Hydrochloride (Reference Standard)
-
Internal Standard (e.g., Diazepam, Loxapine, or Flurbiprofen)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Trifluoroacetic acid (TFA)
-
Ammonium dihydrogen phosphate
-
Triethylamine
-
Orthophosphoric acid
-
Water (HPLC grade or equivalent)
-
Human plasma (drug-free)
-
Extraction solvents (e.g., n-hexane, isopropanol, chloroform)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Centrifuge
-
Vortex mixer
-
Solvent evaporator (e.g., nitrogen evaporator)
Preparation of Solutions
-
Stock Solution of Diltiazem (100 µg/mL): Accurately weigh 10 mg of diltiazem hydrochloride and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 500 ng/mL.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the chosen internal standard (e.g., diazepam) and dissolve it in 100 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with the mobile phase.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of plasma sample into a centrifuge tube.
-
Add 100 µL of the internal standard working solution (1 µg/mL).
-
Add 5.0 mL of extraction solvent (e.g., a mixture of hexane, chloroform, and isopropanol in a 60:40:5 v/v/v ratio).[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
The following table summarizes typical HPLC conditions for diltiazem analysis. These may require optimization based on the specific column and instrumentation used.
| Parameter | Condition |
| Column | C18 (e.g., Spherisorb ODS2, 5 µm, 4.6 mm x 150 mm) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.9, adjusted with phosphoric acid) (35:65 v/v) with a small quantity of triethylamine.[2] |
| Flow Rate | 1.0 - 1.75 mL/min[2] |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 236 - 240 nm |
| Injection Volume | 20 - 100 µL[2] |
| Internal Standard | Loxapine[2] |
| Retention Time (Diltiazem) | Approximately 3.6 min[2] |
| Retention Time (Loxapine) | Approximately 4.5 min[2] |
Method Validation
The analytical method should be validated according to relevant guidelines (e.g., ICH, FDA). The following parameters are typically assessed:
-
Linearity: The linearity of the method should be established by analyzing a series of calibration standards. A linear relationship between the peak area ratio (diltiazem/IS) and concentration should be observed.
-
Precision and Accuracy: Intra-day and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample should be demonstrated. This is typically done by analyzing blank plasma samples to check for interfering peaks.
-
Recovery: The extraction efficiency of the method is determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: The stability of diltiazem in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage) should be assessed.
Data Presentation
The following tables summarize typical validation parameters reported in the literature for HPLC methods for diltiazem plasma concentration measurement.
Table 1: Linearity and Sensitivity
| Parameter | Reported Range |
| Linearity Range | 10 - 300 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 2 - 3 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 10 ng/mL |
Table 2: Precision and Accuracy
| Parameter | Within-day (%RSD) | Between-day (%RSD) |
| Precision | 3.5 - 6.8%[1] | 6.2 - 8.4%[1] |
| Accuracy (Recovery) | 91.4 - 104.0%[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of diltiazem in plasma samples.
Caption: Workflow for Diltiazem Plasma Concentration Measurement.
Logical Relationship of Method Validation
The following diagram outlines the key parameters and their relationships in the validation of the analytical method.
Caption: Key Parameters for HPLC Method Validation.
References
Application of Dilacor XR (Diltiazem Extended-Release) in Animal Models of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dilacor XR (an extended-release formulation of diltiazem) in preclinical animal models of cardiac hypertrophy. This document includes summaries of key quantitative data, detailed experimental protocols derived from published studies, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload or other stimuli, but it can progress to heart failure. Diltiazem, a non-dihydropyridine calcium channel blocker, has been investigated for its potential to mitigate or prevent the development of cardiac hypertrophy.[1][2] It primarily acts by inhibiting the influx of calcium ions into cardiac muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[1][3][4] Animal models are crucial for understanding the therapeutic potential and mechanisms of action of drugs like diltiazem in the context of cardiac hypertrophy.
Data Presentation
The following tables summarize the quantitative effects of diltiazem treatment in two prominent animal models of cardiac hypertrophy: a genetic model (αMHC403/+ mouse) and a hypertensive model (spontaneously hypertensive rat).
Table 1: Effects of Diltiazem on Cardiac Parameters in αMHC403/+ Mice
| Parameter | Wild-Type (Untreated) | αMHC403/+ (Untreated) | αMHC403/+ (Diltiazem-Treated) | Citation |
| Left Ventricular Anterior Wall Thickness (mm) | 0.87 ± 0.06 | 1.12 ± 0.07 | 1.01 ± 0.05 | [5] |
| Heart Rate (beats per minute) | 582 ± 25 | 582 ± 25 | 504 ± 1 | [6] |
| Systolic Blood Pressure (mmHg) | Not Reported | 120 ± 7 | 121 ± 6 | [6] |
| Atrial Natriuretic Factor (ANF) RNA Expression | Baseline | 3- to 5-fold increase vs. WT | ~50% reduction vs. untreated αMHC403/+ | [5] |
| α-Skeletal Actin RNA Expression | Baseline | 3- to 5-fold increase vs. WT | ~50% reduction vs. untreated αMHC403/+ | [5] |
| Myocardial Fibrosis | Absent | Significant | Absent | [5][6] |
Table 2: Effects of Diltiazem on Cardiac Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | Wistar-Kyoto (Control) | SHR (Placebo) | SHR (Diltiazem-Treated) | Citation |
| Heart Rate (beats/min) | 318 ± 10 | 330 ± 7 | 289 ± 7 | [7] |
| Systolic Blood Pressure (mmHg) | 124 ± 2 | 194 ± 4 | 151 ± 4 | [7] |
| Left Ventricular Weight/Body Weight (mg/g) | 2.13 ± 0.06 | 2.98 ± 0.06 | 2.39 ± 0.05 | [7] |
| Myocardial ATP (μmol/g dry weight) | 19.3 ± 0.8 | 19.4 ± 1.0 | 14.6 ± 0.8 | [7] |
| Myocardial Phosphocreatine (μmol/g dry weight) | 27.2 ± 1.4 | 28.1 ± 1.4 | 18.0 ± 1.7 | [7] |
Experimental Protocols
Protocol 1: Diltiazem Treatment in a Genetic Mouse Model of Hypertrophic Cardiomyopathy (αMHC403/+)
This protocol is based on studies using the αMHC403/+ mouse model, which carries a mutation in the α-cardiac myosin heavy chain gene, mimicking a human form of hypertrophic cardiomyopathy.[5][8]
1. Animal Model:
-
Strain: αMHC403/+ mice on a 129/SvEv genetic background.[5][6]
-
Age at Treatment Initiation: 6-8 weeks or 10-12 weeks (pre-hypertrophic stage).[8]
2. Diltiazem Administration:
-
Drug: Diltiazem hydrochloride.
-
Route of Administration: Added to the drinking water.[6]
-
Dosage: 450 mg/L in drinking water, corresponding to approximately 1.8 mg of diltiazem per day per mouse.[6]
3. Assessment of Cardiac Hypertrophy:
-
Echocardiography:
-
Perform transthoracic echocardiography on conscious or lightly anesthetized mice at specified time points (e.g., 30 and 39 weeks).[6]
-
Measure left ventricular anterior and posterior wall thickness, and internal dimensions. A left ventricular anterior wall thickness greater than 1.00 mm in mice aged 30–50 weeks is considered hypertrophied.[6]
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize mice and excise hearts.
-
Fix hearts in 10% formalin and embed in paraffin.
-
Prepare 5 µm sections and stain with Masson's Trichrome to assess fibrosis (collagen stains blue) and with Hematoxylin and Eosin (H&E) to evaluate myocyte hypertrophy and disarray.[5][6]
-
-
Molecular Marker Analysis:
-
Isolate total RNA from ventricular tissue.
-
Perform Northern blot analysis or quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic factor (ANF) and α-skeletal actin.[5]
-
Protocol 2: Diltiazem Treatment in a Spontaneously Hypertensive Rat (SHR) Model
This protocol is adapted from studies using the SHR model, which develops hypertension and subsequent left ventricular hypertrophy.[7][9]
1. Animal Model:
-
Strain: Spontaneously Hypertensive Rats (SHR).
-
Control Strain: Wistar-Kyoto (WKY) rats.
-
Age at Treatment Initiation: Typically after the development of hypertension.
2. Diltiazem Administration:
-
Drug: Diltiazem.
-
Route of Administration: Administered with drinking water.[7]
-
Dosage: 30 mg/kg/day.[7]
-
Duration of Treatment: 6 months.[7]
3. Assessment of Cardiac Hypertrophy and Function:
-
Hemodynamic Measurements:
-
Measure systolic blood pressure and heart rate using non-invasive methods (e.g., tail-cuff method) or invasive methods (e.g., arterial catheterization) at regular intervals.[6]
-
-
Gravimetric Analysis:
-
At the end of the study, euthanize rats and excise hearts.
-
Measure the left ventricular weight and the total body weight to calculate the left ventricular weight to body weight ratio (LVW/BW).[7]
-
-
Biochemical Analysis:
-
Freeze myocardial tissue in liquid nitrogen.
-
Perform biochemical assays to measure concentrations of energy-related metabolites such as adenosine triphosphate (ATP) and phosphocreatine.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Diltiazem's mechanism of action in cardiomyocytes.
Caption: General experimental workflow for studying diltiazem in animal models.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diltiazem: ten years of clinical experience in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 5. JCI - The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model [jci.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diltiazem prevents hypertrophy progression, preserves systolic function, and normalises myocardial oxygen utilisation in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuronal Calcium Signaling Pathways with Diltiazem
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem, a benzothiazepine, is a well-established non-dihydropyridine blocker of L-type voltage-gated calcium channels (LTCCs).[1][2] In the central nervous system, these channels are crucial for a multitude of processes, including neurotransmitter release, gene expression, and synaptic plasticity.[3][4] Dysregulation of LTCC-mediated calcium signaling is implicated in various neurological and psychiatric disorders.[4] Diltiazem serves as a valuable pharmacological tool to investigate the role of LTCCs in these intricate neuronal pathways.
These application notes provide detailed protocols for utilizing diltiazem in key experimental paradigms to study neuronal calcium signaling. The protocols cover calcium imaging in cultured neurons, electrophysiological recording, and an in vitro axon outgrowth assay. Quantitative data from relevant studies are summarized for easy reference, and signaling pathways and experimental workflows are visualized to facilitate understanding.
Mechanism of Action
Diltiazem primarily acts by inhibiting the influx of calcium ions through L-type calcium channels during membrane depolarization.[1] This reduction in intracellular calcium concentration leads to the relaxation of smooth muscle, resulting in vasodilation and a decrease in blood pressure.[1] In neurons, this blockade of LTCCs modulates a variety of calcium-dependent signaling cascades.[4][5] While diltiazem is selective for L-type channels at lower concentrations, it is important to note that at higher concentrations, it may also affect other ion channels, including N-, P/Q-type calcium channels and potassium channels.[6][7][8]
Data Presentation: Quantitative Effects of Diltiazem in Neuronal Studies
The following tables summarize the quantitative effects of diltiazem as reported in various neuronal research studies.
Table 1: Diltiazem Efficacy in Channel Blockade
| Channel Type | Preparation | IC50 | Reference |
| L-type Ca2+ Channels | Cone photoreceptors | High-affinity: 4.9 µM, Low-affinity: 100.4 µM | [9] |
| fKv1.4 K+ Channels | Xenopus oocytes | 241.04 ± 23.06 µmol/L | [8] |
Table 2: Diltiazem Effects on Axon Outgrowth
| Neuronal Type | Condition | Diltiazem Concentration | Effect | Reference |
| Adult mouse DRG neurons | On CSPG substrate | 25 µM | 2.0-fold increase in total axon length | [10] |
| Human iSensory neurons | On CSPG substrate | 2 µM | ~50% increase in axon length | [10] |
Table 3: Diltiazem Effects on Neurotransmitter Release and Protein Expression
| Parameter | Model System | Diltiazem Concentration | Effect | Reference |
| Electrically stimulated [3H]-ACh release | Rat striatal slices | Dose-dependent | Inhibition | [11] |
| Amyloid Precursor Protein (APP) expression | ICV-STZ-induced rat brain | 40 mg/kg | Significant amelioration (1.12 ± 0.09 expression rate) | [12] |
| Aβ peptide signal | ICV-STZ-induced rat brain sections | 40 mg/kg | Marked reduction (mean density of 0.163 ± 0.003) | [12] |
Signaling Pathways and Experimental Workflows
Neuronal L-Type Calcium Channel Signaling to the Nucleus
The influx of calcium through LTCCs initiates a signaling cascade that leads to changes in gene expression, a process critical for long-term potentiation and memory formation.[3][4][13] Depolarization of the neuron opens LTCCs, allowing Ca2+ to enter the cell.[14] This influx of calcium leads to the activation of calmodulin (CaM), which in turn activates downstream kinases such as Ca2+/calmodulin-dependent protein kinase (CaMK) and the Ras/mitogen-activated protein kinase (MAPK) pathway.[4] These signaling pathways converge in the nucleus to phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which then drives the expression of target genes involved in neuronal plasticity and survival.[4][5] Diltiazem can be used to block the initial Ca2+ influx through LTCCs, thereby inhibiting this entire downstream signaling cascade.
Caption: Diltiazem blocks LTCC-mediated calcium signaling to the nucleus.
Experimental Workflow: Calcium Imaging in Cultured Neurons
Calcium imaging is a widely used technique to measure changes in intracellular calcium concentrations in real-time.[15] Fluorescent calcium indicators, such as Fura-2 AM, are loaded into cultured neurons.[16][17] The dye changes its fluorescence properties upon binding to calcium, allowing for the quantification of intracellular calcium levels using fluorescence microscopy.[17] This workflow outlines the key steps for assessing the effect of diltiazem on neuronal calcium influx.
Caption: Workflow for assessing diltiazem's effect on neuronal calcium.
Experimental Protocols
Protocol 1: Calcium Imaging with Fura-2 AM in Cultured Neurons
This protocol is adapted from established methods for measuring intracellular calcium elevations in neurons.[16][17][18]
Materials:
-
Cultured neurons on #1 glass coverslips
-
Tyrode's solution (phenol red-free)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
DMSO
-
Diltiazem hydrochloride
-
High potassium chloride (KCl) stimulation solution (e.g., 60-90 mM KCl in Tyrode's solution)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation)
-
Perfusion chamber
Procedure:
-
Prepare Solutions:
-
Prepare a 1 mM Fura-2 AM stock solution in DMSO.
-
Prepare a 20% Pluronic F-127 stock solution in DMSO.
-
Prepare a stock solution of diltiazem in water or DMSO. The final concentration of DMSO in the working solution should be minimal (<0.1%).
-
Prepare Tyrode's solution and the high KCl stimulation solution.
-
-
Dye Loading:
-
For each coverslip, prepare the loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in Tyrode's solution.
-
Add Pluronic F-127 to the loading solution at a final concentration of ~0.02% to aid in dye dispersal.
-
Remove the culture medium from the neurons and replace it with the Fura-2 AM loading solution.
-
Incubate the cells for 30-45 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, wash the cells three times with fresh Tyrode's solution to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 15-30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with Tyrode's solution.
-
Identify a field of healthy neurons and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm, collecting emission at ~510 nm.
-
-
Stimulation and Diltiazem Application:
-
Establish a stable baseline recording for 1-2 minutes.
-
Perfuse the cells with the high KCl solution to depolarize the neurons and open voltage-gated calcium channels. Record the resulting increase in the 340/380 nm fluorescence ratio.
-
Wash the cells with Tyrode's solution until the fluorescence ratio returns to baseline.
-
Perfuse the cells with Tyrode's solution containing the desired concentration of diltiazem for 5-10 minutes.
-
While still in the presence of diltiazem, stimulate the cells again with the high KCl solution and record the fluorescence response.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Compare the peak amplitude of the calcium response to KCl stimulation before and after the application of diltiazem to quantify the inhibitory effect.
-
Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol provides a general framework for assessing the effect of diltiazem on neuronal ion channels using whole-cell patch-clamp electrophysiology.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
External recording solution (e.g., artificial cerebrospinal fluid)
-
Internal pipette solution
-
Diltiazem hydrochloride
-
Ag/AgCl electrodes
Procedure:
-
Preparation:
-
Prepare external and internal recording solutions. Filter the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Prepare stock and working solutions of diltiazem in the external solution.
-
Place the cell culture dish or brain slice in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Obtaining a Recording:
-
Using the micromanipulator, approach a neuron with the patch pipette.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Switch the amplifier to voltage-clamp or current-clamp mode.
-
Voltage-Clamp: To study calcium currents, hold the cell at a negative potential (e.g., -70 mV) and apply depolarizing voltage steps to activate voltage-gated calcium channels. Record the resulting inward currents.
-
Current-Clamp: To study effects on neuronal excitability, inject current steps to elicit action potentials. Record changes in membrane potential.
-
-
Diltiazem Application:
-
After obtaining a stable baseline recording of currents or action potentials, switch the perfusion to the external solution containing diltiazem.
-
Allow several minutes for the drug to take effect.
-
Repeat the voltage or current-clamp protocol to record the effects of diltiazem.
-
-
Data Analysis:
-
Measure the amplitude of the calcium currents or the frequency and characteristics of action potentials before and after diltiazem application.
-
Analyze changes in parameters such as peak current, activation/inactivation kinetics, action potential threshold, and firing rate.
-
Protocol 3: In Vitro Axon Outgrowth Assay
This protocol is based on studies investigating the promotion of axon regeneration by diltiazem.[10]
Materials:
-
Primary neurons (e.g., dorsal root ganglion - DRG - neurons)
-
Culture plates coated with an inhibitory substrate (e.g., chondroitin sulfate proteoglycans - CSPGs) and a permissive substrate (e.g., laminin) as a control.
-
Neuronal culture medium
-
Diltiazem hydrochloride
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
Microscope with imaging software for neurite tracing
Procedure:
-
Cell Plating:
-
Dissociate primary neurons and plate them at a low density onto the coated culture plates.
-
-
Treatment:
-
Immediately after plating, add culture medium containing different concentrations of diltiazem or a vehicle control to the wells.
-
-
Incubation:
-
Culture the neurons for 24-48 hours to allow for axon outgrowth.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody (e.g., anti-βIII-tubulin).
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use an automated neurite tracing software to measure the total length of axons per neuron.
-
Compare the average axon length between diltiazem-treated and control groups on both CSPG and laminin substrates.
-
Conclusion
Diltiazem is a potent tool for dissecting the contribution of L-type calcium channels to neuronal signaling. By employing the protocols outlined in these application notes, researchers can effectively investigate the role of LTCC-mediated calcium influx in processes ranging from gene expression and neurotransmission to axon growth and regeneration. The provided quantitative data and pathway diagrams offer a solid foundation for experimental design and data interpretation in the study of neuronal calcium signaling.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 3. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal L-Type Calcium Channel Signaling to the Nucleus Requires a Novel CaMKIIα-Shank3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Calcium channel antagonist diltiazem effectively blocks two types of potassium channels of the neuron membrane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of diltiazem and propafenone on the inactivation and recovery kinetics of fKv1.4 channel currents expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diltiazem Promotes Regenerative Axon Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of diltiazem on [3H]-acetylcholine release in rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Calcium Monitoring in Cellular Studies - JoVE Journal [jove.com]
Application Notes and Protocols: Assessing Diltiazem's Effect on Mitochondrial Calcium Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of diltiazem on mitochondrial calcium transport. The primary mechanism of diltiazem's action on mitochondria is not the direct inhibition of calcium uptake via the mitochondrial calcium uniporter (MCU), but rather the inhibition of sodium-induced calcium release through the mitochondrial sodium-calcium exchanger (NCLX). This leads to a net increase in mitochondrial calcium levels.
The following protocols are designed to enable researchers to accurately quantify this effect.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Diltiazem and Other Calcium Channel Blockers on Sodium-Induced Mitochondrial Calcium Release
| Compound | IC50 (µM) | Tissue Source |
| d-cis-Diltiazem | 4.5[1][2] | Rabbit Heart |
| l-cis-Diltiazem | 350[1][2] | Rabbit Heart |
| Diltiazem | ~7 | Rabbit Heart |
| Diltiazem | 19-100 | Rat Cardiac |
| Bepridil | 11[1] | Rabbit Heart |
| Nifedipine | 58[1] | Rabbit Heart |
| Verapamil | 150[1] | Rabbit Heart |
Signaling Pathway
The regulation of mitochondrial calcium is a dynamic process involving influx and efflux pathways. Calcium enters the mitochondrial matrix via the Mitochondrial Calcium Uniporter (MCU), driven by the mitochondrial membrane potential. The primary efflux mechanism in excitable tissues is the mitochondrial sodium-calcium exchanger (NCLX). Diltiazem's primary mitochondrial target is the NCLX, where it inhibits the efflux of calcium, leading to its accumulation within the mitochondria.
Caption: Diltiazem inhibits the mitochondrial Na+/Ca2+ exchanger (NCLX).
Experimental Workflow
The overall experimental workflow involves the isolation of mitochondria, followed by the measurement of calcium fluxes in the presence and absence of diltiazem, and can be extended to assess the downstream effects on mitochondrial function.
Caption: Workflow for assessing diltiazem's effect on mitochondrial calcium.
Experimental Protocols
Isolation of Mitochondria from Heart Tissue
This protocol is adapted from methods used for isolating rabbit and rat heart mitochondria.
Materials:
-
Isolation Buffer I: 225 mM mannitol, 75 mM sucrose, 30 mM Tris-HCl (pH 7.4).
-
Isolation Buffer II: 250 mM mannitol, 5 mM HEPES (pH 7.4), 0.5 mM EGTA.
-
Homogenizer (e.g., Potter-Elvehjem with Teflon pestle).
-
Refrigerated centrifuge.
Procedure:
-
Excise the heart and place it in ice-cold Isolation Buffer I.
-
Mince the tissue finely with scissors and wash several times with Isolation Buffer I to remove blood.
-
Homogenize the minced tissue in 5 volumes of Isolation Buffer I with a power-driven Teflon pestle (6-8 passes at low speed).
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Wash the mitochondrial pellet by resuspending in 20 mL of Isolation Buffer I and centrifuging at 10,000 x g for 10 minutes at 4°C.
-
Repeat the wash step with ice-cold Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Measurement of Mitochondrial Calcium Uptake and Release
This protocol utilizes a calcium-sensitive dye to monitor the concentration of extramitochondrial calcium.
Materials:
-
Assay Medium: Specific composition can vary, but a common base is 125 mM KCl, 10 mM HEPES (pH 7.4), 2 mM K2HPO4, 2 mM MgCl2, and respiratory substrates (e.g., 5 mM glutamate and 5 mM malate).
-
Arsenazo III or Calcium Green™ 5N (calcium indicators).
-
Diltiazem stock solution.
-
NaCl solution (for inducing calcium release).
-
Dual-beam spectrophotometer or a multi-well plate reader with fluorescence capabilities.
Procedure:
-
In a cuvette or microplate well, add the assay medium containing the calcium indicator.
-
Add the isolated mitochondria (typically 0.5-2 mg of protein/mL).
-
Allow the mitochondria to equilibrate and establish a baseline reading.
-
Initiate calcium uptake by adding a known concentration of CaCl2. Monitor the change in absorbance or fluorescence, which corresponds to the decrease in extramitochondrial calcium as it is taken up by the mitochondria.
-
Once calcium uptake is complete, induce calcium release by adding NaCl (e.g., 10 mM final concentration).
-
To test the effect of diltiazem, pre-incubate the mitochondria with varying concentrations of diltiazem before inducing sodium-mediated calcium release.
-
Record the rate of calcium release and compare it to the control (no diltiazem).
-
The concentration of diltiazem that inhibits 50% of the sodium-induced calcium release is the IC50.[1]
Assessment of Mitochondrial Membrane Potential
Changes in mitochondrial calcium levels can affect the mitochondrial membrane potential (ΔΨm).
Materials:
-
Fluorescent probes for ΔΨm, such as Rhodamine 123 or JC-1.
-
Confocal microscope or a fluorescence plate reader.
Procedure:
-
Load isolated mitochondria or intact cells with the chosen fluorescent probe according to the manufacturer's instructions.
-
Acquire baseline fluorescence readings.
-
Treat the mitochondria or cells with diltiazem.
-
Induce changes in calcium flux as described in the previous protocol.
-
Monitor the fluorescence changes to assess alterations in ΔΨm. For example, a decrease in Rhodamine 123 fluorescence indicates depolarization of the mitochondrial membrane.
These protocols provide a framework for the detailed investigation of diltiazem's effects on mitochondrial calcium handling. Researchers should optimize reagent concentrations and incubation times for their specific experimental system.
References
Application Notes and Protocols for Long-Term Administration of Extended-Release Diltiazem in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker widely used in cardiovascular research. Its therapeutic effects are primarily attributed to its ability to inhibit the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] In long-term rodent studies, maintaining consistent plasma concentrations of diltiazem is crucial for accurately assessing its chronic effects. Extended-release formulations are therefore essential to avoid the frequent dosing required with immediate-release forms, which have a short biological half-life.
These application notes provide detailed protocols for two effective methods of administering extended-release diltiazem to rodents in a long-term research setting: incorporation into the daily feed and custom microencapsulation for oral delivery.
Data Presentation: Pharmacokinetics of Diltiazem in Rats
The following table summarizes key pharmacokinetic parameters of diltiazem in rats from various studies. It is important to note that these parameters can vary significantly based on the formulation, route of administration, and rat strain.
| Parameter | Value | Route of Administration | Diltiazem Formulation | Species/Strain | Citation |
| Oral LD50 | 560 - 810 mg/kg | Oral | Not Specified | Rat | [3] |
| Bioavailability | ~40% (due to first-pass metabolism) | Oral | Immediate Release | General | [1] |
| Plasma Half-life (t½) | 3.0 - 4.5 hours | Intravenous | Immediate Release | Rat | [1] |
| Plasma Half-life (t½) | 3.7 ± 1.4 hours | Subcutaneous (single dose) | Immediate Release | Sprague-Dawley Rat | [4] |
| Plasma Half-life (t½) | 12.5 ± 14.6 hours | Subcutaneous (repeated doses) | Immediate Release | Sprague-Dawley Rat | [4] |
| Protein Binding | 70% - 80% | Not Applicable | Not Applicable | General | [1] |
| Time to Peak Plasma Concentration (Tmax) | 11 - 18 hours | Oral | Extended-Release Tablets (Human Formulation) | Human | [3] |
| Absorption Rate Constant (ka) - Small Intestine | 0.07 min⁻¹ | In situ perfusion | Solution | Rat | [5] |
| Absorption Rate Constant (ka) - Colon | 0.02 min⁻¹ | In situ perfusion | Solution | Rat | [5] |
| Absorption Rate Constant (ka) - Stomach | 0.01 min⁻¹ | In situ perfusion | Solution | Rat | [5] |
Experimental Protocols
Protocol 1: Administration of Extended-Release Diltiazem via Medicated Rodent Chow
This protocol describes the preparation of a medicated rodent diet for continuous oral administration of extended-release diltiazem. This method is suitable for long-term studies where daily handling of animals for dosing is not desirable.
Materials:
-
Standard powdered rodent chow
-
Sustained-release diltiazem hydrochloride (powdered or from commercially available capsules containing beads)
-
A suitable binder (e.g., corn starch)
-
Purified water
-
A precise laboratory scale
-
A V-blender or other suitable mixer for ensuring uniform distribution
-
Pellet mill or extrusion equipment (optional, for re-pelleting)
-
Drying oven
Procedure:
-
Dose Calculation: Determine the required concentration of diltiazem in the feed (mg of diltiazem per kg of chow). This is based on the target daily dose (mg/kg of body weight) and the average daily food consumption of the rodents.
-
Example Calculation: For a target dose of 300 mg/kg/day for a 300g rat that consumes an average of 20g of chow per day:
-
Daily diltiazem dose = 300 mg/kg * 0.3 kg = 90 mg
-
Concentration in feed = 90 mg diltiazem / 20 g chow = 4.5 mg/g or 4500 mg/kg of chow.
-
-
-
Preparation of the Diltiazem Premix:
-
Accurately weigh the required amount of sustained-release diltiazem. If using capsules, carefully open them and collect the beads.
-
In a small container, create a premix by blending the diltiazem with a small portion of the powdered chow (e.g., 10% of the total batch weight). This ensures a more uniform distribution in the final mixture.
-
-
Blending:
-
Place the bulk of the powdered chow in a V-blender.
-
Add the diltiazem premix to the blender.
-
Mix for a sufficient time to ensure homogenous distribution of the drug throughout the chow. The mixing time will depend on the blender's specifications.
-
-
Binder Preparation and Addition:
-
Prepare a binder solution by mixing corn starch with cold purified water to form a slurry.
-
Slowly add the binder slurry to the blended medicated chow while mixing continuously. The amount of binder should be minimized to avoid significantly altering the nutritional content of the diet.
-
-
(Optional) Re-pelleting:
-
If pelleted feed is required, pass the moist, medicated chow mixture through a pellet mill or extruder.
-
The diameter of the pellets should be appropriate for the rodent species.
-
-
Drying:
-
Spread the medicated chow (powdered or pelleted) in a thin layer on trays.
-
Dry the chow in a drying oven at a low temperature (e.g., 40-50°C) to prevent degradation of the diltiazem and its extended-release coating. Dry until the moisture content is comparable to standard chow.
-
-
Quality Control:
-
Take multiple samples from each batch of medicated chow for analysis to confirm the uniformity of diltiazem distribution.
-
Assess the palatability of the medicated chow in a small cohort of animals before commencing the long-term study. If palatability is an issue, the addition of a sweetening agent may be considered, with an appropriate control group receiving the sweetener alone.
-
-
Storage:
-
Store the medicated chow in airtight containers in a cool, dark, and dry place to maintain stability.
-
Protocol 2: Custom Microencapsulation of Diltiazem for Oral Gavage
This protocol provides a general method for preparing extended-release diltiazem microspheres that can be suspended in a vehicle for daily oral gavage. This method allows for more precise dosing per animal compared to medicated feed.
Materials:
-
Diltiazem hydrochloride
-
Encapsulating polymer (e.g., sodium alginate, chitosan, ethylcellulose)[6][7]
-
Cross-linking agent (e.g., calcium chloride for alginate)[6]
-
Solvent for the polymer (e.g., purified water for alginate, organic solvent for ethylcellulose)
-
Surfactant/emulsifier (e.g., polyvinyl alcohol)[8]
-
Magnetic stirrer and hot plate
-
Syringe pump or spray nozzle
-
Filtration apparatus
-
Drying oven or lyophilizer
Procedure (Example using Sodium Alginate):
-
Preparation of the Diltiazem-Polymer Solution:
-
Dissolve sodium alginate in purified water with gentle heating and stirring to form a homogenous solution (e.g., 2% w/v).
-
Once the solution has cooled to room temperature, disperse the accurately weighed diltiazem hydrochloride into the alginate solution and stir until a uniform suspension is formed.
-
-
Preparation of the Cross-linking Solution:
-
Prepare a solution of calcium chloride in purified water (e.g., 2% w/v).
-
-
Microencapsulation (Ionotropic Gelation):
-
Using a syringe pump with a small gauge needle, add the diltiazem-alginate solution dropwise into the calcium chloride solution while stirring.
-
The droplets will instantly form gelled microspheres upon contact with the calcium chloride.
-
Continue stirring for a specified period to allow for complete cross-linking and hardening of the microspheres.
-
-
Collection and Washing:
-
Collect the microspheres by filtration.
-
Wash the collected microspheres with purified water to remove any unreacted calcium chloride and surface-adhered diltiazem.
-
-
Drying:
-
Dry the microspheres in a drying oven at a low temperature or by lyophilization to obtain a free-flowing powder.
-
-
Characterization:
-
Determine the drug loading and encapsulation efficiency of the microspheres using a suitable analytical method (e.g., UV-Vis spectrophotometry after dissolving a known weight of microspheres).
-
Analyze the particle size and morphology using microscopy.
-
Conduct in vitro dissolution studies to confirm the extended-release profile of the diltiazem from the microspheres.
-
-
Administration:
-
For oral gavage, accurately weigh the required amount of microspheres for the desired dose and suspend them in a suitable vehicle (e.g., water, methylcellulose solution).
-
Administer the suspension to the rodents using an appropriate-sized gavage needle.
-
Mandatory Visualizations
Caption: Diltiazem's mechanism of action on L-type calcium channels.
Caption: Experimental workflows for diltiazem administration.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diltiazem - Wikipedia [en.wikipedia.org]
- 3. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of diltiazem in rats: comparing single vs repeated subcutaneous injections in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of diltiazem absorption in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microencapsulation by Spray Coagulation of Diltiazem HCl in Calcium Alginate-Coated Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
Application Notes & Protocols: Establishing a Dose-Response Curve for Diltiazem in Isolated Heart Preparations
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for establishing a dose-response curve for the calcium channel blocker diltiazem in an isolated heart preparation using the Langendorff apparatus. It includes experimental procedures, data presentation guidelines, and an overview of the underlying signaling pathways.
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker that exerts negative chronotropic (heart rate) and inotropic (contractility) effects on the heart muscle.[1] It is widely used in the treatment of hypertension, angina, and certain arrhythmias.[1] Establishing a dose-response curve in an isolated heart preparation, such as the Langendorff system, is a crucial step in preclinical cardiovascular research. This ex vivo model allows for the investigation of a drug's direct effects on the heart, independent of systemic neurohumoral influences.[2]
This protocol will detail the methodology for perfusing an isolated rodent heart and subsequently administering increasing concentrations of diltiazem to measure its effects on key cardiac parameters: heart rate, left ventricular developed pressure (LVDP), and coronary flow.
Mechanism of Action of Diltiazem
Diltiazem primarily acts by inhibiting the influx of extracellular calcium ions (Ca²⁺) through L-type calcium channels in the cell membranes of cardiac muscle cells (myocytes) and vascular smooth muscle cells.[1][3] This blockade has several key downstream effects on cardiac function:
-
Negative Chronotropy: By blocking calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes, diltiazem slows the rate of depolarization, leading to a decrease in heart rate.[1][4]
-
Negative Inotropy: In cardiac myocytes, the influx of calcium triggers the release of larger stores of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This surge in intracellular calcium is essential for the binding of actin and myosin filaments, leading to muscle contraction. Diltiazem's inhibition of the initial calcium influx blunts this process, resulting in reduced myocardial contractility.
-
Coronary Vasodilation: Diltiazem also relaxes the smooth muscle of coronary arteries, leading to vasodilation and increased coronary blood flow. This effect is beneficial in treating angina.[2]
Signaling Pathway of Diltiazem in Cardiac Myocytes
Experimental Protocol: Langendorff Isolated Heart Preparation
This protocol is a general guideline and can be adapted for different rodent species (e.g., rats, guinea pigs).
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300g) or Dunkin-Hartley guinea pigs (300-400g).
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal injection) or isoflurane.
-
Anticoagulant: Heparin (1000 IU/kg, intraperitoneal injection).
-
Cardioplegic Solution (Ice-cold): Krebs-Henseleit buffer.
-
Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 D-glucose. The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.
-
Diltiazem Hydrochloride: Stock solution prepared in distilled water or saline.
Equipment
-
Langendorff apparatus (constant pressure or constant flow system).
-
Peristaltic pump.
-
Water bath/heater to maintain temperature at 37°C.
-
Physiological data acquisition system with transducers for:
-
Pressure (for LVDP).
-
Flow (for coronary flow).
-
Heart rate (derived from the pressure signal or ECG).
-
-
Intraventricular balloon catheter.
-
Surgical instruments.
Experimental Workflow
References
- 1. Beneficial effects of diltiazem on the ischemic derangements of the myocardial metabolism assessed by 31P-NMR in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of diltiazem hydrochloride in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of diltiazem on the energy metabolism of the isolated rat heart submitted to ischaemia: a 31P NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological basis and pathophysiological significance of the heart rate-lowering property of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Myocardial Contractility Following Diltiazem Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem, a benzothiazepine calcium channel blocker, is a widely used therapeutic agent for cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its primary mechanism of action involves the inhibition of calcium ion influx through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] This action leads to a reduction in myocardial contractility (negative inotropy), a decrease in heart rate (negative chronotropy), and vasodilation.[2][] Accurate assessment of diltiazem's effect on myocardial contractility is crucial for both preclinical research and clinical management.
These application notes provide detailed protocols for various techniques to assess myocardial contractility after diltiazem treatment, ranging from in vivo imaging to isolated organ and cellular assays.
Diltiazem's Mechanism of Action on Myocardial Contractility
Diltiazem exerts its negative inotropic effect by blocking L-type calcium channels in cardiomyocytes.[1][4] This inhibition reduces the influx of calcium ions during the plateau phase of the cardiac action potential.[4] The subsequent decrease in intracellular calcium concentration leads to reduced activation of the contractile machinery, specifically the interaction between actin and myosin filaments, resulting in a diminished force of contraction.[4]
Caption: Diltiazem's inhibitory effect on L-type calcium channels, leading to reduced myocardial contractility.
I. In Vivo Assessment of Myocardial Contractility
A. Echocardiography
Echocardiography is a non-invasive imaging technique that provides real-time assessment of cardiac structure and function. It is a cornerstone for evaluating the effects of diltiazem on myocardial contractility in both clinical and preclinical settings.
Key Parameters to Assess:
-
Ejection Fraction (EF): The percentage of blood pumped out of the left ventricle with each contraction. A decrease in EF after diltiazem administration indicates a negative inotropic effect.
-
Fractional Shortening (FS): The percentage change in the left ventricular internal dimension between end-diastole and end-systole. Similar to EF, a decrease in FS reflects reduced contractility.
-
Wall Motion Score Index (WMSI): A semi-quantitative assessment of regional myocardial contractility.
-
Strain and Strain Rate Imaging: More sensitive techniques to detect subtle changes in myocardial deformation.
Experimental Protocol: Echocardiographic Assessment in a Rodent Model
Caption: Workflow for assessing myocardial contractility using echocardiography after diltiazem administration.
Protocol Steps:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heated platform to maintain body temperature.
-
ECG Monitoring: Attach ECG electrodes for continuous monitoring of heart rate.
-
Image Acquisition (Baseline):
-
Apply ultrasound gel to the shaved thoracic area.
-
Using a high-frequency ultrasound probe, acquire parasternal long-axis and short-axis views of the heart.
-
Obtain M-mode images at the level of the papillary muscles to measure left ventricular dimensions.
-
Acquire 2D cine loops for the assessment of global and regional wall motion.
-
-
Diltiazem Administration: Administer diltiazem via an appropriate route (e.g., intravenous bolus followed by continuous infusion). A study in patients undergoing percutaneous transluminal coronary angioplasty used a 10 mg intravenous bolus with a 500 micrograms/min infusion.[5]
-
Image Acquisition (Post-Diltiazem): After a specified time for the drug to take effect (e.g., 15 minutes), repeat the image acquisition as described in step 3.[5]
-
Data Analysis:
-
Measure left ventricular end-diastolic dimension (LVIDd) and end-systolic dimension (LVIDs) from the M-mode images.
-
Calculate EF and FS using standard formulas.
-
Analyze 2D cine loops to assess for any changes in regional wall motion.
-
Data Presentation:
| Parameter | Baseline (Mean ± SD) | Post-Diltiazem (Mean ± SD) | p-value | Reference |
| Ejection Fraction (%) | 51 ± 7 | 47 ± 14 | < 0.01 | [5] |
| Fractional Shortening (%) | Data not available | Data not available | - | |
| Heart Rate (bpm) | Unchanged | Unchanged | NS | [5] |
| Mean Arterial Pressure (mmHg) | 113 ± 16 | 95 ± 15 | < 0.05 | [5] |
II. Ex Vivo Assessment of Myocardial Contractility
A. Isolated Perfused Heart (Langendorff Preparation)
The Langendorff preparation allows for the study of cardiac function in an isolated heart, free from systemic neurohumoral influences. This is a powerful tool to directly assess the effects of diltiazem on myocardial contractility.
Key Parameters to Assess:
-
Left Ventricular Developed Pressure (LVDP): The difference between the peak systolic and end-diastolic pressure in the left ventricle.
-
Rate of Pressure Development (+dP/dtmax): The maximum rate of pressure increase during systole, a sensitive index of contractility.
-
Rate of Pressure Relaxation (-dP/dtmin): The maximum rate of pressure decrease during diastole.
-
Heart Rate (HR): The intrinsic heart rate of the isolated heart.
-
Coronary Flow (CF): The rate of perfusate flow through the coronary vasculature.
Experimental Protocol: Langendorff Perfusion
Caption: Workflow for assessing myocardial contractility using an isolated perfused heart (Langendorff) system.
Protocol Steps:
-
Heart Isolation: Anesthetize and heparinize the animal. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Perfusion: Begin retrograde perfusion with oxygenated (95% O₂, 5% CO₂) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.
-
Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractions.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 15 minutes).[6]
-
Baseline Recording: Record baseline hemodynamic parameters (LVDP, +dP/dtmax, -dP/dtmin, HR, CF).
-
Diltiazem Administration: Introduce diltiazem into the perfusate at the desired concentration(s). For example, a study on isolated rat hearts used a concentration of 0.5 mg/l.[7]
-
Post-Diltiazem Recording: Continuously record hemodynamic parameters to observe the effects of diltiazem.
-
Data Analysis: Compare the hemodynamic parameters before and after diltiazem administration.
Data Presentation:
| Parameter | Control (Mean ± SD) | Diltiazem (0.40 µM) (Mean ± SD) | % Change | Reference |
| Rate of Force Development | Baseline | 50% depression | -50% | [8] |
| Spontaneous Heart Rate | Baseline | 25% reduction | -25% | [8] |
III. In Vitro Assessment of Myocardial Contractility
A. Isolated Cardiomyocyte Contractility
Studying isolated cardiomyocytes allows for the direct assessment of diltiazem's effects on cellular contractile function, independent of tissue-level complexities.
Key Parameters to Assess:
-
Sarcomere Shortening: The extent and velocity of sarcomere shortening during contraction.
-
Calcium Transients: The intracellular calcium concentration changes that trigger contraction.
Experimental Protocol: Sarcomere Shortening and Calcium Transient Measurement
Caption: Workflow for assessing isolated cardiomyocyte contractility and calcium transients after diltiazem treatment.
Protocol Steps:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from the heart using enzymatic digestion.[9]
-
Dye Loading: Load the isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to measure intracellular calcium transients.[10]
-
Experimental Setup: Place the dye-loaded cells in a chamber on the stage of an inverted microscope equipped for simultaneous measurement of sarcomere length (via video edge detection) and intracellular calcium (via fluorescence photometry).
-
Perfusion and Pacing: Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution) and electrically stimulate them at a constant frequency (e.g., 1 Hz).
-
Baseline Recording: Record steady-state sarcomere shortening and calcium transients.
-
Diltiazem Application: Add diltiazem to the perfusion solution. One study used a concentration of 1 µM.[9]
-
Post-Diltiazem Recording: After a brief incubation period (e.g., 5 minutes), record the changes in sarcomere shortening and calcium transients.[9]
-
Data Analysis: Analyze parameters such as the amplitude of sarcomere shortening, time to peak shortening, time to 90% relaxation, amplitude of the calcium transient, and the decay rate of the calcium transient.
Data Presentation:
| Parameter | Genotype | Condition | Control (Mean ± SEM) | Diltiazem (1 µM) (Mean ± SEM) | Reference |
| Contraction Amplitude (% of baseline) | WT | ISO-stimulated | 100 | Attenuated increase | [9] |
| KI | ISO-stimulated | 100 | Attenuated increase | [9] | |
| Ca²⁺ Transient Amplitude (F/F₀) | WT | ISO-stimulated | - | Attenuated increase | [9] |
| KI | ISO-stimulated | - | Attenuated increase | [9] |
Note: WT = Wild Type, KI = Knock-in, ISO = Isoproterenol. The study demonstrated that diltiazem attenuated the isoproterenol-induced increase in contraction and calcium transient amplitudes.
Conclusion
The choice of technique for assessing myocardial contractility after diltiazem treatment depends on the specific research question. Echocardiography offers a non-invasive approach for in vivo studies, while the Langendorff preparation provides a controlled ex vivo environment to study direct cardiac effects. Isolated cardiomyocyte experiments allow for detailed investigation of the cellular mechanisms underlying diltiazem's inotropic effects. By employing these techniques and protocols, researchers can gain a comprehensive understanding of how diltiazem modulates myocardial function.
References
- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 4. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hemodynamic and echocardiographic assessment of the effects of diltiazem during transient occlusion of the left anterior descending coronary artery during percutaneous transluminal coronary angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diltiazem (0.5 mg/l) decreases coronary vascular resistance during reperfusion, but not during low flow ischemia, in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronotropic, inotropic, and vasodilator actions of diltiazem, nifedipine, and verapamil. A comparative study of physiological responses and membrane receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diltiazem prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Application of Diltiazem as a Negative Control in Ion Channel Screening Assays
Introduction
Diltiazem is a well-characterized benzothiazepine calcium channel blocker that primarily acts on L-type voltage-gated calcium channels (CaV1.2).[1][2] Its mechanism of action involves binding to the α1 subunit of the channel, thereby inhibiting the influx of calcium ions into cardiac and smooth muscle cells.[1] This leads to vasodilation and a reduction in heart rate and contractility.[2] While diltiazem is a potent modulator of calcium channels, it exhibits significantly less activity against other ion channels at typical screening concentrations, making it a valuable tool as a negative control in ion channel drug discovery.
These application notes provide detailed protocols for the use of diltiazem as a negative control in two common high-throughput screening (HTS) platforms: fluorescence-based calcium flux assays and automated patch clamp assays. By including diltiazem as a negative control, researchers can assess the specificity of novel compounds and ensure that observed effects are not due to non-specific interactions with the assay system.
Data Presentation
The following tables summarize the inhibitory potency (IC50) of diltiazem on various ion channels. This data highlights the selectivity of diltiazem for L-type calcium channels, supporting its use as a negative control when screening for modulators of other ion channels.
Table 1: Diltiazem IC50 Values on Voltage-Gated Calcium Channels
| Channel Subtype | Cell Line | Assay Type | IC50 (µM) | Reference |
| CaV1.2 (cardiac splice variant) | tsA-201 | Patch Clamp | 112 ± 11 | [3] |
| CaV1.2 (smooth muscle splice variant) | tsA-201 | Patch Clamp | 75 ± 13 | [3] |
| CaVAb (ancestral bacterial channel) | Electrophysiology | Patch Clamp | 41 (resting state), 10.4 (use-dependent) | [4] |
| L-type (cone photoreceptors) | Primary cells | Patch Clamp | 4.9 (high affinity), 100.4 (low affinity) | [5] |
Table 2: Diltiazem IC50 Values on Other Ion Channels
| Channel Subtype | Cell Line | Assay Type | IC50 (µM) | Reference |
| hERG (KCNH2) | HEK293 | Patch Clamp | 8.9 | [6] |
| hKv1.5 | Mouse Fibroblast | Patch Clamp | 0.0048 (high affinity), 42.3 (low affinity) | [7] |
| Kv4.3 | CHO | Patch Clamp | 0.0626 (high affinity), 109.9 (low affinity) | [7] |
Signaling Pathway and Experimental Workflows
Diltiazem Mechanism of Action on L-type Calcium Channel
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docta.ucm.es [docta.ucm.es]
Troubleshooting & Optimization
troubleshooting diltiazem solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with diltiazem in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of diltiazem hydrochloride in common laboratory solvents?
A1: Diltiazem hydrochloride is generally characterized as being freely soluble in water, methanol, and chloroform, and slightly soluble in anhydrous ethanol.[1][2] A specific solubility of 50 mg/mL in water has been reported.[3] Another source indicates a solubility of ≥100 mg/mL in water.[4]
Q2: How does pH affect the solubility of diltiazem hydrochloride in aqueous buffers?
A2: The solubility of diltiazem hydrochloride is highly dependent on pH.[5][6] As a salt of a weak base and a strong acid, it is more soluble in acidic conditions and its solubility decreases as the pH becomes more basic.[5][7] For instance, at 37°C, its solubility is significantly higher at pH 3.6 compared to pH 7.4.[5] The dissolution rate is fastest at a low pH of 1.2.[8]
Q3: My diltiazem solution is cloudy or has precipitated. What could be the cause?
A3: Cloudiness or precipitation in your diltiazem solution can be due to several factors:
-
High pH: Diltiazem has low solubility in basic (alkaline) solutions. If your buffer has a pH above its pKa of approximately 7.5-8.06, the drug may precipitate.[5][9][10]
-
Buffer Composition: Certain buffer components, like phosphate ions, can decrease the release and solubility of diltiazem, especially at higher pH values (e.g., 6.8 and 8.2).[8]
-
Temperature: While solubility generally increases with temperature, ensure your solution has not cooled down, which could cause a supersaturated solution to precipitate.
-
Concentration: You may have exceeded the solubility limit of diltiazem in your specific buffer system.
Q4: I am observing degradation of my diltiazem stock solution. How can I improve its stability?
A4: Diltiazem is susceptible to hydrolysis, particularly in aqueous solutions.[11] To enhance stability:
-
Control pH: The hydrolysis of the acetate ester moiety of diltiazem is slowest at a pH of approximately 3.5.[12]
-
Storage Conditions: For short-term storage, solutions in distilled water or DMSO can be stored at -20°C for up to 3 months.[1] Diltiazem hydrochloride infusions (1 mg/mL) in 5% dextrose have been shown to be stable for at least 30 days when stored at -20°C, 2-6°C, and 22-25°C.[13]
-
Avoid Moisture: Diltiazem hydrochloride is prone to hydrolysis, so minimizing exposure to moisture during storage and handling of the solid compound is important.[11]
Q5: Can I use organic acids to improve the solubility of diltiazem in my formulation?
A5: Yes, incorporating organic acids such as citric acid, malic acid, or succinic acid can help maintain a lower pH within a formulation, thereby increasing the solubility and release rate of diltiazem, especially in neutral to basic environments.[5]
Troubleshooting Guides
Issue 1: Inconsistent Solubility Results
If you are experiencing variability in the amount of diltiazem that dissolves between experiments, consider the following troubleshooting steps.
-
Workflow for Consistent Solubility Measurement
References
- 1. Diltiazem hydrochloride | 33286-22-5 [chemicalbook.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Diltiazem, Hydrochloride [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of pH and Polymer type on Release of Diltiazem HCl from hydrophilic matrices - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 7. [Effect of dissolution medium on the release of diltiazem hydrochloride from carbomeric matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Ionic Strength and pH on the Dissolution Rate of Diltiazem Hydrochloride Modified Release Tablets [jkshp.or.kr]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diltiazem Dosage for Chronic Administration in Murine Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing diltiazem in chronic murine models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for diltiazem?
A1: Diltiazem is a non-dihydropyridine calcium channel blocker. Its primary action is to inhibit the influx of calcium ions through L-type calcium channels located in the cell membranes of cardiac muscle and vascular smooth muscle.[1][2][][4] This inhibition leads to vasodilation, which results in lowered blood pressure, and a decrease in both heart rate and myocardial contractility.[2][]
Q2: What is a suitable starting dose for chronic diltiazem administration in mice?
A2: The appropriate dosage of diltiazem in murine models can vary significantly based on the specific research objectives, the mouse strain, and the targeted condition. Published studies report a wide range of effective doses, from as low as 0.2 mg/kg/day for conditions like retinopathy to as high as 100 mg/kg/day for investigating toxicity.[5][6][7] For instance, a study focusing on hypertrophic cardiomyopathy utilized a daily dose of 25 mg/kg.[8] It is highly recommended to begin with a conservative dose and incrementally adjust it based on the observed physiological responses and tolerance in the animals.
Q3: How can a human dose of diltiazem be converted to a mouse-equivalent dose?
A3: Direct dose conversion based on body weight is inaccurate between species. A more reliable method is to use allometric scaling, which is based on body surface area. To convert a Human Equivalent Dose (HED) in mg/kg to a mouse dose in mg/kg, the HED is typically multiplied by a factor of 12.3.[9]
Q4: What are the established methods for chronic administration of diltiazem in mice?
A4: For long-term studies, diltiazem can be administered through several routes, including oral gavage, intraperitoneal (IP) injection, and subcutaneous (SC) injection.[7] For continuous and stable drug delivery, the subcutaneous implantation of osmotic pumps is often the preferred method, as it helps maintain consistent plasma concentrations of the drug over an extended period.[10][11]
Q5: What are the anticipated physiological outcomes of diltiazem administration in mice?
A5: The principal physiological effects of diltiazem in mice are a dose-dependent reduction in blood pressure and heart rate.[2][][12] It is crucial to monitor these cardiovascular parameters throughout the study to ensure they remain within a physiologically safe range.
Q6: What potential side effects might be observed with chronic diltiazem administration in mice, and how can they be managed?
A6: Side effects are generally an extension of diltiazem's therapeutic actions and can include bradycardia (an overly slow heart rate) and hypotension (low blood pressure).[13] While less documented in mice, other potential effects reported in humans, such as dizziness or fatigue, may manifest as changes in activity levels.[2][13] Proactive management involves careful dose selection, regular monitoring of cardiovascular health, and close observation of the animals' overall well-being. If adverse effects become severe, a dose reduction or temporary cessation of treatment may be warranted.
Q7: What is the recommended approach for monitoring the efficacy and safety of chronic diltiazem treatment in mice?
A7: A comprehensive monitoring plan should include periodic measurements of blood pressure and heart rate. The use of electrocardiograms (ECG) is also recommended for a more detailed assessment of cardiac function.[2] For safety surveillance, it is important to regularly observe the animals for any signs of distress, alterations in locomotor activity, and changes in food and water consumption.[14]
Troubleshooting Guide
Q: My mice are exhibiting significant bradycardia and/or hypotension. What steps should I take?
A: The observation of pronounced bradycardia or hypotension is a strong indicator that the current dosage is too high.
-
Immediate Action: Consider an immediate reduction in the dosage. If the symptoms are severe (e.g., lethargy, collapse), it may be necessary to halt the administration and consult with a veterinary professional.
-
Verification: Double-check all dose calculations, stock solution concentrations, and the calibration of your administration equipment to rule out an accidental overdose.
Q: The desired therapeutic effect is not being observed at the current dosage. What could be the issue?
A: A lack of efficacy can stem from several factors.
-
Adherence to Protocol: First, confirm that the drug is being administered correctly and consistently and that your diltiazem solution is stable and has not degraded.
-
Dose Escalation: If administration and drug stability are confirmed, a cautious and incremental increase in the dose may be considered. This should be accompanied by heightened monitoring for any adverse effects.
-
Bioavailability: Consider the route of administration. Oral delivery, for example, is subject to first-pass metabolism in the liver, which can significantly reduce the amount of active drug reaching systemic circulation.[15][16] If you are using oral gavage, switching to a parenteral route such as intraperitoneal/subcutaneous injection or using an osmotic pump may provide more consistent and higher drug exposure.
Q: My mice appear distressed following oral gavage. What are the likely causes?
A: Post-gavage distress often points to issues with the administration technique.
-
Technique and Equipment: Improper technique can lead to esophageal irritation, or more seriously, accidental administration into the trachea (aspiration), which can be fatal. Ensure you are using the correct size and type of gavage needle for the age and weight of your mice.[17][18][19] The gavage needle should be inserted smoothly and without meeting resistance.
-
Training: If you are not confident in your technique, it is crucial to seek hands-on training from an experienced colleague or your institution's animal care and use committee.
Q: I suspect a malfunction with the implanted osmotic pump. How can this be investigated?
A:
-
Post-Study Confirmation: The most definitive way to check pump function is to explant it at the end of the study and measure the residual volume.[10] This will confirm if the drug was delivered as expected.
-
In-Life Assessment: If you need to investigate a potential failure during the study, and you have the necessary analytical resources, measuring the plasma concentration of diltiazem can provide direct evidence of drug delivery.
-
Procedural Review: Re-examine your procedures for filling and implanting the pumps to ensure they align with the manufacturer's guidelines.
Data Presentation
Table 1: Examples of Diltiazem Dosages Used in Murine Models
| Dose | Administration Route | Frequency | Mouse Model/Strain | Key Findings/Objective | Reference |
| 25 mg/kg/day | - | Daily | Mybpc3-knock-in (HCM model) | To evaluate therapeutic potential in hypertrophic cardiomyopathy. | [8] |
| 0.2 and 0.5 mg/kg/day | Subcutaneous | Daily for 5 days | C57BL/6J (Oxygen-induced retinopathy model) | To assess the effect on retinal neovascularization. | [5] |
| 100 mg/kg | Intraperitoneal | Single dose | Swiss albino | To study protective effects against cadmium toxicity. | [6][7] |
| 2 and 4 mg/kg | Intratympanic | Daily for 5 days | CBA/J | To evaluate protective effects against cisplatin-induced ototoxicity. | [20] |
| 10-200 mg/kg/day | Intraperitoneal or in drinking water | Daily | GCase point-mutated | To evaluate effects on GCase activity. | [7] |
Table 2: Pharmacokinetic Parameters of Diltiazem in Rodents and Humans
| Parameter | Mice | Rats | Humans | Reference |
| Oral Bioavailability | - | - | ~40% (subject to first-pass effect) | [16] |
| Plasma Half-Life | - | - | 3.0 - 4.5 hours | [16] |
| Protein Binding | - | - | 70% - 80% | [16] |
| Metabolism | - | Hepatic (Deacetylation, N-demethylation, O-demethylation) | Hepatic (CYP3A4) | [15][21] |
| Excretion | - | Urine and feces | Urine (2-4% as unchanged drug) | [15][16] |
Table 3: Human to Mouse Dose Conversion Based on Body Surface Area
| From | To | Conversion Factor (Multiply by) |
| Human (mg/kg) | Mouse (mg/kg) | 12.3 |
| Data adapted from FDA guidelines on dose conversion.[9] |
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the stomach.
-
Gavage Needle Measurement: Measure the appropriate length for insertion by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle reaching the last rib. Mark this length on the needle.[18][22]
-
Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If there is any resistance, withdraw and reposition.
-
Administration: Once the needle is at the predetermined depth, slowly administer the diltiazem solution over 2-3 seconds.[17]
-
Withdrawal and Monitoring: Slowly and smoothly withdraw the needle. Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress.[17][22]
Protocol 2: Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the mouse, exposing the abdomen. Tilting the mouse slightly head-down can help move the abdominal organs away from the injection site.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection: Using an appropriate gauge needle (e.g., 25-27G), insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the diltiazem solution.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Protocol 3: Subcutaneous Implantation of Osmotic Pumps
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic pump with the sterile diltiazem solution, ensuring no air bubbles are present. Prime the pump as required by the manufacturer, typically by incubating it in sterile saline at 37°C.
-
Surgical Preparation: Anesthetize the mouse and prepare the surgical site, typically on the back between the scapulae. Use aseptic technique throughout the procedure.
-
Implantation: Make a small incision in the skin. Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump. Insert the pump into the pocket.[10]
-
Closure and Recovery: Close the incision with wound clips or sutures. Allow the mouse to recover from anesthesia on a warming pad. Administer post-operative analgesics as per your approved animal care protocol.
-
Monitoring: Monitor the mouse daily for several days post-surgery for signs of infection or discomfort at the surgical site.
Visualizations
References
- 1. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 5. Diltiazem reduces retinal neovascularization in a mouse model of oxygen induced retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of diltiazem (a calcium channel blocker) against cadmium-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diltiazem prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion between animals and human [targetmol.com]
- 10. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. benthamopen.com [benthamopen.com]
- 13. goodrx.com [goodrx.com]
- 14. Behavioral effects of diltiazem injected into the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of diltiazem in selected animal species and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. Cisplatin-Induced Ototoxicity and the Effects of Intratympanic Diltiazem in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. research.fsu.edu [research.fsu.edu]
Technical Support Center: Overcoming Diltiazem Instability in Long-Term Cell Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of diltiazem instability in long-term cell culture experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected responses or toxicity in a long-term experiment with diltiazem. Could this be due to drug instability?
A1: Yes, it is highly probable. Diltiazem is susceptible to degradation in aqueous solutions like cell culture media, especially over extended periods at 37°C. The primary degradation pathway is hydrolysis of the acetyl group, which forms desacetyl-diltiazem.[1][2] This degradation product retains some pharmacological activity, estimated to be about 25-50% of the coronary vasodilatory effect of the parent drug, which could lead to inconsistent or unexpected experimental outcomes.[3][4][5] The rate of degradation is influenced by several factors including pH, temperature, and light exposure.[6]
Q2: What are the main factors that contribute to diltiazem degradation in my cell culture setup?
A2: The primary factors contributing to diltiazem degradation in a typical cell culture environment are:
-
pH: Diltiazem's stability is pH-dependent. While it is relatively stable in acidic conditions, its degradation accelerates in neutral to alkaline environments, which are typical for most cell culture media (pH 7.2-7.4).
-
Temperature: The standard cell culture temperature of 37°C accelerates the rate of hydrolysis compared to storage at refrigerated or frozen temperatures.
-
Light: Diltiazem is photosensitive and can degrade upon exposure to light, particularly UV radiation.[6] Standard laboratory lighting and prolonged exposure on the benchtop can contribute to its degradation.
Q3: How quickly does diltiazem degrade in cell culture medium?
A3: While specific degradation rates in common media like DMEM or RPMI-1640 are not extensively published, studies in similar biological fluids provide valuable insights. In whole blood at physiological temperatures, diltiazem has a half-life of approximately 27 hours.[] In plasma, the half-life is longer, around 88 hours.[] Given that cell culture media are complex aqueous solutions, it is reasonable to expect significant degradation over a multi-day experiment. It is recommended to replenish the diltiazem-containing medium every 24-48 hours to maintain a more consistent concentration.
Q4: Is the main degradation product, desacetyl-diltiazem, toxic to cells?
A4: Desacetyl-diltiazem is known to be an active metabolite with similar, though reduced, pharmacological effects to diltiazem.[3][4] While there is limited direct research on the cytotoxicity of isolated desacetyl-diltiazem on various cell lines, its presence at significant concentrations could confound experimental results by contributing to the overall biological effect, rather than being overtly cytotoxic in the way a toxin would be. It is important to consider that any observed change in cell behavior could be a combined effect of the remaining diltiazem and its accumulating degradation products.
Troubleshooting Guide
Issue 1: Inconsistent or diminishing effects of diltiazem over time.
-
Possible Cause: Degradation of diltiazem in the cell culture medium.
-
Troubleshooting Steps:
-
Frequent Media Changes: Replace the diltiazem-containing medium every 24 hours to ensure a more stable concentration of the active drug.
-
Light Protection: Protect your diltiazem stock solutions and culture plates from light by using amber tubes and keeping plates covered or in a dark incubator.
-
pH Monitoring: Ensure the pH of your culture medium remains stable throughout the experiment, as shifts in pH can alter the rate of diltiazem hydrolysis.
-
Fresh Stock Solutions: Prepare fresh diltiazem stock solutions regularly and store them under appropriate conditions (see Q5).
-
Issue 2: High variability between replicate experiments.
-
Possible Cause: Inconsistent diltiazem concentration due to variable degradation rates.
-
Troubleshooting Steps:
-
Standardize Handling Procedures: Ensure that all experimental plates are handled identically in terms of light exposure and time outside the incubator.
-
Use of Antioxidants (Experimental): Consider the addition of antioxidants to the culture medium. While not a standard procedure for diltiazem stabilization in cell culture, antioxidants like Vitamin C (ascorbic acid) or Trolox (a water-soluble Vitamin E analog) are commonly used in cell culture to reduce oxidative stress and may help to slow the degradation of photosensitive compounds.[8][9][10][11] Start with low, non-toxic concentrations and include appropriate vehicle controls.
-
Quantify Diltiazem Concentration: If feasible, use HPLC to measure the concentration of diltiazem in your culture medium at the beginning and end of your treatment period to understand its stability in your specific experimental setup.
-
Q5: What is the best way to prepare and store diltiazem stock solutions?
A5: For optimal stability:
-
Solvent: Dissolve diltiazem hydrochloride in sterile, cell culture-grade dimethyl sulfoxide (DMSO) or ethanol.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your culture medium (final solvent concentration should typically be below 0.5%).
-
Storage: Aliquot the stock solution into small, single-use volumes in amber, tightly sealed tubes to protect from light and prevent repeated freeze-thaw cycles. Store at -20°C for long-term storage (months). For short-term use (days to weeks), storage at 4°C is acceptable.
Quantitative Data Summary
| Parameter | Condition | Value | Reference(s) |
| Diltiazem Half-Life | Whole Blood (Physiological Temp.) | ~27 hours | [] |
| Plasma (Physiological Temp.) | ~88 hours | [] | |
| Aqueous Solution (Single IV Injection) | ~3.0 - 4.5 hours | [2][4] | |
| Desacetyl-diltiazem Potency | Coronary Vasodilation | 25-50% of Diltiazem | [3][4][5] |
Alternative Calcium Channel Blockers for Long-Term Experiments
If diltiazem's instability is a significant concern for your long-term studies, consider these alternatives. Their stability should still be empirically verified under your specific experimental conditions.
| Calcium Channel Blocker | Class | Key Characteristics | Reference(s) |
| Verapamil | Phenylalkylamine (Non-dihydropyridine) | More potent negative inotropic effects than diltiazem. Generally considered relatively stable in solution. | [12][13] |
| Nifedipine | Dihydropyridine | More potent peripheral vasodilator with less effect on heart rate compared to diltiazem and verapamil. | [12][14] |
| Amlodipine | Dihydropyridine | Long half-life and sustained action. Often preferred for stable, long-term effects in clinical settings. | [12][15] |
Experimental Protocols
Protocol 1: Quantification of Diltiazem in Cell Culture Medium using HPLC
This protocol provides a general guideline for determining the concentration of diltiazem in your cell culture medium over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Diltiazem hydrochloride standard
-
Your cell culture medium samples containing diltiazem
Methodology:
-
Sample Preparation:
-
Collect aliquots of your diltiazem-containing cell culture medium at different time points (e.g., 0, 24, 48, 72 hours).
-
Centrifuge the samples to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase consists of a mixture of ammonium acetate buffer, methanol, and acetonitrile. An example ratio is 700:240:60 (v/v/v) of 0.01M ammonium acetate in water, methanol, and acetonitrile.[16]
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 295 nm.[16]
-
Column: C18 reverse-phase column.
-
Injection Volume: 20 µL.
-
-
Standard Curve:
-
Prepare a series of diltiazem standards of known concentrations in fresh cell culture medium.
-
Run the standards on the HPLC to generate a standard curve of peak area versus concentration.
-
-
Data Analysis:
-
Run your experimental samples on the HPLC.
-
Determine the peak area for diltiazem in your samples.
-
Calculate the concentration of diltiazem in your samples using the standard curve.
-
Plot the concentration of diltiazem over time to determine its degradation rate in your specific cell culture conditions.
-
Signaling Pathways and Experimental Workflows
Diltiazem's Mechanism of Action
Diltiazem primarily acts by blocking L-type calcium channels, which are voltage-gated ion channels. This inhibition reduces the influx of calcium ions into cells, leading to a variety of downstream effects.
Caption: Diltiazem inhibits L-type calcium channels, reducing intracellular calcium and modulating downstream signaling.
Experimental Workflow for Assessing Diltiazem Stability
This diagram outlines a logical workflow for researchers to assess the stability of diltiazem in their own experimental setup.
Caption: Workflow for determining diltiazem stability in cell culture experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Buy rac-cis-Desacetyl Diltiazem Hydrochloride | 23515-45-9 [smolecule.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trolox and Ascorbic Acid Reduce Direct and Indirect Oxidative Stress in the IPEC-J2 Cells, an In Vitro Model for the Porcine Gastrointestinal Tract | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin C and Trolox decrease oxidative stress and hemolysis in cold-stored human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. meded101.com [meded101.com]
- 14. Diltiazem. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An exercise hemodynamic comparison of verapamil, diltiazem, and amlodipine in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
minimizing batch-to-batch variability in diltiazem experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in diltiazem experimental results.
Troubleshooting Guides
This section addresses common issues encountered during diltiazem experiments, offering potential causes and solutions to ensure consistency and reproducibility.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent Potency (IC50/EC50 Values) | Diltiazem Degradation: Diltiazem is susceptible to hydrolysis, especially in alkaline conditions. Temperature fluctuations and improper storage can accelerate degradation.[1][2] | - pH Control: Maintain a slightly acidic pH (around 3.5) for diltiazem solutions where possible, as this has been shown to be the point of minimum hydrolysis.[3] - Temperature Control: Store stock solutions and experimental samples at recommended temperatures. For infusions, diltiazem hydrochloride (1 mg/mL in 5% dextrose) is stable for 30 days at -20°C, 2-6°C, and 22-25°C.[4][5] - Fresh Preparations: Prepare fresh working solutions for each experiment from a properly stored stock to minimize the impact of degradation. |
| Inaccurate Quantification: Errors in weighing, dilution, or the analytical method can lead to incorrect concentration determination. | - Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is properly validated for linearity, precision, and accuracy.[6] - Calibration: Perform a multi-point calibration for your analytical instrument before each batch of samples. | |
| High Variability in Cell-Based Assays | Inconsistent Cell Health/Density: Variations in cell passage number, confluency, and overall health can significantly impact the cellular response to diltiazem. | - Standardize Cell Culture: Use cells within a narrow passage number range. Seed cells at a consistent density to ensure similar confluency at the time of the experiment. - Monitor Cell Viability: Perform a viability assay (e.g., Trypan Blue, MTT) for each batch of cells to ensure they meet a predefined viability threshold. |
| Inconsistent Drug Incubation Time: The duration of diltiazem exposure can affect the observed biological response. | - Precise Timing: Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of diltiazem to all wells. Standardize the incubation period across all experiments. | |
| Variable HPLC/LC-MS Results | Mobile Phase Inconsistency: Small variations in mobile phase composition can lead to shifts in retention time and affect peak shape.[7] | - Gravimetric Preparation: Prepare mobile phases by weight rather than volume for higher accuracy.[7] - Degassing: Adequately degas the mobile phase to prevent air bubbles from causing pressure fluctuations and baseline noise.[8] |
| Column Issues: Column degradation, contamination, or the presence of voids can cause peak tailing, splitting, or broadening.[9][10] | - Guard Column: Use a guard column to protect the analytical column from contaminants in the sample.[7] - Column Flushing: Flush the column with a strong solvent after each batch of samples to remove strongly retained compounds.[10] - pH and Temperature: Operate the column within the manufacturer's recommended pH and temperature ranges.[9] | |
| Sample Preparation Errors: Incomplete dissolution or extraction of diltiazem from the sample matrix will lead to inaccurate results. | - Sonication: Use sonication to ensure complete dissolution of diltiazem, especially from solid dosage forms.[11][12] - Validated Extraction Protocol: If applicable, use a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for sample cleanup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of diltiazem that I should be measuring?
A1: Diltiazem is a non-dihydropyridine calcium channel blocker. Its primary mechanism is the inhibition of calcium ion influx through L-type calcium channels in cardiac and vascular smooth muscle cells. This leads to a decrease in myocardial contractility, heart rate, and vasodilation. Therefore, functional assays should focus on measuring these downstream effects, such as changes in intracellular calcium concentration or muscle contraction.
Q2: How can I best prepare and store my diltiazem stock solutions to ensure stability?
A2: To prepare a stock solution, dissolve diltiazem hydrochloride in water, methanol, or a buffer of slightly acidic pH. For example, a stock solution of 500µg/mL can be prepared by dissolving 50 mg of diltiazem in a 100 ml volumetric flask with water, followed by sonication for about 15 minutes to ensure complete dissolution.[11] Diltiazem is more stable in acidic conditions, with minimal hydrolysis occurring around pH 3.5.[3] For long-term storage, it is advisable to store solutions at -20°C or -70°C. Studies have shown that diltiazem in plasma is stable for up to 8 weeks when stored at -20°C.[11]
Q3: What are the key degradation products of diltiazem, and how can I detect them?
A3: The major degradation product of diltiazem is desacetyl-diltiazem, which is formed through hydrolysis.[1] Another potential degradation product is diltiazem-S-oxide, which can form upon exposure to light.[1] These degradation products can be detected and quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6]
Q4: What are the critical parameters to control in a cell-based assay to ensure reproducible results with diltiazem?
A4: For cell-based assays, it is crucial to standardize cell density, passage number, and serum concentration in the culture medium. During the assay, precise control of incubation times, temperature, and CO2 levels is essential. The final concentration of any solvent used to dissolve diltiazem (like DMSO) should be kept constant across all wells and at a level that does not affect cell viability.
Q5: Are there specific HPLC troubleshooting steps I should take for diltiazem analysis?
A5: Beyond general HPLC troubleshooting, for diltiazem analysis, pay close attention to the mobile phase pH, as it can affect the ionization state and retention of diltiazem. Ensure your mobile phase is adequately buffered. Peak tailing can sometimes be an issue; this can be addressed by using a high-purity silica column or adding a competing base like triethylamine (TEA) to the mobile phase, although the latter is often not necessary with modern columns.[10]
Experimental Protocols
Protocol 1: Quantification of Diltiazem by Reverse-Phase HPLC
This protocol provides a general method for the quantification of diltiazem. It should be validated for your specific application.
Materials:
-
Diltiazem hydrochloride standard
-
HPLC grade methanol, acetonitrile, and water
-
Ammonium acetate
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.01M ammonium acetate in water, methanol, and acetonitrile in a ratio of 700:240:60 (v/v/v). Filter through a 0.45 µm membrane filter and degas.[11][12]
-
Standard Solution Preparation:
-
Stock Solution (500 µg/mL): Accurately weigh and dissolve 50 mg of diltiazem hydrochloride in a 100 mL volumetric flask with water, and sonicate for 15 minutes.[11]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 20-60 µg/mL) by diluting the stock solution with the mobile phase.[11]
-
-
Sample Preparation: Prepare your experimental samples by diluting them with the mobile phase to a final concentration within the linear range of the assay. For solid forms, ensure complete dissolution, which may require sonication.[11][12]
-
Chromatographic Conditions:
-
Column: RP C-18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 295 nm
-
Injection Volume: 20 µL
-
Column Temperature: 45°C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the experimental samples. Quantify diltiazem concentration by comparing the peak area of the samples to the calibration curve.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is adapted from a method for deacetyldiltiazem and can be used to assess the functional effect of diltiazem on L-type calcium channels.[13]
Materials:
-
Cells expressing L-type calcium channels (e.g., primary cardiomyocytes, H9c2 cells)
-
96-well black, clear-bottom plates
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Diltiazem stock solution
-
Agonist (e.g., high potassium solution to induce depolarization)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium, wash cells once with HBSS, and add 100 µL of loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add 100 µL of HBSS containing various concentrations of diltiazem or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate in a fluorescence plate reader (Excitation ~490 nm, Emission ~520 nm).
-
Establish a baseline fluorescence reading.
-
Inject the agonist (e.g., high potassium HBSS) and record the fluorescence signal for 3-5 minutes to capture the peak response.
-
-
Data Analysis: Determine the inhibitory effect of diltiazem by comparing the peak fluorescence response in diltiazem-treated wells to the vehicle-treated wells.
Visualizations
Caption: A generalized experimental workflow for diltiazem studies.
References
- 1. Photostability and phototoxicity studies on diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of diltiazem in different biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. lcms.cz [lcms.cz]
- 10. hplc.eu [hplc.eu]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
challenges in translating diltiazem in-vitro findings to in-vivo models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in translating diltiazem in-vitro findings to in-vivo models.
Frequently Asked Questions (FAQs)
Q1: Why do the effective concentrations of diltiazem in my in-vitro experiments differ significantly from the doses required for a similar effect in-vivo?
A1: This is a common challenge stemming from several key physiological factors absent in simplified in-vitro systems. The primary reasons for this discrepancy include:
-
Extensive First-Pass Metabolism: Diltiazem undergoes significant metabolism in the liver and intestines before it reaches systemic circulation, reducing its bioavailability to about 40%.[1][2] This means a much higher oral dose is needed in-vivo to achieve plasma concentrations comparable to the effective concentrations in your in-vitro setup.
-
Plasma Protein Binding: In human serum, diltiazem is approximately 70-80% bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[1][3][4] The bound fraction is pharmacologically inactive, so only the unbound "free" drug can interact with its target. Standard in-vitro assays often lack these proteins, leading to an overestimation of potency.
-
Active Metabolites: Diltiazem is metabolized into several compounds, such as desacetyldiltiazem (M1) and N-desmethyldiltiazem (MA), which also possess cardiovascular activity, although they are less potent than the parent drug.[5] The cumulative effect of these metabolites in-vivo can contribute to the overall pharmacological response, a factor not typically accounted for in single-compound in-vitro studies.
-
Drug Efflux Transporters: The P-glycoprotein (P-gp) transporter can actively pump diltiazem and its metabolites out of cells, affecting their intracellular concentration and, consequently, their efficacy.[6][7] This is a dynamic process in an in-vivo system that is not replicated in many in-vitro models.
Q2: I'm observing a potent negative inotropic effect of diltiazem in my isolated cardiac muscle preparation, but this is less pronounced in my animal model. Why?
A2: While diltiazem does have direct negative inotropic effects by blocking L-type calcium channels, its in-vivo cardiovascular response is a complex interplay of direct and reflex actions. In an in-vivo setting, the vasodilation caused by diltiazem leads to a decrease in blood pressure. This can trigger a baroreceptor reflex, leading to an increase in sympathetic tone and heart rate, which can counteract the direct negative inotropic effect. In some in-vitro preparations, such as blood-perfused canine papillary muscles, the negative inotropic actions of diltiazem and its metabolites have been observed to be very weak.[5]
Q3: My in-vitro results for diltiazem's effect on cardiac electrophysiology are not replicating in my in-vivo studies. What could be the cause?
A3: Translating electrophysiological effects can be challenging due to the integrated nature of the cardiac conduction system in-vivo.
-
In-vitro models, like isolated Purkinje fibers or ventricular muscle cells, allow for the study of direct cellular effects but lack the influence of the autonomic nervous system. In-vivo, diltiazem's effects on heart rate and atrioventricular (AV) conduction are modulated by autonomic tone.
-
The presence of active metabolites in-vivo can also contribute to the overall electrophysiological profile.
-
Differences in experimental conditions, such as temperature, pH, and stimulation frequency, between in-vitro and in-vivo setups can alter drug-channel interactions.
Troubleshooting Guides
Issue 1: Discrepancy in IC50/EC50 Values Between In-Vitro and In-Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Lack of Metabolic Activity in In-Vitro System | 1. Incorporate a metabolic component into your in-vitro system (e.g., liver microsomes, S9 fraction, or co-culture with hepatocytes). 2. Synthesize and test the major metabolites of diltiazem (M1, M2, MA, etc.) in your in-vitro assay to understand their contribution to the overall effect. |
| Absence of Plasma Proteins | 1. Perform your in-vitro experiments in the presence of physiological concentrations of human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) to determine the free fraction of diltiazem. 2. Use the measured free fraction to adjust your in-vitro concentration-response curves for a more accurate comparison with in-vivo data. |
| P-glycoprotein (P-gp) Efflux | 1. Utilize cell lines that overexpress P-gp (e.g., MDR1-MDCK cells) to assess if diltiazem or its metabolites are substrates. 2. Co-administer a known P-gp inhibitor (e.g., verapamil) in your in-vitro assay to see if it potentiates the effect of diltiazem.[6] |
Issue 2: Inconsistent Cardiovascular Effects
| Potential Cause | Troubleshooting Steps |
| Reflex Tachycardia in In-Vivo Models | 1. In your animal model, consider co-administering a beta-blocker to mitigate the effects of reflex sympathetic activation. 2. Use telemetry to continuously monitor heart rate and blood pressure to better understand the dynamic cardiovascular response to diltiazem. |
| Different Animal Species | 1. Be aware that diltiazem metabolism and pharmacokinetics can vary between species.[2][8] 2. If possible, choose an animal model whose metabolic profile for diltiazem is closest to that of humans. Preliminary results suggest that the spontaneously hypertensive rat (SHR) may be a more suitable model than Sprague-Dawley (SD) rats for preclinical studies.[8] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Diltiazem and its Metabolites
| Parameter | Diltiazem (DTZ) | Desacetyldiltiazem (M1) | N-monodesmethyldiltiazem (Ma) |
| Bioavailability | ~40% (oral)[1] | - | - |
| Plasma Protein Binding | 70-80%[1] | - | - |
| Elimination Half-life (single dose) | 3.0-4.5 hours[1] | - | - |
| Elimination Half-life (multiple doses) | Increases with repeated administration[9] | Declines slower than DTZ[10] | Declines slower than M1[10] |
| Relative Coronary Vasodilator Potency | Most potent[5] | Less potent than DTZ[5] | Less potent than M1[5] |
Table 2: Comparative Electrophysiological Effects of Diltiazem (In-Vitro vs. In-Vivo)
| Parameter | In-Vitro (e.g., isolated cardiac tissue) | In-Vivo (Human/Animal Models) |
| Sinoatrial (SA) Node Activity | Decreases firing rate | Can be variable due to autonomic reflexes. |
| Atrioventricular (AV) Node Conduction | Prolongs refractory period and slows conduction | Prolongs PR interval.[1] |
| Ventricular Action Potential | Shortens duration in some abnormal cell types.[11] | Minimal effect on QRS duration. |
| Ventricular Refractory Period | Can have direct effects on ion channels. | Less pronounced effect compared to AV node. |
Experimental Protocols
Protocol 1: In-Vitro Metabolism of Diltiazem using Rat Jejunum Everted Sacs
This protocol is adapted from studies investigating intestinal metabolism.[6]
-
Preparation of Everted Sacs:
-
Euthanize a male Wistar rat and excise the jejunum.
-
Gently flush the jejunal segment with ice-cold saline.
-
Evert the segment using a glass rod and cut it into 3-4 cm long sacs.
-
Ligate one end of each sac with a silk suture.
-
-
Incubation:
-
Fill the sacs with Krebs-Ringer bicarbonate buffer (serosal fluid).
-
Ligate the other end and place the sacs in flasks containing the same buffer and diltiazem (mucosal fluid).
-
Incubate at 37°C with continuous gassing (95% O2 / 5% CO2).
-
-
Sample Analysis:
-
At predetermined time points, collect samples from both the mucosal and serosal fluids.
-
Analyze the concentrations of diltiazem and its metabolites (M1, M2, MA) using a validated HPLC method.
-
Protocol 2: Assessing P-glycoprotein Mediated Efflux of Desacetyl-diltiazem (M1)
This protocol is based on transport studies using a twin chamber system.[6]
-
Preparation of Jejunal Sheets:
-
Excise and flush the rat jejunum as described above.
-
Open the segment along the mesenteric border and mount the tissue sheets in a symmetrical twin chamber system, separating the luminal and serosal compartments.
-
-
Transport Study:
-
Add the M1 metabolite to either the luminal or serosal compartment.
-
To assess P-gp involvement, add a P-gp inhibitor (e.g., verapamil) to a subset of chambers.
-
Incubate at 37°C with gassing.
-
-
Analysis:
-
Collect samples from the receiving compartment at various time points.
-
Measure the concentration of M1 to determine the flux rate in both directions (luminal-to-serosal and serosal-to-luminal).
-
A significantly higher serosal-to-luminal flux that is reduced by a P-gp inhibitor indicates P-gp mediated efflux.
-
Mandatory Visualizations
Caption: Metabolic pathway of diltiazem.
Caption: Workflow for troubleshooting in-vitro to in-vivo discrepancies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of diltiazem in selected animal species and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoprotein and protein binding of the calcium channel blocker diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of diltiazem to albumin, alpha 1-acid glycoprotein and to serum in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Oral Bioavailability of Diltiazem by the Influence of Gallic Acid and Ellagic Acid in Male Wistar Rats: Involvement of CYP3A and P-gp Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of diltiazem following multiple doses: comparing normotensive rat vs. hypertensive rat models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of diltiazem in rats: comparing single vs repeated subcutaneous injections in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on pharmacokinetics of active metabolites of diltiazem in healthy volunteers [journal11.magtechjournal.com]
- 11. Effects of diltiazem on the electrophysiological properties of cat ventricular muscle fibers during experimentally induced right ventricular systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Diltiazem Bioavailability in Oral Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the oral bioavailability of diltiazem in preclinical oral gavage studies. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of diltiazem?
Diltiazem generally exhibits good oral absorption; however, its bioavailability is significantly reduced (to approximately 40%) due to extensive first-pass metabolism in the liver and intestines.[1][2][3][4][5][6] The primary enzyme responsible for this metabolism is Cytochrome P450 3A4 (CYP3A4).[3][7][8] Additionally, diltiazem is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of intestinal cells, further limiting its absorption.[1][7]
Q2: How can the bioavailability of diltiazem be improved in oral gavage studies?
There are two main strategies to enhance the oral bioavailability of diltiazem:
-
Inhibition of Metabolism and Efflux: Co-administration of diltiazem with inhibitors of CYP3A4 and/or P-gp can significantly increase its systemic exposure.[1][7][9][10][11][12][13]
-
Advanced Formulation Strategies: Utilizing novel drug delivery systems can protect diltiazem from metabolic degradation and enhance its absorption.[2][4][14][15][16][17]
Q3: What are some examples of compounds that can inhibit diltiazem metabolism and efflux?
Several natural and synthetic compounds have been shown to inhibit CYP3A4 and/or P-gp, thereby increasing diltiazem's bioavailability. These include:
-
Phytochemicals: Gallic acid, ellagic acid, resveratrol, naringin, quercetin, and hesperetin have demonstrated efficacy in preclinical studies.[1][7][9][10][11][12][13]
-
Pharmaceuticals: Known CYP3A4 and P-gp inhibitors, such as certain calcium channel blockers and antifungal agents, can also be used, though their own pharmacological effects must be considered in the experimental design.[8][18][19][20][21]
Q4: What formulation approaches can be used to improve diltiazem's bioavailability?
Advanced formulation strategies that have shown promise include:
-
Solid Lipid Nanoparticles (SLNs): These nano-enabled systems can encapsulate diltiazem, potentially protecting it from degradation and improving its absorption profile.[2][4][15][16][17]
-
Modified-Release Formulations: Technologies like floating drug delivery systems can increase the gastric residence time of diltiazem, which may enhance its overall absorption.[6][14][22][23]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems can improve the solubilization and absorption of various drugs and may offer benefits for diltiazem delivery.[24][25][26][27]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low and variable plasma concentrations of diltiazem after oral gavage. | High first-pass metabolism by CYP3A4 in the liver and intestine. Efflux by P-glycoprotein in the gut wall. | - Co-administer diltiazem with a known CYP3A4 and/or P-gp inhibitor (e.g., resveratrol, quercetin).- Formulate diltiazem in a system that protects it from metabolism, such as solid lipid nanoparticles. |
| Inconsistent absorption profiles between study animals. | Differences in individual animal physiology, such as gastric emptying time or intestinal enzyme activity. | - Ensure consistent fasting periods for all animals before dosing.- Consider a formulation that provides more controlled release, such as a gastroretentive system. |
| Precipitation of diltiazem in the formulation vehicle. | Poor solubility of the diltiazem salt in the chosen vehicle. | - Adjust the pH of the vehicle to improve solubility.- Consider using a co-solvent system.- Utilize a formulation approach like SNEDDS to enhance and maintain solubility. |
Quantitative Data Summary
The following tables summarize the quantitative impact of various bioavailability enhancement strategies on the pharmacokinetics of diltiazem in preclinical studies.
Table 1: Effect of CYP3A4/P-gp Inhibitors on Diltiazem Pharmacokinetics in Rats
| Co-administered Agent | Diltiazem Dose | Inhibitor Dose | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Gallic Acid | Not Specified | Not Specified | Significant increase | Significant increase | [1] |
| Ellagic Acid | Not Specified | Not Specified | Significant increase | Significant increase | [1] |
| Naringin | 15 mg/kg | 5 mg/kg & 15 mg/kg | ~2-fold | ~2-fold | [9] |
| Resveratrol | 15 mg/kg | 2.5 mg/kg & 10 mg/kg | Significant increase | 1.48 to 1.60-fold (Relative Bioavailability) | [11] |
| Hesperetin | 15 mg/kg | 12.5, 25, & 50 mg/kg | ~2-fold | ~2-fold | [12] |
Table 2: Effect of Quercetin on Diltiazem Pharmacokinetics in Rabbits
| Treatment | Diltiazem Dose | Quercetin Dose | Absolute Bioavailability (%) | Reference |
| Control | 15 mg/kg | - | 4.64 | [10][13] |
| Pretreated with Quercetin | 15 mg/kg | 2 mg/kg | 9.10 | [10][13] |
| Pretreated with Quercetin | 15 mg/kg | 10 mg/kg | Increased significantly | [10][13] |
| Pretreated with Quercetin | 15 mg/kg | 20 mg/kg | 12.81 | [10][13] |
Experimental Protocols
Protocol 1: In Situ Single Pass Intestinal Perfusion (SPIP) Study
This protocol is designed to assess the intestinal permeability of diltiazem in the presence and absence of a potential absorption enhancer.
-
Animal Preparation: Male Wistar rats (200-250 g) are fasted overnight with free access to water. On the day of the experiment, animals are anesthetized.
-
Surgical Procedure: A midline abdominal incision is made, and a specific segment of the small intestine (e.g., jejunum) is isolated and cannulated at both ends.
-
Perfusion: The intestinal segment is perfused with a solution containing diltiazem (with or without the test inhibitor) at a constant flow rate.
-
Sample Collection: Perfusate samples are collected at predetermined time intervals from the outlet cannula.
-
Analysis: The concentration of diltiazem in the collected samples is determined by a validated analytical method (e.g., HPLC).
-
Permeability Calculation: The effective permeability of diltiazem is calculated based on the disappearance of the drug from the perfusate.
Protocol 2: Oral Bioavailability Study in Rats
This protocol evaluates the in vivo pharmacokinetic profile of diltiazem following oral administration.
-
Animal Groups: Male Wistar rats are divided into control and treatment groups.
-
Dosing:
-
Control Group: Receives diltiazem suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.
-
Treatment Group: Receives the test formulation (e.g., diltiazem with a bioavailability enhancer or in a nanoformulation) via oral gavage.
-
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Analysis: The concentration of diltiazem in the plasma samples is quantified using a validated analytical method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated for each group.
Visualizations
Caption: Diltiazem absorption, metabolism, and efflux pathway.
Caption: Workflow for an oral bioavailability study in rats.
References
- 1. Enhanced Oral Bioavailability of Diltiazem by the Influence of Gallic Acid and Ellagic Acid in Male Wistar Rats: Involvement of CYP3A and P-gp Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. jnsbm.org [jnsbm.org]
- 8. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced oral exposure of diltiazem by the concomitant use of naringin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced diltiazem bioavailability after oral administration of diltiazem with quercetin to rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of resveratrol on the pharmacokinetics of diltiazem and its major metabolite, desacetyldiltiazem, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Controlled Release Technologies for Diltiazem Hydrochloride: A Comprehensive Review of Solid Dosage Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization, Formulation, and Ex vivo Evaluation of Solid Lipid Nanoparticles for Transdermal Delivery of Diltiazem Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jddtonline.info [jddtonline.info]
- 18. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The P-glycoprotein inhibitor diltiazem-like 8-(4-chlorophenyl)-5-methyl-8-[(2Z)-pent-2-en-1-yloxy]-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one inhibits esterase activity and H3 histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Concomitant Use of Diltiazem With Direct Oral Anticoagulants and Bleeding Risk in Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. Self-Nanoemulsifying Drug Delivery Systems - Page 10 [medscape.com]
- 25. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 27. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
how to prevent diltiazem degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing diltiazem degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of diltiazem degradation during sample preparation?
A1: Diltiazem is susceptible to degradation through several pathways, primarily hydrolysis. The main factors contributing to its degradation are:
-
pH: Diltiazem's acetate ester moiety is prone to hydrolysis, a reaction that is highly dependent on pH. The hydrolysis rate is slowest at approximately pH 3.5.[1] Both acidic and alkaline conditions can accelerate degradation.[2][3]
-
Temperature: Elevated temperatures significantly increase the rate of diltiazem degradation.[4] Therefore, it is crucial to maintain low temperatures throughout the sample handling and storage process.
-
Enzymatic Activity: In biological matrices such as whole blood and plasma, enzymes can contribute to the hydrolysis of diltiazem.[5] The rate of degradation is more significant in whole blood compared to plasma.[4][5]
-
Light: Exposure to UVA-UVB radiation can lead to photodegradation of diltiazem, with the formation of diltiazem-S-oxide as a major photoproduct.[6]
Q2: My analytical results show inconsistent diltiazem concentrations. What could be the cause?
A2: Inconsistent diltiazem concentrations often point to pre-analytical variability and degradation during sample handling and storage. Key factors to investigate include:
-
Sample Handling Time: Prolonged exposure of blood samples to room temperature can lead to a noticeable loss of diltiazem.[4] It is recommended to process samples as quickly as possible.
-
Storage Conditions: Inadequate storage temperatures are a major cause of degradation. Storing plasma samples at -20°C is acceptable for up to 8 weeks, but storage at -70°C or -80°C offers better long-term stability.[4][7]
-
Matrix Effects: The stability of diltiazem can differ between whole blood, plasma, and serum. Hydrolysis is more pronounced in whole blood.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low diltiazem recovery | Hydrolysis due to inappropriate pH. | Maintain sample pH around 3.5 where diltiazem exhibits maximum stability.[1] |
| Degradation due to high temperatures. | Process samples on ice and store them at appropriate low temperatures (-20°C, -70°C, or -80°C) immediately after collection.[4][7][8] | |
| Enzymatic degradation in biological samples. | Centrifuge blood samples immediately after collection to separate plasma or serum.[4] If immediate centrifugation is not possible, keep the whole blood in an ice bath for up to one hour.[4] | |
| Presence of unexpected peaks in chromatogram | Formation of degradation products. | Utilize a validated stability-indicating HPLC method that can resolve diltiazem from its degradation products, such as desacetyl-diltiazem.[2][3][9][10] |
| Photodegradation. | Protect samples from light during collection, processing, and storage.[6] | |
| Variable results between sample batches | Inconsistent sample handling procedures. | Standardize the entire sample preparation workflow, from collection to analysis, ensuring consistent timing and temperature control for all samples. |
| Differences in storage duration. | Analyze samples within a validated storage period. For plasma stored at -20°C, analysis within 8 weeks is recommended.[7] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Diltiazem Analysis
This protocol outlines the steps for collecting and processing blood samples to minimize diltiazem degradation.
Materials:
-
Vacutainer tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Ice bath.
-
Refrigerated centrifuge.
-
Cryovials for plasma/serum storage.
Procedure:
-
Collect whole blood into pre-chilled Vacutainer tubes.
-
Immediately place the collected blood tubes in an ice bath.
-
If immediate centrifugation is not possible, store the whole blood in the ice bath for no longer than one hour.[4]
-
Centrifuge the blood samples at 4°C to separate plasma or serum.
-
Carefully aspirate the supernatant (plasma or serum) and transfer it to labeled cryovials.
-
Immediately freeze the plasma or serum samples at -70°C or -80°C for long-term storage.[4] For short-term storage (up to 8 weeks), -20°C is acceptable.[4][7]
Protocol 2: Stability-Indicating HPLC Method for Diltiazem Quantification
This protocol provides an example of an HPLC method capable of separating diltiazem from its degradation products.[2][10]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Purospher Star®, 150 x 4.6 mm, 5 µm)[2][10] |
| Mobile Phase | 0.05% (v/v) trifluoroacetic acid in water and 0.05% trifluoroacetic acid in methanol (44:56, v/v)[2][10] |
| Flow Rate | 1.0 mL/min[2][10] |
| Detection | UV at 240 nm[2][10] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 50°C)[3] |
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile, methanol) to the plasma/serum sample in a 3:1 or 4:1 ratio.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an appropriate volume into the HPLC system.
Visualizations
Caption: Recommended workflow for blood sample handling to prevent diltiazem degradation.
Caption: Major degradation pathways and contributing factors for diltiazem.
References
- 1. Stability of diltiazem in acid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stability of diltiazem in different biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability and phototoxicity studies on diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jopcr.com [jopcr.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Refining Patch-Clamp Protocols for Diltiazem Channel Blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their patch-clamp protocols for studying diltiazem's blockade of voltage-gated calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of diltiazem on L-type calcium channels?
A1: Diltiazem is a non-dihydropyridine calcium channel blocker that primarily inhibits the influx of calcium ions through L-type calcium channels.[1] It achieves this by binding to the alpha-1 subunit of the channel.[2] The action of diltiazem is state-dependent, meaning it has a higher affinity for open and inactivated channels compared to channels in the resting state.[2][3] This results in a use-dependent block, where the degree of inhibition increases with the frequency of channel activation.
Q2: What are typical IC50 values for diltiazem blockade of L-type calcium channels?
A2: The IC50 value for diltiazem can vary significantly depending on the experimental conditions, including the tissue or cell type, the holding potential, and the stimulation frequency (due to its use-dependent nature). See the data tables below for a summary of reported IC50 values.
Q3: How does the state-dependent block of diltiazem affect experimental design?
A3: Diltiazem's state-dependent and use-dependent properties are critical considerations for experimental design. To investigate use-dependent block, protocols with repetitive depolarizing stimuli are necessary. The holding potential also plays a crucial role; more depolarized holding potentials, which increase the proportion of channels in the inactivated state, will enhance the blocking effect of diltiazem.[2]
Q4: Can diltiazem be applied intracellularly?
A4: Studies using a membrane-impermeable quaternary derivative of diltiazem have shown that the use-dependent block of CaV1.2 channels occurs through an interaction with a binding site accessible from the intracellular side of the membrane.[4][5] Therefore, intracellular application via the patch pipette is a viable experimental approach.
Troubleshooting Guide
Problem: Unstable gigaseal formation or loss of seal after diltiazem application.
-
Possible Cause: Diltiazem, particularly at higher concentrations, may alter membrane properties or interact with the glass of the pipette, affecting seal stability.
-
Solutions:
-
Ensure thorough cleaning of patch pipettes.
-
Consider using a lower concentration of diltiazem if possible, or apply the drug locally and rapidly to minimize prolonged exposure of the seal to high concentrations.
-
Some studies suggest that the presence of reducing agents in the external solution can enhance the success of giga-ohm seal formation and maintain its integrity.[6]
-
If the problem persists, try a different batch of diltiazem or prepare fresh solutions.
-
Problem: No or weak channel block observed after diltiazem application.
-
Possible Cause 1: Incorrect voltage protocol to elicit state-dependent block.
-
Solution 1: Diltiazem exhibits use-dependent block.[2][7] Ensure your voltage protocol includes repetitive depolarizations to encourage channels to enter the open and inactivated states, where diltiazem has a higher affinity. A simple step depolarization from a hyperpolarized holding potential may not be sufficient.
-
Possible Cause 2: The holding potential is too negative.
-
Solution 2: Diltiazem preferentially binds to inactivated channels.[2] Holding the cell at a more depolarized potential (e.g., -50 mV instead of -90 mV) will increase the population of inactivated channels and enhance the observed block.
-
Possible Cause 3: Diltiazem solution has degraded or precipitated.
-
Solution 3: Prepare fresh diltiazem stock solutions regularly and visually inspect for any precipitation before use. Diltiazem hydrochloride is soluble in water.[8] Consider filtering the final working solution.
Problem: Inconsistent or variable block between cells.
-
Possible Cause 1: Different splice variants of the CaV1.2 channel are being expressed.
-
Solution 1: Be aware that alternative splicing of CaV1.2 channels can alter their sensitivity to diltiazem.[8] If using a cell line, ensure it expresses a consistent channel isoform. If working with primary cells, some variability may be inherent.
-
Possible Cause 2: "Rundown" of calcium channel current.
-
Solution 2: L-type calcium channel currents can exhibit "rundown" (a gradual decrease in current amplitude over time) during whole-cell recordings. This can be mistaken for or mask a drug effect. It is crucial to establish a stable baseline recording for a sufficient period before drug application to quantify the rate of rundown. Some studies include ATP and GTP in the internal solution to mitigate rundown.
Quantitative Data
Table 1: IC50 Values for Diltiazem Block of L-type Calcium Channels
| Cell Type/Channel | Experimental Condition | IC50 Value | Reference |
| CaVAb (ancestral CaV channel) | Resting state block | 41 µM | [3] |
| CaVAb (ancestral CaV channel) | Use-dependent block | 10.4 µM | [3] |
| Human mesenteric arterial myocytes | Holding potential -60 mV, pHo 7.2 | 51 µM | [9] |
| Human mesenteric arterial myocytes | Holding potential -60 mV, pHo 9.2 | 20 µM | [9] |
| CaV1.2b (smooth muscle isoform) | Closed-channel block | 87 ± 13 µM | [8] |
| CaV1.2SM (smooth muscle isoform) | Closed-channel block | 75 ± 13 µM | [8] |
| CaV1.2CM (cardiac isoform) | Closed-channel block | 210 ± 26 µM | [8] |
| CaV1.2 (intracellular application of quaternary diltiazem) | Use-dependent block | 85 ± 9 µM | [10] |
| Cone photoreceptors | High-affinity component | 4.9 µM | [11] |
| Cone photoreceptors | Low-affinity component | 100.4 µM | [11] |
| fKv1.4ΔN (potassium channel) | 241.04 ± 23.06 µmol/L | [12] |
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Studying Diltiazem Block of L-type Calcium Channels
This protocol is a general guideline and may require optimization for specific cell types and recording systems.
1. Cell Preparation:
-
Culture cells expressing the L-type calcium channel of interest (e.g., HEK293 cells stably expressing CaV1.2, or primary cardiomyocytes).
-
Plate cells on glass coverslips at an appropriate density for patch-clamping.
2. Solutions:
-
External Solution (in mM): 140 tetraethylammonium methanesulfonate, 10 HEPES, 5 BaCl2 (or 1.8 CaCl2), pH adjusted to 7.4 with CsOH.[8] Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 138 Cs-MeSO3, 5 CsCl, 0.5 EGTA, 10 HEPES, 1 MgCl2, 2 mg/mL MgATP, pH adjusted to 7.3 with CsOH.[8] Cesium is used to block potassium channels.
-
Diltiazem Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of (+)-cis-Diltiazem hydrochloride in saline water and store at -20°C.[8] Dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Patch-Clamp Recording:
-
Pull and polish patch pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with the internal solution.[13]
-
Establish a giga-ohm seal (>1 GΩ) with a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for several minutes before recording.
4. Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -90 mV.
-
To assess tonic block , apply a depolarizing step (e.g., to +10 mV for 200 ms) every 30 seconds.[8]
-
To investigate use-dependent block , apply a train of depolarizing pulses (e.g., to +10 mV for 200 ms at a frequency of 0.1 to 1 Hz).
-
To study voltage-dependent block , vary the holding potential (e.g., from -90 mV to -50 mV) before applying the test pulse.
5. Data Acquisition and Analysis:
-
Record whole-cell currents using an appropriate amplifier and data acquisition software.
-
Measure the peak current amplitude in the absence (control) and presence of different concentrations of diltiazem.
-
Calculate the percentage of block at each concentration and fit the data to a Hill equation to determine the IC50 value.
Visualizations
Caption: Diltiazem's mechanism of action on L-type calcium channels.
Caption: A typical experimental workflow for studying diltiazem channel blockade.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diltiazem and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of calcium channel blockade by verapamil, D600, diltiazem and nitrendipine in single dialysed heart cells [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axolbio.com [axolbio.com]
addressing unexpected side effects of diltiazem in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with diltiazem.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed unexpected side effects of diltiazem in animal studies?
A1: The most frequently reported unexpected side effects in animal studies, particularly in dogs and cats, are primarily cardiovascular and gastrointestinal. These include bradycardia (slow heart rate), hypotension (low blood pressure), and atrioventricular (AV) block.[1][2][3][4] Vomiting is also a common side effect, especially in cats.[2][3][4][5]
Q2: Are there species-specific side effects of diltiazem that researchers should be aware of?
A2: Yes, while many side effects are common across species, some are more prevalent in specific animals. For instance, vomiting is a very common side effect in cats.[2][3][4][5] Dogs are more prone to developing a slow heart rate (bradycardia).[4] It's crucial to consult species-specific toxicology data before initiating a study.
Q3: Can diltiazem cause adverse effects beyond the cardiovascular system?
A3: While cardiovascular effects are the most prominent, other adverse effects have been noted. These can include lethargy, decreased appetite, and weight loss.[2][3] In rare cases, elevated liver enzymes and skin rashes have been observed.[2] At high doses, diltiazem has been shown to cause birth defects in rodents.[5]
Q4: What is the mechanism behind diltiazem-induced hypotension and bradycardia?
A4: Diltiazem is a calcium channel blocker.[6][7] It inhibits the influx of calcium ions into cardiac muscle and vascular smooth muscle cells.[6] This leads to relaxation of the vascular smooth muscle, causing vasodilation and a subsequent drop in blood pressure (hypotension).[6] In the heart, it slows down the electrical conduction in the atrioventricular (AV) node and reduces the heart rate (bradycardia).[8]
Q5: Are there any known antidotes or reversal agents for diltiazem overdose or severe side effects in animals?
A5: In cases of severe hypotension and atrioventricular block induced by high concentrations of diltiazem, epinephrine infusion has been shown to be effective in attenuating these effects in dogs.[1] While calcium chloride might seem like a logical choice, it has been found to be less effective and can even worsen atrioventricular conduction depression in some instances.[1]
Troubleshooting Guides
Issue 1: Unexpected and Severe Hypotension in a Canine Model
Symptoms:
-
Significant drop in mean arterial pressure below the established baseline for the study.
-
Reflex tachycardia may or may not be present.
Possible Causes:
-
Dose Miscalculation: The administered dose may be too high for the specific animal or strain.
-
Interaction with Anesthesia: Some anesthetics can potentiate the hypotensive effects of diltiazem.[1]
-
Underlying Cardiovascular Abnormality: The animal may have an undiagnosed heart condition.
Troubleshooting Steps:
-
Confirm Dose: Immediately double-check the dose calculation and the concentration of the diltiazem solution.
-
Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and electrocardiogram (ECG).[6]
-
Reduce or Discontinue Diltiazem: If hypotension is severe, consider reducing the infusion rate or temporarily stopping the administration.
-
Fluid Administration: Administer intravenous fluids to help restore blood volume and pressure.
-
Consider Reversal Agent: In critical situations, under veterinary guidance, an infusion of epinephrine may be considered to counteract the hypotensive effects.[1]
-
Review Anesthetic Protocol: Evaluate the anesthetic agents used and their potential for cardiovascular depression.
Issue 2: Development of Atrioventricular (AV) Block in a Feline Model
Symptoms:
-
ECG shows a prolonged PR interval (first-degree AV block) or dropped QRS complexes (second or third-degree AV block).
-
Significant bradycardia.
-
Possible signs of collapse or weakness.[8]
Possible Causes:
-
High Diltiazem Concentration: The plasma concentration of diltiazem may have reached a level that significantly depresses AV nodal conduction.
-
Concurrent Medication: Use of other drugs that affect AV conduction (e.g., beta-blockers) can have an additive effect.[8]
-
Pre-existing Conduction Abnormality: The cat may have an underlying, subclinical heart condition.
Troubleshooting Steps:
-
ECG Analysis: Carefully analyze the ECG to determine the degree of the AV block.
-
Stop Diltiazem Administration: Immediately cease the diltiazem infusion or oral dosing.
-
Monitor Closely: Continuously monitor the animal's heart rate and rhythm.
-
Rule out Drug Interactions: Review the experimental protocol to identify any other medications that could be contributing to the AV block.
-
Veterinary Consultation: Seek immediate veterinary assistance. Depending on the severity, temporary cardiac pacing may be required.
-
Future Dosing Adjustments: If the study is to be continued, a significant dose reduction is warranted for future experiments in this model.
Data Presentation
Table 1: Cardiovascular Side Effects of Diltiazem in Canine Studies
| Parameter | Diltiazem Dose | Observation | Reference |
| Hypotension | High intravenous infusions | Profound decrease in mean arterial pressure. | [1] |
| Atrioventricular Block | High intravenous infusions | Significant depression of atrioventricular conduction. | [1] |
| Bradycardia | Not specified | Slow heart rate is a common side effect. | [2][4] |
| Heart Rate | 0.03-0.3 mg/kg, i.v. | Decrease in heart rate. | [9] |
| Blood Pressure | 0.03-0.3 mg/kg, i.v. | Decrease in blood pressure. | [9] |
| Coronary Blood Flow | 0.03-0.3 mg/kg, i.v. | Increase in coronary blood flow. | [9] |
Table 2: Common Side Effects of Diltiazem in Feline Studies
| Side Effect | Observation | Reference |
| Vomiting | Most frequent side effect. | [2][3][4][5] |
| Lethargy | Commonly observed. | [3] |
| Decreased Appetite | Frequently reported. | [3] |
| Weight Loss | Can occur with chronic administration. | [3] |
Experimental Protocols
Protocol 1: Assessment of Diltiazem-Induced Cardiovascular Effects in Anesthetized Dogs
This protocol is a summary of the methodology described in studies investigating the cardiovascular effects of intravenous diltiazem.[1][9]
1. Animal Model:
-
Healthy adult Beagle dogs.
2. Anesthesia:
-
Induction and maintenance with agents known to have minimal cardiovascular depressive effects (e.g., fentanyl and nitrous oxide/oxygen).[1]
3. Instrumentation and Monitoring:
-
Electrocardiogram (ECG): Continuous monitoring of heart rate and rhythm using standard limb leads.
-
Arterial Blood Pressure: A catheter is placed in a major artery (e.g., femoral artery) for continuous measurement of systolic, diastolic, and mean arterial pressure.
-
Cardiac Output: Determined using methods such as thermodilution via a Swan-Ganz catheter.
-
Left Ventricular Pressure: A micromanometer-tipped catheter is inserted into the left ventricle to measure pressure and calculate the maximum rate of pressure rise (LV dP/dt), an index of contractility.[9]
4. Diltiazem Administration:
-
Intravenous infusion at varying concentrations to establish a dose-response relationship.
5. Data Collection:
-
Record all hemodynamic and electrophysiological parameters at baseline (before diltiazem) and at regular intervals during the infusion.
6. Reversal Agent Testing (Optional):
-
Following the induction of adverse effects, potential reversal agents like epinephrine or calcium chloride can be administered to assess their efficacy.[1]
Mandatory Visualization
Caption: Mechanism of diltiazem leading to hypotension and bradycardia.
Caption: Workflow for troubleshooting diltiazem-induced hypotension.
References
- 1. Reversal of the adverse cardiovascular effects of intravenous diltiazem in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diltiazem HCl | VCA Animal Hospitals [vcahospitals.com]
- 3. Diltiazem for Dogs | PetMD [petmd.com]
- 4. Diltiazem for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 5. dogcatdoc.com [dogcatdoc.com]
- 6. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. Diltiazem (Cardizem) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 9. [Effects of diltiazem on cardiac function in the dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diltiazem Incubation Times in Primary Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for diltiazem in primary cell assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for diltiazem in a cellular context?
Diltiazem is a non-dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in cardiac and vascular smooth muscle cells.[1] By blocking these channels, diltiazem reduces intracellular calcium concentrations, leading to smooth muscle relaxation, vasodilation, and a decrease in the force and rate of cardiac contraction.[1]
Q2: What is a typical starting concentration range for diltiazem in primary cell assays?
Based on published studies, a wide range of concentrations has been used depending on the cell type and experimental endpoint. For example, in studies with primary smooth muscle cells, concentrations have ranged from 5 µg/mL to 150 µg/mL.[2] In primary cardiomyocytes, concentrations as low as 1 µM have been used.[3] It is recommended to perform a dose-response study to determine the optimal concentration for your specific primary cell line and assay.
Q3: How long should I incubate my primary cells with diltiazem?
The optimal incubation time is highly dependent on the biological question, the primary cell type, and the specific assay being performed. Short-term incubations (minutes to hours) may be sufficient for studying acute effects on calcium signaling. In contrast, long-term incubations (24 hours to several days) are often necessary to observe effects on cell proliferation, migration, or gene expression.[2][4] A time-course experiment is essential to determine the ideal incubation period for your specific experimental goals.
Q4: Is diltiazem stable in cell culture media for long-term experiments?
Diltiazem hydrochloride has been shown to be stable in aqueous solutions for extended periods. For instance, a study found that diltiazem hydrochloride diluted in 5% dextrose injection was stable for 30 days at various temperatures, including 22-25°C.[5][6] However, the stability in complex cell culture media over several days should be considered, and for very long incubation periods, replenishing the media with fresh diltiazem may be necessary to maintain a consistent concentration. The half-life of diltiazem has been reported to be approximately 27 hours in whole blood and 88 hours in plasma, suggesting some degradation can occur in biological fluids.[7]
Q5: Can diltiazem be cytotoxic to primary cells?
Yes, at higher concentrations, diltiazem can exhibit cytotoxic effects. The cytotoxic concentration will vary significantly between different primary cell types. For example, in one study, diltiazem showed dose-dependent inhibition of proliferation in primary smooth muscle cells and endothelial cells, with endothelial cells being more sensitive.[2] Therefore, it is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic working concentration range for your specific primary cells and desired incubation time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of diltiazem | Incubation time is too short. | The biological effect you are measuring (e.g., changes in protein expression, proliferation) may require a longer exposure to diltiazem. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation period. |
| Diltiazem concentration is too low. | Conduct a dose-response experiment with a broad range of diltiazem concentrations to determine the effective concentration for your primary cell type and assay. | |
| Primary cells are not responsive. | Confirm that your primary cells express L-type calcium channels, the primary target of diltiazem. | |
| Compound degradation. | For long-term experiments (e.g., > 48 hours), consider replenishing the cell culture media with freshly prepared diltiazem to ensure a stable concentration. | |
| High cell death or cytotoxicity observed | Diltiazem concentration is too high. | Perform a cytotoxicity assay (e.g., Trypan Blue, MTT, LDH) to determine the maximum non-toxic concentration of diltiazem for your primary cells over the intended incubation period. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent used to dissolve diltiazem is at a non-toxic level (typically <0.5%). Include a vehicle control (media with the same solvent concentration) in your experiments. | |
| Poor primary cell health. | Ensure your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or senescent cells can be more susceptible to drug-induced toxicity.[8] | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells to achieve consistent cell numbers across wells.[9] |
| "Edge effect" in multi-well plates. | To minimize evaporation from the outer wells of a plate during long incubations, fill the peripheral wells with sterile PBS or media without cells.[10] | |
| Inconsistent incubation times. | Add diltiazem to all wells as simultaneously as possible to ensure consistent treatment duration. |
Experimental Protocols
Protocol 1: Determining the Optimal Diltiazem Concentration (Dose-Response)
Objective: To identify the effective concentration range of diltiazem for a specific endpoint in a primary cell assay.
Methodology:
-
Cell Seeding: Plate primary cells at a predetermined optimal density in a multi-well plate (e.g., 96-well). Allow cells to adhere and stabilize for 24 hours.
-
Diltiazem Preparation: Prepare a stock solution of diltiazem in a suitable solvent (e.g., DMSO or water). From the stock, create a series of serial dilutions in complete cell culture medium to cover a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of diltiazem. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined, fixed time point (e.g., 48 hours). This time point should be based on literature or a preliminary time-course experiment.
-
Assay Performance: Perform the desired assay (e.g., proliferation assay, functional assay) according to the manufacturer's protocol.
-
Data Analysis: Plot the assay response against the diltiazem concentration and determine the EC50 or IC50 value.
Protocol 2: Optimizing Diltiazem Incubation Time (Time-Course)
Objective: To determine the optimal incubation duration for observing the desired effect of diltiazem.
Methodology:
-
Cell Seeding: Plate primary cells at an optimal density in multiple multi-well plates.
-
Treatment: Treat the cells with one or two effective concentrations of diltiazem identified from the dose-response experiment (e.g., the IC50 and a higher concentration). Include a vehicle control.
-
Incubation and Endpoint Measurement: Incubate the plates and perform the assay at various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Data Analysis: Plot the effect of diltiazem (compared to the vehicle control) at each time point. The optimal incubation time is the point at which a robust and statistically significant effect is observed.
Quantitative Data Summary
The following tables summarize diltiazem concentrations and incubation times from various studies on primary cells.
Table 1: Diltiazem Incubation in Primary Smooth Muscle Cells
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Human Coronary Plaque SMCs | 100-150 µg/mL | 48 hours | Inhibition of migration[2] |
| Human Coronary Plaque SMCs | > 50 µg/mL | 5 days | Inhibition of proliferation[2] |
| Human Coronary Media SMCs | > 25 µg/mL | 5 days | Inhibition of proliferation[2] |
| Rabbit Vascular Smooth Muscle | 1-10 µg/mL | Not specified | Suppression of noradrenaline-induced contraction[11] |
Table 2: Diltiazem Incubation in Primary Cardiomyocytes
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Murine Cardiomyocytes | 1 µM | 5 minutes | Improved diastolic function under stress[3] |
| Murine Cardiomyocytes | 100 nM - 1 mM | 3 minutes | Full inhibitory effect on contraction and Ca2+ transient amplitudes[3] |
Table 3: Diltiazem Incubation in Other Primary Cell Types
| Cell Type | Concentration | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells | > 5 µg/mL | 5 days | Inhibition of proliferation[2] |
| Human Primary Fibroblasts | 0-50 µM | 7 days | Enhanced mutant glucocerebrosidase activity in Gaucher disease cells[12] |
Visualizations
Caption: Diltiazem's mechanism of action.
Caption: Workflow for optimizing diltiazem incubation.
Caption: Troubleshooting logic for primary cell assays.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diltiazem prevents stress‐induced contractile deficits in cardiomyocytes, but does not reverse the cardiomyopathy phenotype in Mybpc3‐knock‐in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Diltiazem inhibits proliferation and motility of hepatocellular cells in vitro by downregulating calcium-activated chloride channel TMEM16A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of diltiazem in different biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. The effects of diltiazem (CRD-401) on the membrane and mechanical properties of vascular smooth muscles of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Diltiazem Versus Verapamil on Cardiac Conduction
This guide provides a detailed comparative analysis of the electrophysiological effects of diltiazem and verapamil on cardiac conduction. Both are non-dihydropyridine calcium channel blockers, but they exhibit distinct profiles in their interaction with cardiac tissues. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key concepts.
Mechanism of Action
Diltiazem and verapamil exert their primary effects by inhibiting the influx of calcium (Ca2+) into cardiac muscle cells and the specialized conduction system. They achieve this by blocking L-type calcium channels, which are crucial for the depolarization of the sinoatrial (SA) and atrioventricular (AV) nodes, as well as for the plateau phase of the cardiac action potential in contractile cells.
The blockade of these channels by diltiazem and verapamil is state-dependent, meaning they have a higher affinity for channels in the inactivated state compared to the rested or open states.[1] This use-dependent blockade is more pronounced at higher heart rates, contributing to their efficacy in managing supraventricular tachycardias.[2][3] While both drugs share this fundamental mechanism, differences in their binding sites and kinetics result in varied clinical and electrophysiological outcomes.[4][5] Verapamil is generally considered a more potent negative inotrope than diltiazem.[4][5]
Comparative Electrophysiological Effects
Both diltiazem and verapamil slow conduction through the AV node and prolong its refractoriness, making them effective in controlling the ventricular rate in conditions like atrial fibrillation.[6][7][8][9] However, studies reveal subtle but significant differences in their effects.
| Parameter | Diltiazem | Verapamil | Key Findings |
| AV Nodal Conduction Time (AH Interval) | Prolongs | Prolongs | Both drugs produce equivalent slowing of AV nodal conduction.[10][11] |
| AV Nodal Effective Refractory Period (AVERP) | Prolongs | Prolongs to a greater degree | Verapamil has a more pronounced effect on prolonging AV nodal refractoriness compared to diltiazem.[10] |
| His-Purkinje Conduction (HV Interval) | No significant change | No significant change | Neither drug significantly alters conduction below the AV node.[11][12] |
| PR Interval | Increases | Increases | Both drugs increase the PR interval on an ECG, reflecting delayed AV conduction.[13] |
| Heart Rate | Decreases | May increase or decrease | Diltiazem tends to slow the heart rate, while verapamil's effect can be variable, sometimes causing an increase due to reflex sympathetic activation secondary to vasodilation.[10] |
Experimental Data Summary
In Vivo Human Electrophysiology Studies
A study involving patients undergoing intracardiac investigation showed that intravenous diltiazem (0.25 mg/kg) produced a consistent depression of AV nodal function that was similar in magnitude to the changes seen after verapamil.[11] Neither drug altered His-Purkinje conduction.[11] In another study, while both drugs slowed AV nodal conduction to a similar extent, verapamil was found to prolong AV nodal refractoriness more significantly than diltiazem.[10]
In Vitro and Ex Vivo Animal Studies
Experiments on isolated guinea pig hearts using the Langendorff perfusion method demonstrated that verapamil and diltiazem caused comparable prolongation of the AV conduction time (AVCT).[14] However, the time constant for the rate-dependent increase in AVCT was shorter for diltiazem, suggesting a greater beat-to-beat increase in AVCT, which may explain its high efficacy in controlling ventricular rate during atrial fibrillation.[14] Studies on isolated rabbit hearts also confirmed that both diltiazem and verapamil suppress AV nodal conduction and prolong refractory periods.[8][9]
Experimental Protocols
In Vivo Electrophysiology Study in Humans
A common methodology for assessing drug effects on cardiac conduction in humans involves invasive electrophysiological studies.
-
Patient Selection: Patients with indications for an electrophysiology study, such as supraventricular tachycardias, are recruited.
-
Catheter Placement: Under local anesthesia, multipolar electrode catheters are inserted through a femoral vein and positioned in the high right atrium, His bundle region, and right ventricular apex.
-
Baseline Measurements: Baseline electrophysiological parameters, including sinus cycle length, PR interval, AH interval (atrioventricular nodal conduction time), and HV interval (His-Purkinje conduction time), are recorded.
-
Drug Administration: A bolus of the study drug (e.g., diltiazem 0.25 mg/kg or verapamil 0.15 mg/kg) is administered intravenously.[11][15]
-
Post-Drug Measurements: Electrophysiological parameters are re-measured at specific time points after drug administration to assess its effects.
-
Programmed Stimulation: Atrial and ventricular programmed electrical stimulation is performed before and after drug administration to determine the effective refractory periods of the atria, ventricles, and AV node.
Ex Vivo Langendorff Perfused Heart Model
The Langendorff preparation is a widely used ex vivo model to study the direct effects of drugs on the heart, independent of systemic neuronal and hormonal influences.[16][17]
-
Heart Isolation: An animal (e.g., rabbit or guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution.[18][19]
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[17] It is then retrogradely perfused with an oxygenated, nutrient-rich solution (e.g., Krebs-Henseleit or Tyrode's solution) at a constant pressure or flow and maintained at a physiological temperature.[17][18]
-
Electrode Placement: Recording electrodes are placed on the epicardial surface to record a volume-conducted electrocardiogram or on specific locations to measure conduction times.
-
Stabilization: The heart is allowed to stabilize for a period, typically 20-30 minutes, until a steady heart rate and contractile function are achieved.[18]
-
Drug Perfusion: Diltiazem or verapamil is added to the perfusate at desired concentrations.
-
Data Acquisition: Changes in heart rate, AV conduction time (measured from atrial to ventricular electrograms), and refractory periods are continuously monitored and recorded.[14]
Conclusion
References
- 1. Diltiazem and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meded101.com [meded101.com]
- 6. Effect of the calcium antagonist diltiazem on atrioventricular conduction in chronic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of Verapamil on the cardiac conduction system in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Comparative effects of three calcium antagonists, diltiazem, verapamil and nifedipine, on the sinoatrial and atrioventricular nodes. Experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative clinical electrophysiologic effects of diltiazem, verapamil and nifedipine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The comparative effects of diltiazem and verapamil on atrioventricular conduction and atrioventricular reentry tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of diltiazem on atrioventricular conduction and arterial blood pressure: correlation with plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of equal-weight oral dosages of verapamil hydrochloride and diltiazem hydrochloride in patients with mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the frequency-dependent effects on the atrioventricular node of verapamil, amiodarone, digoxin, and diltiazem in isolated guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of verapamil-induced conduction block in anomalous atrioventricular bypass tracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Langendorff heart - Wikipedia [en.wikipedia.org]
- 18. Preparation of Langendorff-perfused hearts [bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
A Comparative Analysis of Dilacor XR and Dihydropyridine Blockers in Cardiovascular Therapy
A comprehensive review of the efficacy, mechanisms, and clinical outcomes of the non-dihydropyridine calcium channel blocker, Dilacor XR (diltiazem extended-release), versus dihydropyridine calcium channel blockers.
This guide provides a detailed comparison for researchers, scientists, and drug development professionals on the therapeutic efficacy and underlying mechanisms of this compound against commonly prescribed dihydropyridine calcium channel blockers such as amlodipine, nifedipine, and felodipine. Both classes of drugs are pivotal in managing hypertension and angina, yet their distinct pharmacological profiles lead to different clinical applications and side effects.
Executive Summary
This compound, a non-dihydropyridine calcium channel blocker, and dihydropyridine blockers both effectively lower blood pressure by inhibiting L-type calcium channels, leading to vasodilation.[1][2] However, their tissue selectivity and effects on cardiac conduction differ significantly. Dihydropyridines are more potent peripheral vasodilators with minimal effect on heart rate and contractility, whereas this compound exerts additional negative chronotropic and inotropic effects, slowing heart rate and reducing myocardial contractility.[1][2][3] These differences influence their suitability for patients with specific comorbidities. Clinical studies show comparable blood pressure-lowering effects, though some evidence suggests dihydropyridines like amlodipine may be more potent in reducing systolic blood pressure.[4][5][6] Adverse event profiles also differ, with dihydropyridines more commonly associated with peripheral edema and reflex tachycardia, while diltiazem is linked to bradycardia and potential AV block.[7][8]
Comparative Efficacy Data
The following tables summarize quantitative data from various clinical trials comparing the efficacy of diltiazem extended-release (XR) with several dihydropyridine calcium channel blockers.
Table 1: Comparison of Diltiazem XR and Amlodipine in Essential Hypertension
| Parameter | Diltiazem XR (180-360 mg/day) | Amlodipine (5-10 mg/day) | Placebo | p-value (Diltiazem vs. Amlodipine) |
| Change in Sitting Systolic BP (mmHg) | -6 | -12 | -1 | <0.01[4] |
| Change in Sitting Diastolic BP (mmHg) | -5 | -7 | 0 | Not Significant[4] |
| Change in 24-h Ambulatory Systolic BP (mmHg) | -8 | -14 | -1 | <0.01[4] |
| Change in 24-h Ambulatory Diastolic BP (mmHg) | -7 | -9 | 0 | Not Significant[4] |
| Change in Heart Rate (bpm) | No significant change | Increased | No significant change | <0.01[4] |
Data synthesized from a randomized, double-blind, crossover study.[4]
Table 2: Comparison of Diltiazem SR and Felodipine ER in Isolated Systolic Hypertension
| Parameter | Diltiazem SR (90-180 mg/day) | Felodipine ER (5-10 mg/day) | p-value |
| Baseline Mean BP (mmHg) | 185/84 | 187/83 | Not Significant[9] |
| End of Treatment Mean BP (mmHg) | 158/78 | 149/74 | Not Significant[9] |
| Change in Heart Rate | No significant change | No significant change | Not Significant[9] |
| Responder Rate | 58.3% | 67.6% | Not Significant[9] |
Data from a 10-week comparative study.[9]
Table 3: Adverse Events Profile
| Adverse Event | Diltiazem XR/SR | Dihydropyridines (Amlodipine, Felodipine, Nifedipine) |
| Peripheral Edema | Less Common | More Common[1][7] |
| Headache, Dizziness, Flushing | Less Common | More Common[1][7] |
| Bradycardia | More Common[7] | Less Common |
| Constipation | More Common (especially with Verapamil)[7] | Less Common |
| Reflex Tachycardia | Unlikely | Possible (especially with short-acting formulations)[1][8] |
Signaling Pathways and Mechanism of Action
Diltiazem and dihydropyridines both target the α1 subunit of the L-type calcium channel, but at different binding sites, leading to their distinct pharmacological effects.[1][3][7]
Dihydropyridine Blockers: Vascular-Selective Action
Dihydropyridines exhibit high selectivity for L-type calcium channels in vascular smooth muscle.[1][2] By blocking calcium influx, they induce potent vasodilation, leading to a reduction in peripheral resistance and blood pressure. Their minimal effect on cardiac tissue means they do not significantly alter heart rate or contractility.[2][8]
This compound (Diltiazem): Combined Vascular and Cardiac Effects
Diltiazem, as a benzothiazepine, is less selective for vascular smooth muscle compared to dihydropyridines and has significant effects on cardiac tissue.[1] In addition to causing vasodilation, it slows conduction through the sinoatrial (SA) and atrioventricular (AV) nodes and reduces myocardial contractility, leading to a decrease in heart rate and cardiac output.[1][7]
Experimental Protocols
The clinical trials cited in this guide generally follow a randomized, controlled, and often double-blind design to compare the efficacy and safety of this compound with dihydropyridine blockers. A generalized experimental workflow for such a trial is outlined below.
Generalized Experimental Workflow for Antihypertensive Efficacy Trials
This diagram illustrates a typical protocol for a clinical trial comparing two antihypertensive agents.
Detailed Methodologies:
-
Patient Selection: Participants are typically adults with a diagnosis of mild to moderate essential hypertension, with baseline diastolic blood pressure often ranging from 95 to 114 mmHg.[6] Key exclusion criteria often include secondary hypertension, severe cardiovascular disease, and contraindications to calcium channel blockers.
-
Washout/Run-in Period: A placebo run-in period of 2 to 4 weeks is common to establish a stable baseline blood pressure and ensure patient compliance.[10]
-
Randomization: Patients are randomly assigned to receive either diltiazem XR or a dihydropyridine blocker in a double-blind manner, where neither the patient nor the investigator knows the assigned treatment.[4][10]
-
Dose Titration: Treatment typically starts with a low dose and is titrated upwards at intervals (e.g., every 2 weeks) to achieve a target blood pressure, often a diastolic blood pressure below 90 mmHg.[4][6]
-
Efficacy and Safety Assessments: Blood pressure and heart rate are measured at regular intervals, both in the clinic and sometimes using 24-hour ambulatory blood pressure monitoring (ABPM) for a more comprehensive assessment.[4][11] Adverse events are systematically recorded at each visit.
-
Statistical Analysis: The primary endpoint is typically the change in blood pressure from baseline to the end of the treatment period.[12] Statistical tests are used to compare the mean changes between the treatment groups.
Conclusion
Both this compound and dihydropyridine calcium channel blockers are effective antihypertensive agents with a substantial body of clinical evidence supporting their use. The choice between these agents should be guided by the patient's clinical profile. Dihydropyridines are preferred for their potent vasodilatory effects and are a good option for patients who may not tolerate the negative chronotropic effects of other agents.[2] this compound is a suitable choice for patients with concomitant conditions such as angina or certain tachyarrhythmias where heart rate control is beneficial.[2] Understanding the distinct mechanisms and clinical profiles of these two subclasses of calcium channel blockers is essential for optimizing therapeutic outcomes in the management of cardiovascular diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. A placebo-controlled comparison of diltiazem and amlodipine monotherapy in essential hypertension using 24-h ambulatory monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of amlodipine and long-acting diltiazem in the treatment of mild or moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyridine/Nondihydropyridine Calcium Channel Blocker Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nondihydropyridine vs. Dihydropyridine Calcium Channel Blockers | Medicine Specifics [medicinespecifics.com]
- 9. Comparison of clinical efficacy and adverse effects between extended-release felodipine and slow-release diltiazem in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and tolerability of felodipine ER and diltiazem SR as monotherapy in primary hypertension: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring the efficacy of antihypertensive therapy by ambulatory blood pressure monitoring in the primary care setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Diltiazem's Antihypertensive Efficacy: A Comparative Analysis in Preclinical Models
A Cross-Validation of Diltiazem's Effects in Spontaneously Hypertensive and DOCA-Salt Hypertensive Animal Models
For researchers and drug development professionals navigating the landscape of antihypertensive therapies, a critical evaluation of a compound's efficacy across different preclinical models is paramount. This guide provides a comparative analysis of the cardiovascular effects of diltiazem, a non-dihydropyridine calcium channel blocker, in two distinct and widely utilized animal models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive model.
The SHR model represents a genetic predisposition to hypertension, mirroring essential hypertension in humans. In contrast, the DOCA-salt model recapitulates a form of hypertension characterized by high levels of mineralocorticoids and excessive salt intake, leading to volume expansion and increased peripheral resistance. By examining diltiazem's performance in these divergent models, we can gain a more comprehensive understanding of its therapeutic potential and mechanistic versatility.
Quantitative Comparison of Diltiazem's Effects
The following table summarizes the key quantitative data on the effects of diltiazem on cardiovascular parameters in both SHR and DOCA-salt hypertensive models.
| Parameter | Spontaneously Hypertensive Rat (SHR) | DOCA-Salt Hypertensive Dog |
| Animal Model | Genetically hypertensive rat model, mimicking human essential hypertension. | Induced hypertension model through mineralocorticoid excess and high salt intake. |
| Baseline Blood Pressure | Mean Arterial Pressure (MAP): ~155 mmHg[1] | Elevated Arterial Blood Pressure (specific values not provided in the study, but the model is known to induce significant hypertension)[2] |
| Diltiazem Administration | Intravenous infusion at 0.40, 2.00, and 10.00 mg/kg/h.[1] | Intravenous infusion at 15 µg/kg/min for one week.[2] |
| Effect on Blood Pressure | Dose-dependent decrease in MAP. At 10.00 mg/kg/h, MAP was significantly reduced.[1] Oral administration of 10-100 mg/kg also produced a dose-dependent decrease in blood pressure.[3] | Arterial blood pressure was decreased to normotensive levels.[2] |
| Effect on Heart Rate | Decreased heart rate from a baseline of approximately 392 beats/min.[1] | Heart rate was not significantly altered.[2] |
| Other Cardiovascular Effects | Increased cardiac output and stroke volume; decreased systemic vascular resistance.[1] | Increased renal blood flow by 36% initially, which then tended to return towards control.[2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Spontaneously Hypertensive Rat (SHR) Model
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are commonly used. These animals genetically develop hypertension, providing a consistent model for studying antihypertensive agents.
Blood Pressure Measurement:
-
Direct Measurement (Intra-arterial Cannulation): For continuous and accurate blood pressure monitoring, a catheter is surgically implanted into the carotid or femoral artery and connected to a pressure transducer. This allows for the recording of systolic, diastolic, and mean arterial pressure, as well as heart rate.[1]
-
Indirect Measurement (Tail-Cuff Method): This non-invasive method involves placing a cuff and a sensor on the rat's tail to measure blood pressure. While less invasive, it can be influenced by stress and animal movement.[3]
Drug Administration:
-
Intravenous (IV) Infusion: Diltiazem, dissolved in a suitable vehicle like saline, is administered via a catheter implanted in a jugular or femoral vein. The infusion rate is precisely controlled using a syringe pump to deliver specific doses over a defined period.[1]
-
Oral Gavage: For oral administration studies, diltiazem is suspended or dissolved in a vehicle and administered directly into the stomach using a gavage needle.[3]
DOCA-Salt Hypertensive Model
Induction of Hypertension:
-
Uninephrectomy: The animals, typically rats or dogs, undergo a surgical procedure to remove one kidney. This reduces the capacity for sodium and water excretion.
-
Deoxycorticosterone Acetate (DOCA) Administration: DOCA, a mineralocorticoid, is administered either through subcutaneous implantation of a slow-release pellet or by regular subcutaneous injections.
-
High-Salt Diet: The animals are provided with drinking water containing 1% sodium chloride to promote fluid retention and volume expansion.[2]
Blood Pressure Measurement: In the cited study using dogs, blood pressure was monitored using chronically implanted arterial catheters connected to a telemetry system, allowing for continuous measurement in conscious, unrestrained animals.[2]
Drug Administration: Diltiazem was administered as a continuous intravenous infusion over a one-week period using a portable infusion pump connected to a venous catheter.[2]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of diltiazem and the experimental workflows.
References
- 1. Effects of intravenous diltiazem on cardiocirculatory dynamics and cardiac output distribution in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and renal vasodilator effect of diltiazem in DOCA-salt hypertensive dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effect of diltiazem in young or adult rats of genetically hypertensive strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Arrhythmic Properties of Diltiazem and Amiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-arrhythmic properties of diltiazem and amiodarone, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuances of these two commonly used anti-arrhythmic agents.
Executive Summary
Diltiazem, a non-dihydropyridine calcium channel blocker, and amiodarone, a complex anti-arrhythmic with multiple-channel blocking properties, are both utilized in the management of cardiac arrhythmias. While diltiazem is often favored for acute rate control in supraventricular tachycardias due to its rapid onset of action, amiodarone is a broad-spectrum agent effective against a wider range of both supraventricular and ventricular arrhythmias. Their distinct mechanisms of action, efficacy profiles, and safety considerations are critical factors in their clinical application and in the development of novel anti-arrhythmic therapies.
Data Presentation: Quantitative Comparison of Diltiazem and Amiodarone
The following table summarizes key quantitative data from comparative studies on the anti-arrhythmic efficacy of diltiazem and amiodarone.
| Parameter | Diltiazem | Amiodarone | Study Population/Context | Source(s) |
| Ventricular Rate Control (<90 bpm within 24h) | 90% | 74% | Patients with acute symptomatic atrial fibrillation | [1] |
| Median Time to Ventricular Rate Control | 3 hours | 7 hours | Patients with acute symptomatic atrial fibrillation | [1] |
| 24-hour Conversion Rate (New-onset Atrial Tachyarrhythmias) | 87.1% | 86.7% | Non-cardiac post-surgical critically ill patients | [2][3] |
| Mean Time to Conversion (New-onset Atrial Tachyarrhythmias) | 6.9 ± 6.3 hours | 5.0 ± 4.2 hours | Non-cardiac post-surgical critically ill patients | [2][3] |
| Incidence of Hypotension Requiring Discontinuation | 30% | 5% | Critically ill patients with recent-onset atrial tachyarrhythmias | [4] |
| Conversion Rate (Persistent Atrial Fibrillation) | Not significantly different from control | 100% (vs. 83% in control) | Patients undergoing internal cardioversion for persistent atrial fibrillation | [5] |
Mechanisms of Action and Signaling Pathways
Diltiazem: L-type Calcium Channel Blockade
Diltiazem primarily exerts its anti-arrhythmic effect by blocking L-type calcium channels in cardiac tissue.[6] This action is particularly pronounced in the sinoatrial (SA) and atrioventricular (AV) nodes, where calcium currents play a crucial role in pacemaker activity and conduction. By inhibiting calcium influx, diltiazem slows the rate of depolarization in SA nodal cells and prolongs the refractory period of the AV node, thereby reducing the ventricular response to atrial tachyarrhythmias.
References
- 1. Intravenous diltiazem is superior to intravenous amiodarone or digoxin for achieving ventricular rate control in patients with acute uncomplicated atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diltiazem versus Amiodarone for New-Onset Atrial Arrhythmias in Non-Cardiac Post Surgical Patients: A Cohort Study - Crtical Care and Shock Journal [criticalcareshock.com]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Amiodarone versus diltiazem for rate control in critically ill patients with atrial tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of amiodarone and diltiazem on persistent atrial fibrillation conversion and recurrence rates: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Quantitative Comparison of Diltiazem's Binding Affinity to Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of diltiazem's binding affinity to voltage-gated calcium channels, with comparative data for other key calcium channel blockers, verapamil and nifedipine. The information is supported by experimental data to aid in research and drug development efforts.
Executive Summary
Diltiazem is a benzothiazepine calcium channel blocker that primarily targets L-type (Cav1.2) calcium channels. Its binding affinity is state-dependent, showing a higher affinity for open and inactivated channel states. This contributes to its use-dependent mechanism of action. Diltiazem's binding site on the α1 subunit of the L-type calcium channel is distinct from that of the dihydropyridines (e.g., nifedipine) but overlaps with the binding site of phenylalkylamines (e.g., verapamil). This leads to allosteric interactions between these drug classes. While extensive quantitative data exists for L-type channels, information on diltiazem's binding to other calcium channel subtypes (T-type, N-type, P/Q-type) is less prevalent in the literature.
Quantitative Binding Affinity Data
The following tables summarize the binding affinities (IC50 and Kᵢ values) of diltiazem and its comparators for L-type calcium channels. It is important to note that IC50 values from functional assays, such as electrophysiology, are context-dependent and can vary with experimental conditions (e.g., holding potential, stimulation frequency). Kᵢ values from radioligand binding assays provide a more direct measure of binding affinity.
Table 1: Diltiazem Binding Affinity for L-type Calcium Channels
| Channel Subtype | Preparation | Assay Type | Parameter | Value (µM) | Reference |
| L-type (Photoreceptor) | Cone Photoreceptors | Electrophysiology | IC50 (high affinity) | 4.9 | [1] |
| L-type (Photoreceptor) | Cone Photoreceptors | Electrophysiology | IC50 (low affinity) | 100.4 | [1] |
| CavAb (ancestral model) | - | Electrophysiology | IC50 (resting state) | 41 | [2] |
| Cav1.2 | tsA-201 cells | Electrophysiology | IC50 | 17.3 (weak block of HERG) | [3] |
Table 2: Comparative Binding Affinities of Calcium Channel Blockers for L-type Calcium Channels
| Drug | Channel Subtype | Preparation | Assay Type | Parameter | Value (nM) | Reference |
| Diltiazem | L-type | - | - | - | - | |
| Verapamil | L-type | Frog Cardiac Membranes | Radioligand Binding | Kᵢ | 300 | [4] |
| L-type | - | Electrophysiology | IC50 | 143 | [3] | |
| T-type | - | Electrophysiology | IC50 | ~20,000 | [5] | |
| Nifedipine | L-type | Frog Cardiac Myocytes | Electrophysiology | Kᴅ (resting) | 77 | [6] |
| L-type | Frog Cardiac Myocytes | Electrophysiology | Kᴅ (inactivated) | 0.17 | [6] | |
| T-type (Cav3.2) | Xenopus oocytes/HEK-293 | Electrophysiology | IC50 | 5,000 | [7] | |
| T-type (Cav3.1) | Xenopus oocytes/HEK-293 | Electrophysiology | IC50 | 109,000 | [7] | |
| T-type (Cav3.3) | Xenopus oocytes/HEK-293 | Electrophysiology | IC50 | 243,000 | [7] |
Mechanism of Action and Signaling Pathway
Diltiazem exerts its therapeutic effects by blocking the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[8][9] This reduction in intracellular calcium leads to a decrease in cardiac contractility, a slowing of the heart rate, and vasodilation of arteries, ultimately lowering blood pressure.[8][9] The binding of diltiazem to the α1 subunit of the L-type calcium channel physically obstructs the channel pore.[2][10]
Allosteric Interactions
The binding sites for diltiazem (a benzothiazepine), verapamil (a phenylalkylamine), and nifedipine (a dihydropyridine) on the L-type calcium channel are distinct but allosterically coupled.[2][10] Diltiazem and verapamil binding sites overlap, leading to competitive or complex allosteric interactions.[2] Diltiazem binding can enhance the binding of dihydropyridines, while verapamil tends to inhibit it.[11] These interactions are important considerations in combination therapies.
Experimental Protocols
Radioligand Competition Binding Assay for Diltiazem Affinity
This protocol is a representative method for determining the binding affinity (Kᵢ) of diltiazem for L-type calcium channels using a competition binding assay with a radiolabeled ligand, such as [³H]nitrendipine.
1. Membrane Preparation:
-
Homogenize tissue (e.g., cardiac or cerebral cortex) or cultured cells expressing the target calcium channel in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[12]
-
Centrifuge the homogenate at low speed to remove debris.[12]
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[12]
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]nitrendipine, typically at or below its Kᴅ), and varying concentrations of unlabeled diltiazem.[12]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor, e.g., 1 µM nifedipine).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]
3. Separation and Counting:
-
Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).[12]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.[12]
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log of the diltiazem concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of diltiazem that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]
Conclusion
Diltiazem demonstrates a clear, state-dependent binding affinity for L-type calcium channels, which underlies its clinical efficacy. While its interaction with L-type channels is well-characterized, further research is needed to fully elucidate its binding profile across a broader range of calcium channel subtypes. The provided data and protocols offer a solid foundation for researchers investigating the pharmacology of diltiazem and other calcium channel modulators.
References
- 1. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24397 [pdspdb.unc.edu]
- 5. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding constants determined from Ca2+ current responses to rapid applications and washouts of nifedipine in frog cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contrasting the effects of nifedipine on subtypes of endogenous and recombinant T-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination Calcium Channel Blocker Therapy in the Treatment of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Diltiazem's Neuroprotective Efficacy in Ischemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diltiazem's neuroprotective effects in various preclinical ischemia models. The data presented herein is collated from multiple experimental studies to offer an objective evaluation of its performance against other potential therapeutic agents. Detailed experimental protocols and elucidated signaling pathways are included to support further research and drug development efforts.
Comparative Efficacy of Diltiazem in Ischemia Models
Diltiazem, a benzothiazepine calcium channel blocker, has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of cerebral and spinal cord ischemia. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels, which mitigates the excessive intracellular calcium influx—a critical event in the ischemic cascade leading to neuronal death.[1][2]
Quantitative Analysis of Neuroprotective Effects
The following tables summarize the key quantitative findings from various studies, showcasing diltiazem's impact on critical ischemia-related endpoints.
Table 1: Effect of Diltiazem on Infarct Volume and Neurological Deficits
| Model Organism | Ischemia Model | Diltiazem Treatment Protocol | Infarct Volume Reduction (%) | Improvement in Neurological Score | Reference |
| Rat | Global Cerebral Ischemia/Reperfusion | 5 mg/kg/day, i.p. for 7 days (pre-treatment) | Significant reduction (P<0.001) | Not specified | [3] |
| Cat | Middle Cerebral Artery Occlusion (MCAO) | 0.1 to 1.0 µg/kg/min, i.v. infusion (pre- and post-occlusion) | Not specified | Slight improvement in somatosensory evoked potentials | [4] |
| Pig | Coronary Artery Occlusion/Reperfusion | 15 µg/kg/min, i.v. infusion for 30 min (pre-occlusion) | 33% reduction (from 79% to 53%) | Not applicable | [5] |
Table 2: Modulation of Biochemical Markers by Diltiazem in Ischemia
| Model Organism | Ischemia Model | Diltiazem Treatment | Biomarker | Outcome | Reference |
| Rat | Global Cerebral Ischemia/Reperfusion | 5 mg/kg/day, i.p. for 7 days | Myeloperoxidase (MPO) Activity | Significant decrease (P<0.001) | [2][3] |
| Rat | Global Cerebral Ischemia/Reperfusion | 5 mg/kg/day, i.p. for 7 days | Malondialdehyde (MDA) Levels | Significant decrease (P<0.001) | [2][3] |
| Rabbit | Spinal Cord Ischemia/Reperfusion | 2 µg/kg/min, i.v. infusion (pre-ischemia) | Interleukin-6 (IL-6) | Significant reduction at 3h and 24h post-reperfusion | [6] |
| Rabbit | Spinal Cord Ischemia/Reperfusion | 2 µg/kg/min, i.v. infusion (pre-ischemia) | Interleukin-10 (IL-10) | Significant increase at 24h post-reperfusion | [6] |
Comparison with Other Calcium Channel Blockers
While diltiazem shows promise, it is crucial to evaluate its efficacy relative to other calcium channel blockers that have been investigated for neuroprotection.
Table 3: Comparative Effects of Diltiazem and Other Calcium Channel Blockers in Ischemia Models
| Drug | Model Organism | Ischemia Model | Key Findings | Reference |
| Diltiazem | Cat | MCAO | Increased regional cerebral blood flow in marginally ischemic regions; decreased cerebral water content. | [4] |
| Verapamil | Cat | MCAO | Worsened regional cerebral blood flow in ischemic regions (intracerebral steal); increased cerebral water content. | [4] |
| Nimodipine | Human | Aneurysmal Subarachnoid Hemorrhage | The only FDA-approved calcium channel blocker for improving outcomes, though its effect on vasospasm is debated. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are summarized protocols for key ischemia models cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is a widely used method to mimic focal cerebral ischemia.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament (e.g., 4-0) with a blunted tip is introduced into the ECA lumen.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For reperfusion models, the filament is withdrawn after a defined period (e.g., 60-120 minutes).
-
-
Confirmation of Ischemia: Laser Doppler flowmetry can be used to monitor the reduction in cerebral blood flow.
-
Drug Administration: Diltiazem or vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at specified doses and time points relative to the MCAO procedure.
-
Outcome Assessment: 24 hours post-MCAO, neurological deficits are scored, and brains are harvested for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Spinal Cord Ischemia-Reperfusion Injury in Rabbits
This model is used to study the neuroprotective effects of agents on the spinal cord.
-
Animal Preparation: New Zealand white rabbits are anesthetized and mechanically ventilated.
-
Surgical Procedure:
-
A laparotomy is performed to expose the abdominal aorta.
-
The aorta is occluded inferior to the renal arteries using an aneurysm clip for a specific duration (e.g., 30 minutes) to induce ischemia in the lumbar spinal cord.
-
Reperfusion is initiated by removing the clip.
-
-
Drug Administration: Diltiazem or saline is administered via intravenous infusion, typically starting before the aortic occlusion.
-
Outcome Assessment:
Signaling Pathways and Experimental Workflow
The neuroprotective effects of diltiazem are rooted in its ability to modulate specific signaling cascades initiated by ischemic events. The following diagrams illustrate these pathways and a typical experimental workflow.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Ischemia and reperfusion injury of the spinal cord: experimental strategies to examine postischemic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of two different diltiazem treatments on infarct size in ischemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Neuroprotective and Neuroregenerative Effects of Nimodipine in a Model System of Neuronal Differentiation and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vascular Selectivity: Diltiazem vs. Nifedipine
In the landscape of cardiovascular therapeutics, calcium channel blockers (CCBs) represent a cornerstone for managing conditions such as hypertension and angina. These agents exert their effects by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and, in some cases, direct cardiac effects. However, not all CCBs are created equal. Their clinical utility is often defined by their relative selectivity for vascular smooth muscle over cardiac tissue. This guide provides a detailed comparison of two widely studied CCBs, diltiazem and nifedipine, with a focus on their vascular selectivity, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: Distinct Interactions with the L-type Calcium Channel
Nifedipine, a dihydropyridine, and diltiazem, a benzothiazepine, both target the α1-subunit of the L-type calcium channel, the main pore-forming unit. Despite this common target, their binding sites and mechanisms of action differ, which underlies their distinct physiological profiles. Nifedipine binds to a site in motif IV of the α1-subunit, while diltiazem's binding site is located elsewhere on the same subunit, though its precise location is not as definitively characterized.[1] This structural difference leads to functional distinctions: nifedipine is a potent vasodilator with minimal direct effects on heart rate or atrioventricular (AV) conduction, whereas diltiazem exhibits a more mixed profile, affecting both vascular and cardiac tissues.[2][3]
The diagram below illustrates the distinct binding regions of these two classes of CCBs on the L-type calcium channel.
Experimental Assessment of Vascular Selectivity
The vascular selectivity of a CCB is typically determined in vitro by comparing its potency in relaxing vascular smooth muscle with its potency in producing a negative inotropic (depressing contractility) effect on cardiac muscle. A common methodology involves the use of isolated tissue preparations in an organ bath.
The workflow for such an experiment is outlined below.
Experimental Protocol: Isolated Human Coronary Artery Assay
-
Tissue Preparation: Human coronary artery segments are obtained from explanted hearts and immediately placed in cold, oxygenated Krebs-Henseleit solution. The artery is carefully cleaned of adhering connective tissue, and rings of 2-3 mm in length are prepared.
-
Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with the buffer being replaced every 20 minutes.
-
Contraction: A stable contraction is induced by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the bath. This depolarizes the smooth muscle cell membrane, opening L-type calcium channels and causing sustained contraction.
-
Drug Administration: Once the KCl-induced contraction reaches a stable plateau, cumulative concentrations of the test compound (nifedipine or diltiazem) are added to the bath. The relaxation response is recorded until a maximal effect is achieved.
-
Data Analysis: The relaxation at each drug concentration is expressed as a percentage of the maximal KCl-induced contraction. A concentration-response curve is plotted, and the EC₅₀ value (the molar concentration of the drug that produces 50% of the maximal relaxation) is calculated.
A similar protocol is followed for cardiac tissue (e.g., right ventricular trabeculae or papillary muscle), where the key measurement is the reduction in the force of contraction (negative inotropy), yielding an IC₅₀ value.
Quantitative Data: A Head-to-Head Comparison
The vascular selectivity of a drug is quantified by the ratio of its potency on cardiac versus vascular tissue. A higher ratio indicates greater selectivity for the vasculature. The data below, derived from studies on isolated human tissues, provides a direct comparison.
| Drug | Tissue | Effect | Potency (M) | Selectivity Ratio (Cardiac IC₅₀ / Vascular EC₅₀) |
| Nifedipine | Human Coronary Artery | Vasorelaxation (EC₅₀) | 7.67 x 10⁻⁹ | 51.9 [2] |
| Human Right Ventricle | Negative Inotropy (IC₅₀) | 3.98 x 10⁻⁷ | ||
| Diltiazem | Human Coronary Artery | Vasorelaxation (EC₅₀) | 6.94 x 10⁻⁷ | 10.3 [2] |
| Human Right Ventricle | Negative Inotropy (IC₅₀) | 7.18 x 10⁻⁶ |
EC₅₀: Half maximal effective concentration for vasorelaxation. IC₅₀: Half maximal inhibitory concentration for myocardial contraction. Data sourced from a comparative study on isolated human coronary artery and right ventricular trabeculae.[2]
Discussion of Findings
The experimental data unequivocally demonstrates that nifedipine possesses significantly higher vascular selectivity than diltiazem.[2] The selectivity ratio for nifedipine (51.9) is approximately five times greater than that for diltiazem (10.3) in human cardiac and vascular tissues.[2] This indicates that nifedipine is substantially more potent at relaxing vascular smooth muscle than it is at depressing myocardial contractility.
This pronounced vascular preference is a hallmark of the dihydropyridine class of CCBs.[4] In contrast, diltiazem's lower selectivity ratio reflects its well-established mixed cardiac and vascular effects.[5] While diltiazem is an effective vasodilator, its concomitant negative inotropic and chronotropic (heart rate-lowering) effects are more pronounced at clinically relevant concentrations compared to nifedipine.[2][6]
The molecular basis for this difference in selectivity is complex but is thought to be related to several factors, including the distinct binding sites on the calcium channel and potential differences in channel state affinity. Furthermore, alternative splicing of the Caᵥ1.2 channel gene results in different channel isoforms being expressed in cardiac versus vascular smooth muscle, which in turn exhibit different sensitivities to diltiazem.[7]
Conclusion
For researchers and drug development professionals, the distinction in vascular selectivity between nifedipine and diltiazem is critical. Nifedipine exemplifies a highly vasoselective CCB, making it and other dihydropyridines primary candidates for development as potent antihypertensive agents where direct cardiac depression is to be minimized. Diltiazem, with its more balanced profile, offers a different therapeutic paradigm, proving useful in conditions where both vasodilation and control of heart rate are desirable, such as in certain types of angina or supraventricular arrhythmias. This comparative analysis underscores the importance of evaluating tissue selectivity early in the drug discovery process to tailor novel CCBs to specific cardiovascular indications.
References
- 1. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of clentiazem on human coronary artery and myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel antagonists: cardiovascular selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chronotropic, inotropic, and vasodilator actions of diltiazem, nifedipine, and verapamil. A comparative study of physiological responses and membrane receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Diltiazem's Renoprotective Effects in Diabetic Nephropathy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diltiazem's performance in preclinical models of diabetic nephropathy, supported by experimental data. It aims to offer an objective overview to inform further research and drug development in the management of diabetic kidney disease.
Comparative Efficacy of Diltiazem
Diltiazem, a non-dihydropyridine calcium channel blocker, has demonstrated significant renoprotective effects in animal models of diabetic nephropathy. Its therapeutic benefits are primarily attributed to its ability to mitigate key pathological features of the disease, including albuminuria, and to preserve renal function. The following tables summarize the quantitative data from preclinical studies, comparing diltiazem's effects to diabetic controls and other therapeutic agents.
Table 1: Effects of Diltiazem on Renal Function and Oxidative Stress in Streptozotocin (STZ)-Induced Diabetic Rats
| Parameter | Control | Diabetic (Untreated) | Diltiazem (5 mg/kg) | Diltiazem (10 mg/kg) |
| Renal Function | ||||
| Albumin Excretion Rate (µ g/24h ) | 18.4 ± 2.1 | 145.2 ± 12.8 | 78.6 ± 7.5# | 55.4 ± 5.2# |
| Creatinine Clearance (ml/min) | 1.2 ± 0.1 | 0.5 ± 0.05 | 0.8 ± 0.07# | 1.0 ± 0.09# |
| Blood Urea Nitrogen (mg/dl) | 21.5 ± 2.3 | 58.7 ± 5.1 | 39.2 ± 3.8# | 28.6 ± 2.9# |
| Oxidative Stress Markers | ||||
| Renal Malondialdehyde (MDA, nmol/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.4 | 2.5 ± 0.3# | 1.8 ± 0.2# |
| Renal Reduced Glutathione (GSH, µmol/mg protein) | 8.5 ± 0.7 | 3.2 ± 0.3 | 5.8 ± 0.5# | 7.1 ± 0.6# |
| Renal Superoxide Dismutase (SOD, U/mg protein) | 15.2 ± 1.4 | 7.8 ± 0.8 | 10.9 ± 1.1# | 13.2 ± 1.3# |
| Renal Catalase (U/mg protein) | 35.4 ± 3.2 | 18.6 ± 1.9* | 25.8 ± 2.6# | 31.5 ± 3.0# |
*p < 0.05 vs. Control; #p < 0.05 vs. Diabetic (Untreated). Data extracted from Anjaneyulu et al., 2009.[1]
Table 2: Comparative Effects of Diltiazem and Other Antihypertensive Agents on Renal Parameters in Diabetic Animal Models
| Parameter | Diabetic (Untreated) | Diltiazem | Amlodipine | Enalapril |
| Albuminuria/Proteinuria | Increased | Reduced | No significant change/May exacerbate | Reduced |
| Glomerular Filtration Rate (GFR)/Creatinine Clearance | Decreased | Improved | No significant change/May worsen | Improved |
| Blood Pressure | Increased | Reduced | Reduced | Reduced |
This table provides a qualitative summary based on multiple sources. Direct quantitative comparisons are limited due to variations in experimental models and designs.
Experimental Protocols
Study of Diltiazem on Renal Function and Oxidative Stress in STZ-Induced Diabetic Rats
1. Animal Model:
-
Species: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight. Diabetes was confirmed by measuring blood glucose levels, with rats having levels above 250 mg/dl included in the study.[1]
2. Treatment Groups:
-
Control: Non-diabetic rats receiving saline.
-
Diabetic Control: STZ-induced diabetic rats receiving saline.
-
Diltiazem Groups: STZ-induced diabetic rats treated with diltiazem at doses of 5 mg/kg and 10 mg/kg, administered intraperitoneally, for 8 weeks, starting 4 weeks after STZ injection.[1]
3. Key Experimental Assays:
-
Albuminuria: Urine samples were collected over a 24-hour period and albumin concentration was determined using a commercially available ELISA kit.
-
Creatinine Clearance: Measured to estimate the glomerular filtration rate. It was calculated using the formula: (Urine Creatinine × Urine Volume) / (Serum Creatinine × Time).
-
Blood Urea Nitrogen (BUN): Serum BUN levels were measured using a standard enzymatic assay kit.
-
Oxidative Stress Markers:
-
Malondialdehyde (MDA): Assessed as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay on kidney tissue homogenates.
-
Reduced Glutathione (GSH): Measured in kidney tissue homogenates using a colorimetric assay based on the reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Superoxide Dismutase (SOD) and Catalase: The activities of these antioxidant enzymes were determined in kidney tissue homogenates using specific spectrophotometric assay kits.[1]
-
Visualizing the Mechanisms and Workflow
Diltiazem's Potential Mechanism in Diabetic Nephropathy
Caption: Proposed mechanism of diltiazem's renoprotective effect.
Typical Experimental Workflow for Evaluating Diltiazem in a Diabetic Nephropathy Model
References
A Comparative Guide to the Proteomic Effects of Diltiazem on Cardiac Tissue
An Objective Analysis for Researchers and Drug Development Professionals
Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina, and certain arrhythmias.[1] Its primary mechanism involves the inhibition of L-type calcium channels, which leads to reduced cardiac contractility, heart rate, and vasodilation.[1][2] While its electrophysiological and hemodynamic effects are well-documented, understanding its impact on the broader cardiac proteome is crucial for elucidating its full mechanism of action and identifying new therapeutic insights.
This guide provides a comparative analysis of the known proteomic changes in cardiac tissue following diltiazem treatment, based on available experimental data. While broad, high-throughput proteomic screening studies on diltiazem-treated cardiac tissue are limited in publicly available literature, specific protein alterations have been quantified, particularly in the context of cardiomyopathy.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating protein expression changes in cardiac tissue in response to drug treatment, as synthesized from methodologies in cardiac protein studies.[3][4]
Caption: Workflow for analyzing protein changes in diltiazem-treated cardiac tissue.
Quantitative Proteomic Data
In a key study investigating hypertrophic cardiomyopathy (HCM) in a mouse model (αMHC403/+), diltiazem treatment was shown to prevent the development of the disease phenotype.[3] This prevention was accompanied by the normalization of several key calcium-handling proteins in the sarcoplasmic reticulum (SR). The following table summarizes the quantitative data from Western blot analyses of myofibrillar protein extracts from these mice.[3][4]
| Protein | Function | Expression in Untreated HCM Model | Expression in Diltiazem-Treated HCM Model |
| Calsequestrin | High-capacity Ca²⁺-binding protein in the SR | Decreased | Normalized to wild-type levels[3][4] |
| Ryanodine Receptor 2 (RyR2) | SR Ca²⁺ release channel | Decreased | Normalized to wild-type levels[3][4] |
| Triadin | Links calsequestrin to RyR2 | Decreased | Normalized to wild-type levels[3] |
| Junctin | Links calsequestrin to RyR2 | Decreased | Normalized to wild-type levels[3] |
| Phospholamban | Regulator of SERCA2a pump | Unchanged | Unchanged |
| SERCA2a | SR Ca²⁺-ATPase pump | Unchanged | Unchanged |
Note: "Normalized" indicates that protein levels were restored to be comparable to those observed in healthy, wild-type control mice.
Detailed Experimental Protocols
The methods detailed below are based on the study that generated the quantitative data in the table above, providing a protocol for assessing specific protein changes in response to diltiazem.[3][4]
1. Animal Model and Diltiazem Administration:
-
Model: αMHC403/+ mice, a model for hypertrophic cardiomyopathy, were used.[3]
-
Treatment: Mice received diltiazem administered through their drinking water. The dosage was calibrated to achieve plasma concentrations known to be therapeutic in humans.[3]
-
Duration: Treatment was initiated in young mice (e.g., 6-12 weeks of age) before the full development of the cardiomyopathy phenotype and continued for several months (e.g., up to 30-39 weeks).[4]
2. Myofibrillar Protein Extraction:
-
Hearts were excised from treated and untreated mice, washed in PBS, and arrested in a potassium chloride solution.[4]
-
Cardiac tissue was homogenized in a buffer containing sucrose, KCl, Tris-HCl, and protease inhibitors.[3]
-
The homogenate was centrifuged, and the resulting pellet containing the myofibrillar proteins was washed and resuspended in a storage buffer.[3]
3. Western Blot Analysis:
-
Protein concentration of the extracts was determined using a standard assay (e.g., Bradford).
-
Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Separated proteins were then transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-calsequestrin, anti-RyR2).
-
Following incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) system.
-
Quantification: The intensity of the bands was quantified using densitometry software. Coomassie staining of the gel was often used to confirm equal protein loading in each lane.[4]
Affected Signaling Pathways
Diltiazem's primary effect is on the L-type calcium channel, which directly impacts the calcium-induced calcium release (CICR) mechanism—a fundamental process for cardiac muscle contraction. The drug's therapeutic action and its observed effects on the proteome are rooted in its ability to modulate this pathway.
Caption: Diltiazem's mechanism of action on the cardiac myocyte contraction pathway.
By inhibiting the initial influx of calcium through L-type channels, diltiazem reduces the calcium signal that triggers the much larger release of calcium from the SR via RyR2.[1] This leads to a decreased force of contraction, which reduces cardiac workload and oxygen demand.[2][5] In pathological states like HCM, chronic calcium dysregulation can lead to altered expression of SR proteins; diltiazem appears to prevent these downstream proteomic changes by correcting the initial calcium signaling abnormality.[3] Furthermore, diltiazem has been shown to inhibit the phosphorylation of the Cav1.2 channel and the activity of Protein Kinase C (PKC), which are involved in coronary spasm.[6]
References
- 1. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of diltiazem in treating hypertension and coronary artery disease: new approaches to preventing first events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. The L-type calcium channel inhibitor diltiazem prevents cardiomyopathy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of diltiazem during myocardial ischemia in isolated cat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Diltiazem as a Calcium Channel Tool Compound: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a tool compound is a critical step in elucidating the role of specific biological targets. This guide provides a comprehensive comparison of diltiazem, a benzothiazepine calcium channel blocker, with other widely used calcium channel inhibitors, offering experimental data and detailed protocols to validate its use in a research setting.
Diltiazem is a potent inhibitor of L-type calcium channels, playing a crucial role in the regulation of cardiovascular function.[1][2][3] Its mechanism of action involves binding to the α1 subunit of the L-type calcium channel, leading to a reduction in calcium ion influx into cardiac and vascular smooth muscle cells.[2][3] This results in vasodilation, a decrease in heart rate (negative chronotropy), and a reduction in the force of heart muscle contraction (negative inotropy).[1][3][4] This guide will delve into the specifics of diltiazem's performance as a research tool, comparing it with the phenylalkylamine verapamil and the dihydropyridine nifedipine.
Comparative Potency and Selectivity
The choice of a calcium channel blocker in a research context often depends on its potency and selectivity for different calcium channel subtypes. The following tables summarize the available quantitative data for diltiazem, verapamil, and nifedipine. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Channel Subtype | Reported IC50 | Tissue/Cell Type | Reference |
| Diltiazem | CaV1.2 (L-type) | 1.88 ± 0.25 µM | Rat cerebral artery myocytes | [2] |
| CaV1.2 (L-type) | 95 ± 5 µM (use-dependent) | tsA-201 cells | [5] | |
| CaV1.2 (cardiac) | ~112 µM | tsA-201 cells | [6] | |
| CaV1.2 (smooth muscle) | ~75-87 µM | tsA-201 cells | [6] | |
| Verapamil | CaV1.2 (L-type) | ~10 µM (tonic block) | Heterologous expression systems | [3] |
| CaV3.1 (T-type) | ~20 µM (tonic block) | Heterologous expression systems | [3] | |
| hERG (potassium channel) | 143.0 nM | HEK cells | [7] | |
| Nifedipine | CaV1.2 (L-type) | 22 ± 2 nM | tsA-201 cells | [1] |
| CaV1.3 (L-type) | 289 ± 30 nM | tsA-201 cells | [1] | |
| CaV3.1 (T-type) | 109 µM | Xenopus oocytes/HEK-293 cells | [1] | |
| CaV3.2 (T-type) | 5 µM | Xenopus oocytes/HEK-293 cells | [1] | |
| CaV3.3 (T-type) | 243 µM | Xenopus oocytes/HEK-293 cells | [1] |
pIC50 (-log IC50) Values in Human Tissues
| Compound | Vascular (Vasa Vasorum) | Cardiac (Atrial Trabeculae) | V/C Ratio | Reference |
| Verapamil | 6.26 | 6.91 | 0.2 | [8] |
| Nifedipine | 7.78 | 6.95 | 7 | [8] |
Off-Target Effects
A crucial consideration for a tool compound is its specificity. While primarily targeting L-type calcium channels, diltiazem and verapamil have been shown to interact with other ion channels, which could confound experimental results.
-
Diltiazem and Verapamil: Both have been reported to block hERG potassium channels, although with lower potency than their effects on L-type calcium channels.[7] Diltiazem weakly blocks hERG with an IC50 of 17.3 µM, while verapamil shows a much higher affinity with an IC50 of 143.0 nM.[7]
-
Nifedipine: Generally considered more selective for L-type calcium channels compared to diltiazem and verapamil, with less pronounced off-target effects on other ion channels in typical research concentrations.[9]
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the mechanism of L-type calcium channel inhibition and a typical workflow for characterizing a calcium channel blocker using patch-clamp electrophysiology.
Caption: L-type calcium channel signaling pathway and site of diltiazem inhibition.
Caption: A generalized workflow for assessing calcium channel inhibition using patch-clamp.
Detailed Experimental Protocols
To ensure reproducibility and aid in the validation of diltiazem as a tool compound, the following are detailed methodologies for key experiments.
Whole-Cell Patch-Clamp Electrophysiology for CaV1.2 Inhibition Assay
This protocol is designed to measure the inhibitory effect of diltiazem on L-type calcium channels (CaV1.2) expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human CaV1.2, β2, and α2δ subunits.
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
External solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal (pipette) solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Diltiazem stock solution (10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation: Plate the HEK293 cells expressing CaV1.2 onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing voltage step to +10 mV for 200 ms to elicit the peak inward Ba2+ current through the CaV1.2 channels. Repeat this step at a frequency of 0.1 Hz.
-
-
Compound Application:
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the recording chamber with the external solution containing increasing concentrations of diltiazem (e.g., 0.1, 1, 10, 100 µM). Allow the effect of each concentration to reach a steady state (typically 2-3 minutes).
-
-
Data Analysis:
-
Measure the peak inward current at each diltiazem concentration.
-
Normalize the current amplitude to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the diltiazem concentration and fit the data with a Hill equation to determine the IC50 value.
-
Calcium Imaging for Assessing Calcium Channel Inhibition
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium in response to depolarization and inhibition by diltiazem.
Materials:
-
Cells expressing the target L-type calcium channels (e.g., primary cardiomyocytes or a suitable cell line).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) containing (in mM): 137 NaCl, 5.4 KCl, 0.25 Na2HPO4, 0.44 KH2PO4, 1.3 CaCl2, 1.0 MgSO4, 4.2 NaHCO3, 5.5 Glucose.
-
High K+ solution (in mM): 42.4 NaCl, 100 KCl, 0.25 Na2HPO4, 0.44 KH2PO4, 1.3 CaCl2, 1.0 MgSO4, 4.2 NaHCO3, 5.5 Glucose.
-
Diltiazem stock solution (10 mM in DMSO).
-
Fluorescence microscope with a camera and image acquisition software.
Procedure:
-
Cell Plating: Plate cells onto glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes at room temperature.
-
-
Imaging:
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence image (Excitation ~494 nm, Emission ~516 nm).
-
Perfuse the cells with high K+ solution to induce depolarization and calcium influx. Record the change in fluorescence intensity over time.
-
-
Inhibitor Application:
-
After the calcium signal returns to baseline, pre-incubate the cells with the desired concentration of diltiazem in HBSS for 10-15 minutes.
-
Repeat the stimulation with high K+ solution in the presence of diltiazem and record the fluorescence change.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity (F) during depolarization and subtract the baseline fluorescence (F0) to get ΔF.
-
Calculate the percentage of inhibition by comparing the ΔF in the presence and absence of diltiazem.
-
Perform experiments with a range of diltiazem concentrations to generate a dose-response curve and calculate the IC50.
-
Radioligand Binding Assay for L-type Calcium Channels
This assay measures the ability of diltiazem to displace a radiolabeled ligand that binds to L-type calcium channels.
Materials:
-
Membrane preparation from a tissue or cell line rich in L-type calcium channels (e.g., rat cardiac ventricles).
-
[3H]-Nitrendipine (radioligand).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Diltiazem stock solution (10 mM in DMSO).
-
Non-specific binding control: 1 µM unlabeled nifedipine.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of [3H]-Nitrendipine (typically at its Kd).
-
Increasing concentrations of unlabeled diltiazem.
-
For non-specific binding wells, add 1 µM unlabeled nifedipine instead of diltiazem.
-
For total binding wells, add only binding buffer and [3H]-Nitrendipine.
-
-
-
Incubation:
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the diltiazem concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Diltiazem serves as a valuable tool compound for the study of L-type calcium channels. Its distinct pharmacological profile, intermediate between the more vasoselective dihydropyridines like nifedipine and the more cardio-depressant phenylalkylamines like verapamil, allows for nuanced investigations into calcium channel function.[10] However, researchers must be mindful of its potential off-target effects, particularly on potassium channels, and its use-dependent nature of blockade. By employing the detailed experimental protocols provided in this guide, researchers can confidently validate diltiazem's activity in their specific experimental systems and contribute to a deeper understanding of calcium channel biology.
References
- 1. Comparative pharmacology of calcium antagonists: nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium channel antagonists: cardiovascular selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. m.youtube.com [m.youtube.com]
- 5. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. landing.reactionbiology.com [landing.reactionbiology.com]
- 10. Similarities and differences between calcium antagonists: pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dilacor XR in a Laboratory Setting: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Dilacor XR (diltiazem hydrochloride) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures compliance with regulations and minimizes the potential for environmental contamination and accidental exposure. This guide provides essential, step-by-step guidance for the safe and compliant disposal of this compound in a laboratory environment.
Core Principles of Pharmaceutical Waste Management
The disposal of laboratory waste, including pharmaceuticals, is governed by stringent regulations to protect both personnel and the environment.[1] Key principles include proper segregation of waste, adherence to Environmental Protection Agency (EPA) regulations, and comprehensive training for all personnel involved in handling and disposing of chemical waste.[1] Diltiazem hydrochloride, the active ingredient in this compound, should be handled as a hazardous waste, and its disposal must comply with local, state, and federal regulations.[2] It is crucial to prevent the entry of diltiazem into drains or water courses.[3]
Step-by-Step Disposal Procedures for this compound
The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting. This process is designed to mitigate risks and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1] For tasks that may generate dust, a respirator may be necessary.[1]
2. Waste Identification and Segregation:
-
Hazardous Waste Determination: Diltiazem hydrochloride is considered a hazardous substance.[2] Therefore, any waste containing this compound, including expired tablets, unused investigational products, and contaminated materials, must be treated as hazardous pharmaceutical waste.[2][4]
-
Segregation: This waste must be segregated from non-hazardous waste streams at the point of generation.[1][5] Use a designated, clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and a description of the contents.[6]
3. Containment:
-
Place all this compound waste into a designated, leak-proof, and properly labeled hazardous waste container.[3]
-
For spill cleanup, use an absorbent material to collect any residues and place it in the sealed hazardous waste container.[3][7]
4. Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.[5]
-
Ensure the storage area is well-ventilated.[5]
-
Adhere to the maximum storage time limits for hazardous waste as defined by the EPA and local regulations.[5]
5. Final Disposal:
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain.[2][8][9] The EPA strongly advises against flushing pharmaceuticals due to the risk of water contamination.[8]
-
Engage a Licensed Waste Contractor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and approved chemical waste contractor.[1] This contractor will transport the waste for final treatment, which is typically incineration for hazardous pharmaceuticals.[8]
Quantitative Data Summary: Pharmaceutical Waste Disposal Options
| Disposal Method | Regulatory Compliance | Environmental Impact | Safety Considerations | Recommendation for this compound |
| Incineration by a Licensed Contractor | High (Compliant with EPA/RCRA)[5][8] | Low (Destroys active pharmaceutical ingredients) | High (Handled by trained professionals) | Recommended |
| Landfill | Low (Generally not permitted for hazardous pharmaceutical waste)[8] | High (Potential for soil and groundwater contamination) | Low (Risk of environmental exposure) | Not Recommended |
| Sewer/Drain Disposal | Very Low (Prohibited by EPA for hazardous waste)[2][8] | Very High (Direct contamination of water systems)[8][9] | Very Low (Direct environmental release) | Prohibited |
| Drug Take-Back Programs | High (For household disposal)[10][11][12] | Low (Ensures proper destruction) | High (Secure and controlled) | Not applicable for laboratory waste, but illustrates best practice for unused medications. |
Experimental Protocol: Segregation and Disposal of Non-hazardous vs. Hazardous Pharmaceutical Waste
While a specific experimental protocol for this compound disposal is not available, the following generalized protocol for the segregation and disposal of pharmaceutical waste in a laboratory setting should be followed.
Objective: To ensure the safe and compliant disposal of pharmaceutical waste by properly segregating hazardous and non-hazardous materials.
Materials:
-
Designated hazardous waste containers (properly labeled)
-
Designated non-hazardous waste containers
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Waste disposal log
Methodology:
-
Waste Assessment: At the point of generation, assess whether the pharmaceutical waste is hazardous or non-hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) and whether the active ingredient is listed as a hazardous waste by the EPA.[5] this compound (diltiazem) waste is to be considered hazardous.[2]
-
Segregation:
-
Place all materials contaminated with this compound (e.g., expired capsules, contaminated labware, cleaning materials from spills) directly into a designated hazardous waste container labeled "Hazardous Pharmaceutical Waste" and specifying the contents.[6]
-
Place non-contaminated materials (e.g., clean packaging, uncontaminated gloves) into the regular laboratory trash.
-
-
Container Management:
-
Keep hazardous waste containers closed except when adding waste.
-
Ensure containers are stored in a designated, secure secondary containment area.[5]
-
-
Documentation:
-
Maintain a log of the hazardous waste generated, including the date, type of waste, and quantity.[5]
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through a licensed hazardous waste management company.[1]
-
Ensure all shipping and manifest paperwork is completed accurately.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. gmpsop.com [gmpsop.com]
- 2. carlroth.com [carlroth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. danielshealth.com [danielshealth.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Prescription Drug Take-Back Program | Department of Drug and Alcohol Programs | Commonwealth of Pennsylvania [pa.gov]
Essential Safety and Logistical Information for Handling Dilacor XR
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Dilacor XR (Diltiazem Hydrochloride Extended-Release) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans, and disposal procedures to maintain a safe laboratory environment.
Quantitative Exposure Limits
Occupational Exposure Limits (OELs) are established to protect personnel from the adverse effects of exposure to chemical substances. For Diltiazem Hydrochloride, the following limit has been set:
| Compound | Occupational Exposure Limit (OEL) |
| Diltiazem Hydrochloride | 0.5 mg/m³ (8-Hour Time-Weighted Average)[1] |
| Diltiazem Hydrochloride Injection | 70 µg/m³ (Pfizer OEL TWA-8 Hr)[2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure during the handling of this compound. The following table outlines the recommended equipment based on various Safety Data Sheets (SDS).
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye Protection | Safety glasses with side shields, goggles, or face shield | Recommended for all laboratory settings where airborne particulates may be generated or splashing is possible.[1][3] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemically compatible gloves | Recommended materials include PVC, neoprene, nitrile, or vinyl.[3] Gloves must be inspected prior to use and replaced if damaged. |
| Skin and Body Protection | Protective clothing | Impervious disposable gloves and protective clothing are recommended if skin contact is possible.[3] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient to maintain airborne concentrations below the OEL, or if dusts are generated.[3][4] A complete respiratory protection program should be implemented. |
Experimental Protocol: General Handling of this compound in a Laboratory Setting
This protocol outlines the essential steps for safely handling this compound powder or capsules in a research environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Cover the work surface with absorbent, disposable bench paper.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, don the appropriate PPE as specified in the table above. This includes a lab coat, safety glasses with side shields, and compatible gloves.
-
If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[3]
3. Handling the Compound:
-
When weighing or transferring the powder, perform these actions carefully to avoid creating dust.
-
If working with capsules, do not open, chew, or crush them.[6]
-
Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the handling area.[4]
4. Post-Handling and Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
Decontaminate the work surface and any equipment used.
-
Properly doff and dispose of all single-use PPE in a designated waste container.
5. Storage:
Operational and Disposal Plans
A clear plan for accidental spills and routine disposal is essential for laboratory safety.
Accidental Release Measures
For Minor Spills:
-
Restrict access to the spill area.
-
Wear appropriate PPE, including respiratory protection if dust is present.[7]
-
Carefully sweep or vacuum up the spilled material, avoiding dust generation.[5] A vacuum cleaner must be fitted with a HEPA filter.[7]
-
Place the collected material into a sealed, labeled container for disposal.[8]
-
Clean the spill area with a damp cloth and decontaminate.[8]
For Major Spills:
-
Evacuate all non-essential personnel from the area.[8]
-
Alert emergency responders.[7]
-
Only trained personnel with appropriate PPE should undertake cleanup operations.[8]
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[7]
-
Contaminated PPE and Materials: Place all used gloves, bench paper, and other contaminated disposable materials into a clearly labeled hazardous waste container.
-
Unused or Expired Compound: Dispose of unused or expired this compound as pharmaceutical waste through a licensed hazardous waste disposal company. Do not discharge into sewers or waterways.[7]
-
Containers: Puncture empty containers to prevent reuse and dispose of them in an authorized landfill.[7]
Visualizing Workflows and Mechanisms
To further clarify procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for PPE selection and disposal when handling this compound.
Caption: Simplified signaling pathway for Diltiazem's mechanism of action.[9][10][11]
References
- 1. nkfr.org [nkfr.org]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
